molecular formula C13H13BrN4O B1450896 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol CAS No. 50783-82-9

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Cat. No.: B1450896
CAS No.: 50783-82-9
M. Wt: 321.17 g/mol
InChI Key: LNIGBQNXJNNICD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIGBQNXJNNICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560089
Record name 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50783-82-9
Record name 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP. This pyridylazo dye is a highly sensitive chromogenic reagent critical for the spectrophotometric determination of various metal ions. This guide is intended for researchers and professionals in chemistry and drug development, offering detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Key sections cover the principles of synthesis via diazotization and azo coupling, step-by-step experimental procedures, and a full suite of characterization techniques including UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Introduction

This compound (5-Br-PADAP) belongs to the family of pyridylazo dyes, which are renowned for their ability to form intensely colored chelates with metal ions.[1] This property makes them invaluable in analytical chemistry for the quantitative determination of trace metals. The extended π-conjugated system, created by the azo group (–N=N–) linking a substituted pyridine ring and a dimethylaminophenol ring, is responsible for its strong visible light absorption.[2] The synthesis of 5-Br-PADAP is a classic example of a two-step diazotization and azo coupling reaction, a cornerstone of dye chemistry.[2] Accurate synthesis and rigorous characterization are paramount to ensure the reagent's purity and performance in sensitive analytical applications. This guide provides a self-validating framework for its preparation and quality control.

Synthesis Methodology

Principle of Synthesis

The synthesis of 5-Br-PADAP is achieved through a two-stage process:

  • Diazotization: The primary aromatic amine, 2-amino-5-bromopyridine, is converted into a reactive aryldiazonium salt. This is accomplished by reacting the amine with nitrous acid (HNO₂) in a cold, acidic medium.[3] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This reaction is critically temperature-dependent and must be maintained between 0-5 °C to prevent the unstable diazonium salt from decomposing and undesirably yielding a phenol.[2]

  • Azo Coupling: The resulting electrophilic diazonium salt is immediately reacted with the electron-rich coupling agent, 3-(dimethylamino)phenol. This reaction is an electrophilic aromatic substitution.[4] The dimethylamino and hydroxyl groups on the phenol ring are strong activating groups, directing the substitution to the para position relative to the hydroxyl group. The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol, forming the more strongly activating phenoxide ion, which enhances the rate of coupling.[4]

Reagents and Materials
Reagent/MaterialFormulaCAS No.PurityNotes
2-Amino-5-bromopyridineC₅H₅BrN₂1072-97-5>98%Irritant.[5][6]
3-(Dimethylamino)phenolC₈H₁₁NO99-07-0>98%Harmful if swallowed.[7]
Sodium NitriteNaNO₂7632-00-0ACS GradeOxidizer, toxic.
Hydrochloric Acid, concentratedHCl7647-01-0~37%Corrosive.
Sodium HydroxideNaOH1310-73-2ACS GradeCorrosive.
EthanolC₂H₅OH64-17-595% or AbsoluteFlammable.
Deionized WaterH₂O7732-18-5--
IceH₂O---

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[8][9] 2-Amino-5-bromopyridine is a skin and eye irritant and may cause respiratory irritation.[5][6][10] 3-(Dimethylamino)phenol and its precursors can be harmful if swallowed or inhaled.[7][11]

Experimental Protocol

Step A: Diazotization of 2-Amino-5-bromopyridine

  • In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 2-amino-5-bromopyridine in 20 mL of deionized water and 3 mL of concentrated hydrochloric acid.[10] Stir until a clear solution is obtained.

  • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C. This is a critical step, as diazonium salts are unstable at higher temperatures.[2][12]

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold 2-amino-5-bromopyridine solution over 15-20 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete. The resulting solution contains the 5-bromo-2-pyridyldiazonium chloride intermediate and should be used immediately in the next step.

Step B: Azo Coupling with 3-(Dimethylamino)phenol

  • In a 500 mL beaker, dissolve 1.37 g (0.01 mol) of 3-(dimethylamino)phenol in 50 mL of 1 M sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C with constant stirring. The alkaline conditions generate the phenoxide ion, which is a more potent nucleophile for the coupling reaction.[4]

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step A to the cold 3-(dimethylamino)phenol solution.

  • A deep red or violet precipitate of 5-Br-PADAP should form immediately.

  • Maintain the reaction mixture in the ice bath and continue stirring for 30-45 minutes to ensure the coupling reaction goes to completion.

  • Adjust the pH of the mixture to approximately 7-8 using dilute HCl or NaOH as needed.

Purification and Isolation
  • Collect the crude 5-Br-PADAP precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold deionized water to remove any unreacted salts and impurities.

  • The primary method for purification is recrystallization. Dissolve the crude product in a minimum amount of hot ethanol (or an ethanol-water mixture).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the purified product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (~40-50 °C).

  • Weigh the final product and calculate the percentage yield.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step A: Diazotization cluster_coupling Step B: Azo Coupling cluster_purification Step C: Purification A 2-Amino-5-bromopyridine C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂ + HCl (aq) B->C F Crude 5-Br-PADAP C->F Immediate Use D 3-(Dimethylamino)phenol D->F < 5 °C E NaOH (aq) E->F G Recrystallization (Ethanol/Water) F->G H Pure 5-Br-PADAP G->H Filtration & Drying

Caption: Synthesis workflow for 5-Br-PADAP.

Physicochemical Characterization

Purpose of Characterization

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized 5-Br-PADAP. This validation ensures the reliability of the compound for its intended use in sensitive analytical methods. A combination of spectroscopic and analytical techniques is employed.

Analytical Techniques and Expected Results

3.2.1 Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of the dye. The wavelength of maximum absorbance (λmax) is a key characteristic.

  • Procedure: A dilute solution of 5-Br-PADAP is prepared in a suitable solvent (e.g., ethanol or methanol) and the spectrum is recorded.

  • Expected Result: The reagent typically exhibits a strong absorption band in the visible region. For the related compound 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), λmax is reported around 443 nm.[13] The complex with metal ions shows a significant bathochromic (red) shift, with λmax values often appearing between 550-600 nm.[14][15][16]

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Procedure: The spectrum of the solid sample is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Expected Result: Key vibrational bands are expected for the N=N (azo) stretch, C=N and C=C stretches of the aromatic rings, C-N (dimethylamino) stretch, C-Br stretch, and O-H stretch (phenol).

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure by providing information about the chemical environment of each proton and carbon atom.

  • Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.

  • Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons on both the pyridyl and phenol rings, as well as a singlet for the methyl protons of the dimethylamino group. The ¹³C NMR spectrum will show corresponding signals for each unique carbon atom in the molecule.

3.2.4 Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.

  • Procedure: A suitable ionization technique (e.g., ESI, Electrospray Ionization) is used to generate the molecular ion.

  • Expected Result: The mass spectrum should display a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For 5-Br-PADAP (C₁₃H₁₃BrN₄O), the expected monoisotopic mass is approximately 320.03 g/mol , showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Summary of Characterization Data
TechniqueParameterExpected Value for 5-Br-PADAP (or related structures)
Molecular Formula -C₁₃H₁₃BrN₄O
Molecular Weight g/mol 320.18 (Average), 320.03 (Monoisotopic)
UV-Vis λmax (in Ethanol)~440-460 nm
FT-IR Wavenumber (cm⁻¹)~1580-1610 (Aromatic C=C, C=N), ~1400-1450 (N=N), ~1250 (C-N), ~1100-1200 (C-O), ~550-650 (C-Br)
¹H NMR Chemical Shift (δ, ppm)Aromatic H's: ~6.5-8.5 ppm; N(CH₃)₂: ~3.0 ppm (singlet); OH: Broad signal
Mass Spec (ESI+) m/z~321.04 / 323.04 [M+H]⁺ (showing ~1:1 ratio for Br isotopes)
Appearance -Red to violet crystalline powder
Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Obtained Information Input Synthesized 5-Br-PADAP UV UV-Vis Spectroscopy Input->UV IR FT-IR Spectroscopy Input->IR NMR NMR (¹H & ¹³C) Input->NMR MS Mass Spectrometry Input->MS UV_Data λmax (Electronic Transitions) UV->UV_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data NMR_Data Molecular Structure (Atom Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Conclusion Structure & Purity Confirmed UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the characterization of 5-Br-PADAP.

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of the chromogenic reagent this compound (5-Br-PADAP). By adhering to the principles of controlled diazotization and efficient azo coupling, a high-purity product can be consistently obtained. The comprehensive characterization workflow outlined herein provides the necessary framework for verifying the molecular identity and purity of the synthesized compound, ensuring its suitability for high-sensitivity analytical applications. The emphasis on the rationale behind critical process parameters, such as temperature and pH control, equips the researcher with the foundational knowledge for successful and safe execution.

References

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  • PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.
  • Fisher Scientific. 2-Amino-5-bromopyridine Safety Data Sheet.
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  • Acros Organics. 3-Diethylaminophenol Material Safety Data Sheet.
  • Sigma-Aldrich. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.
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  • ResearchGate. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
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  • PubMed. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties.
  • ResearchGate. The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium.
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  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • Organic Chemistry Portal. Diazotisation.
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  • Chemistry LibreTexts. 14.4: Diazotization of Amines.
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Sources

Introduction: The Role and Significance of 5-Br-PADAP

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly abbreviated as 5-Br-PADAP, is a highly sensitive chromogenic agent belonging to the family of pyridylazo dyes. Its molecular structure, featuring a phenolic hydroxyl group, a diethylamino group, and a pyridine ring interconnected by an azo bridge, makes it an exceptional tridentate ligand for a multitude of metal ions. This unique architecture is the foundation of its widespread use in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, chromium, nickel, and cadmium.

The compound's utility is derived from its ability to form intensely colored and stable chelate complexes with metal ions. This guide provides a comprehensive overview of the core physicochemical properties of 5-Br-PADAP, offering both foundational data and the experimental context necessary for its effective application in research and development.

Core Physicochemical Characteristics

A summary of the fundamental physicochemical properties of 5-Br-PADAP is presented below. These values are critical for its handling, storage, and application in various analytical methodologies.

PropertyValueSource(s)
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
Synonym(s) 5-Br-PADAP, Bromo-PADAP
CAS Number 14337-53-2
Molecular Formula C₁₅H₁₇BrN₄O
Molecular Weight 349.23 g/mol
Appearance Dark orange-red to very dark red/purple crystalline powder
Melting Point 157-158 °C
Storage Temperature 2-8°C

Solubility Profile

The solubility of 5-Br-PADAP is a direct consequence of its molecular structure. The molecule possesses a significant hydrophobic character due to the brominated pyridine ring and the diethylaminophenol moiety.

  • Aqueous Solubility : It is considered insoluble in water. This low aqueous solubility is a key factor in methodologies that employ solid-phase extraction or require dissolution in organic media.

  • Organic Solubility : 5-Br-PADAP is soluble in various organic solvents, including ethanol, acetone, acetic acid, and dimethylformamide (DMF). This characteristic is leveraged when preparing stock solutions for analytical assays. For instance, studies on its uranium complex often utilize ethanol or DMF to ensure the solubility of both the reagent and the resulting metal complex.

The poor water solubility has led to the development of sulfonated derivatives, such as 5-Br-PAPS, which are water-soluble and can be used in purely aqueous systems without the need for organic co-solvents.

Acid-Base Equilibria (pKa)

The acid-base properties of 5-Br-PADAP are pivotal to its function as a metal indicator. The molecule has two primary sites for protonation/deprotonation: the phenolic hydroxyl group (-OH) and the nitrogen atoms within the pyridine ring and azo group. These equilibria are pH-dependent and directly influence the molecule's electronic structure, color, and chelating ability.

The formation of metal complexes with 5-Br-PADAP is highly pH-sensitive. The deprotonation of the phenolic hydroxyl group is typically required for chelation to occur, creating an anionic oxygen donor that coordinates strongly with the metal ion. Therefore, precise pH control is a critical parameter in any analytical method utilizing this reagent to ensure optimal complex formation and reproducibility.

G cluster_equilibria Acid-Base Equilibria of 5-Br-PADAP Protonated HL-H⁺ (Protonated Pyridine) Neutral HL (Neutral Ligand) Protonated->Neutral +OH⁻ / -H⁺ (pKa1) Deprotonated L⁻ (Anionic Ligand) Crucial for Chelation Neutral->Deprotonated +OH⁻ / -H⁺ (pKa2)

Caption: Acid-base equilibria of 5-Br-PADAP.

Spectroscopic Properties and Chelation

5-Br-PADAP is a chromogenic reagent, meaning it undergoes a distinct color change upon forming a complex with a metal ion. This property is the basis for its use in spectrophotometry.

UV-Visible Absorption
  • Free Ligand : The free 5-Br-PADAP reagent exhibits a maximum absorbance (λmax) at approximately 443 nm in its neutral form.

  • Metal Complexes : Upon chelation with a metal ion, a significant bathochromic (red) shift in the λmax is observed. This shift is due to the formation of a new molecular entity with an altered electronic structure. The resulting complexes are intensely colored, allowing for highly sensitive detection. For example, the uranium(VI) complex shows a λmax around 578 nm, well-separated from the absorbance of the free ligand.

Molar Absorptivity (ε)

The sensitivity of a spectrophotometric method is quantified by the molar absorptivity of the analyte. 5-Br-PADAP-metal complexes are characterized by exceptionally high molar absorptivity values, signifying their ability to detect very low concentrations of metal ions.

Complexλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Uranium(VI) Complex 578~74,000
Chromium(III/VI) Complex 580~26,400
Lead(II)-TPB Complex -~75,000

Data compiled from sources.

Mechanism of Chelation and Analysis

5-Br-PADAP acts as a tridentate ligand, coordinating to a central metal ion through the pyridyl nitrogen, one of the azo nitrogen atoms, and the deprotonated phenolic oxygen. This three-point attachment forms stable five- and six-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect. The general workflow for using 5-Br-PADAP in a quantitative analysis involves several key steps.

G cluster_workflow Spectrophotometric Analysis Workflow A Sample Preparation (Adjust pH, add masking agents) B Add 5-Br-PADAP Solution (in organic solvent like ethanol) A->B C Complex Formation (Incubate for color development) B->C D Spectrophotometric Measurement (Measure absorbance at λmax of complex) C->D E Quantification (Use Beer-Lambert Law & Calibration Curve) D->E

Caption: General workflow for metal ion determination using 5-Br-PADAP.

Lipophilicity: Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, or "fat-loving" character. It is a critical parameter in drug development for predicting membrane permeability and in environmental science for assessing bioaccumulation.

  • Predicted Value : The computationally predicted XLogP3 value for 5-Br-PADAP is approximately 4.4. This high positive value confirms its hydrophobic and lipophilic nature, consistent with its poor water solubility and preference for nonpolar environments.

Experimental Protocols

The following section provides standardized, step-by-step protocols for the characterization of key physicochemical properties of 5-Br-PADAP.

Protocol 1: Determination of UV-Vis Absorption Spectrum and Molar Absorptivity

Objective: To determine the λmax and molar absorptivity (ε) of a 5-Br-PADAP-metal complex (e.g., with Cu²⁺).

Materials:

  • 5-Br-PADAP

  • Ethanol (spectroscopic grade)

  • Copper(II) sulfate pentahydrate

  • Buffer solution (e.g., acetate buffer, pH 5.5)

  • Volumetric flasks, pipettes

  • Dual-beam UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a 1 mM 5-Br-PADAP Stock Solution: Accurately weigh 34.92 mg of 5-Br-PADAP and dissolve it in ethanol in a 100 mL volumetric flask. Fill to the mark with ethanol.

  • Prepare a 10 mM Cu²⁺ Stock Solution: Accurately weigh 249.7 mg of CuSO₄·5H₂O and dissolve it in deionized water in a 100 mL volumetric flask.

  • Prepare a Reagent Blank: In a 10 mL volumetric flask, add 5 mL of buffer solution and 100 µL of the 5-Br-PADAP stock solution. Dilute to the mark with a 50:50 ethanol/water mixture.

  • Prepare the Complex Solution: In a separate 10 mL volumetric flask, add 5 mL of buffer solution, 100 µL of the 5-Br-PADAP stock solution, and 1 mL of the 10 mM Cu²⁺ stock solution (to ensure a large excess of metal). Dilute to the mark with a 50:50 ethanol/water mixture and allow 15 minutes for full color development.

  • Scan the Spectrum: Using the reagent blank to zero the spectrophotometer, scan the absorbance of the complex solution from 350 nm to 700 nm to determine the λmax.

  • Determine Molar Absorptivity:

    • Prepare a series of standard solutions with a fixed, excess concentration of Cu²⁺ and varying concentrations of 5-Br-PADAP (e.g., 2 µM to 10 µM).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus the concentration of 5-Br-PADAP.

    • The slope of the resulting line, according to the Beer-Lambert Law (A = εbc), will be the molar absorptivity (ε), as the path length (b) is 1 cm.

Protocol 2: Determination of Octanol-Water Partition Coefficient (Log P)

Objective: To experimentally determine the Log P of 5-Br-PADAP using the OECD Guideline 107 shake-flask method.

Materials:

  • 5-Br-PADAP

  • 1-Octanol (reagent grade, pre-saturated with water)

  • Deionized water (pre-saturated with 1-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and deionized water for 24 hours. Allow the layers to separate completely. This ensures that each phase is mutually saturated with the other before the experiment begins.

  • Prepare Stock Solution: Prepare a stock solution of 5-Br-PADAP in the pre-saturated 1-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy).

  • Partitioning:

    • Add a known volume of the octanol stock solution and a known volume of the pre-saturated water to a centrifuge tube (e.g., 5 mL of each).

    • Cap the tube and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture at high speed for 15-20 minutes to ensure complete separation of the two immiscible phases.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from the aqueous phase and the octanol phase.

    • Determine the concentration of 5-Br-PADAP in each phase using UV-Vis spectrophotometry against a pre-established calibration curve for each solvent. A dilution of the octanol phase may be necessary.

  • Calculate Log P: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • P = [5-Br-PADAP]octanol / [5-Br-PADAP]water

    • Log P = log₁₀(P)

    • The experiment should be repeated at least twice to ensure reproducibility.

Conclusion

The physicochemical properties of 5-Br-PADAP—specifically its defined molecular structure, poor aqueous solubility, high lipophilicity, and profound chromogenic response to metal ions—establish it as a powerful and sensitive reagent in analytical chemistry. A thorough understanding of these characteristics, from its pH-dependent equilibria to its spectroscopic behavior, is essential for the development of robust, accurate, and reproducible analytical methods. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging the unique capabilities of this versatile compound.

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Spectroscopic data of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (UV-Vis, NMR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, commonly abbreviated as 5-Br-PADAP in scientific literature, is a highly sensitive chromogenic agent belonging to the pyridylazo class of dyes. These compounds are renowned for their ability to form intensely colored chelates with a wide array of metal ions. This characteristic makes 5-Br-PADAP an invaluable reagent in analytical chemistry, particularly for the spectrophotometric determination of trace metals such as uranium, cadmium, and chromium.

The efficacy of 5-Br-PADAP as an analytical reagent is fundamentally linked to its molecular structure and the resulting electronic properties. Understanding its spectroscopic signature through techniques like UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an academic exercise; it is crucial for method development, quality control, and interpreting its interactions in complex matrices. This guide provides a detailed examination of the UV-Vis and NMR spectroscopic data of 5-Br-PADAP, grounded in established principles and supported by experimental insights for researchers, scientists, and professionals in drug development and analytical sciences.

Molecular Structure and Physicochemical Properties

The structure of 5-Br-PADAP features three key functional components: a bromine-substituted pyridine ring, an azo (-N=N-) linkage, and a dimethylaminophenol group. This arrangement creates a terdentate ligand system capable of coordinating with metal ions through the pyridyl nitrogen, one of the azo nitrogens, and the phenolic oxygen.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of 5-Br-PADAP

PropertyValueReference
Chemical Name This compound
Synonym(s) 5-Br-PADAP
CAS Number 50783-82-9
Molecular Formula C₁₃H₁₃BrN₄O
Molecular Weight 321.17 g/mol
Appearance Red crystalline powder
Melting Point 157-158 °C

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the cornerstone technique for analytical methods involving 5-Br-PADAP. The molecule's extended system of conjugated pi (π) electrons across the pyridyl and phenol rings, linked by the azo bridge, is responsible for its strong absorption of light in the visible spectrum.

Theoretical Principles: Electronic Transitions

The observed color and UV-Vis spectrum of 5-Br-PADAP are primarily due to two types of electronic transitions:

  • π → π* Transitions: These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. They are characteristic of conjugated systems and typically result in strong absorption bands. For similar azo dyes, these transitions are often observed in the UV or near-visible region.

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. They are typically lower in energy and have a much lower molar absorptivity (intensity) than π → π* transitions.

The position and intensity of these absorption bands are highly sensitive to the chemical environment, including solvent polarity and, most critically, pH. The phenolic hydroxyl group and the pyridyl nitrogen atom can be protonated or deprotonated, altering the electronic structure of the molecule and causing significant shifts in the absorption maximum (λmax).

Experimental Protocol: Acquiring a UV-Vis Spectrum

The following protocol outlines a self-validating procedure for obtaining a reliable UV-Vis spectrum of 5-Br-PADAP.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 1. Prepare Stock Solution Dissolve ~1 mg of 5-Br-PADAP in 10 mL of ethanol or DMSO. prep2 2. Prepare Working Solution Dilute stock solution in the chosen solvent/buffer to achieve an absorbance between 0.2-0.8 AU. prep1->prep2 acq1 3. Instrument Setup Set wavelength range (e.g., 300-700 nm). prep2->acq1 acq2 4. Baseline Correction Run a baseline/blank scan using a cuvette filled with the exact solvent/buffer. acq1->acq2 acq3 5. Sample Measurement Rinse and fill cuvette with the working solution and record the spectrum. acq2->acq3 an1 6. Identify λmax Determine the wavelength(s) of maximum absorbance from the spectrum. acq3->an1

Caption: Standard workflow for UV-Vis spectroscopic analysis of 5-Br-PADAP.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol or DMSO are chosen for the stock solution due to the compound's good solubility. The working solution's solvent must be miscible and transparent in the wavelength range of interest. For analytical applications, aqueous buffers are common to control pH, often with a surfactant like Triton X-100 to enhance solubility and stability of metal complexes.

  • Concentration: The target absorbance of 0.2-0.8 ensures the measurement is within the linear range of the Beer-Lambert Law, providing quantitative accuracy.

  • Baseline Correction: This step is critical as it electronically subtracts the absorbance of the solvent and cuvette, ensuring that the final spectrum represents only the absorbance of the analyte (5-Br-PADAP).

Spectral Data and Interpretation

The UV-Vis spectrum of 5-Br-PADAP is characterized by a strong absorption band in the visible region. The exact λmax is solvent-dependent.

Table 2: UV-Vis Absorption Data for 5-Br-PADAP and its Analogue

CompoundSolvent/Conditionsλmax (nm)Reference
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol Not specified443
Metal Complexes of 5-Br-PADAP Aqueous buffer, pH dependent550 - 580

Interpretation: The free ligand (uncomplexed 5-Br-PADAP) exhibits its primary absorption maximum around 440-450 nm. Upon chelation with a metal ion, the electronic structure of the ligand is significantly perturbed. This leads to a large bathochromic shift (a shift to a longer wavelength) of the λmax into the 550-580 nm range. This distinct color change is the basis for its use in colorimetric analysis. The high molar absorptivities of these metal complexes, often in the range of 1 x 10⁵ L mol⁻¹ cm⁻¹, contribute to the high sensitivity of analytical methods using this reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of 5-Br-PADAP, confirming the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Theoretical Principles
  • ¹H NMR: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like O, N, Br) and aromatic rings deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The integration of a signal is proportional to the number of protons it represents.

  • ¹³C NMR: The principles are similar to ¹H NMR, but with a much wider chemical shift range. Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single line, simplifying the spectrum. The intensity of a ¹³C signal is not reliably proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and long relaxation times.

Experimental Protocol: Acquiring an NMR Spectrum

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 1. Dissolve Sample Accurately weigh 5-10 mg of 5-Br-PADAP. prep2 2. Add Deuterated Solvent Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. prep1->prep2 prep3 3. Add Internal Standard (Optional) Add a small amount of Tetramethylsilane (TMS) (δ = 0.00 ppm). prep2->prep3 acq1 4. Instrument Setup Insert sample, lock, and shim the magnetic field for homogeneity. prep3->acq1 acq2 5. Acquire Spectra Run ¹H NMR experiment, followed by ¹³C NMR experiment (often overnight). acq1->acq2 an1 6. Process Data Apply Fourier transform, phase correction, and baseline correction. acq2->an1 an2 7. Assign Peaks Integrate ¹H signals and assign chemical shifts for both ¹H and ¹³C spectra. an1->an2

Caption: Standard workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Solvents where hydrogen is replaced by deuterium (e.g., CDCl₃, DMSO-d₆) are used because deuterium is not detected in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.

  • DMSO-d₆: This is often a preferred solvent for compounds with acidic protons (like the -OH group on 5-Br-PADAP). In chloroform (CDCl₃), this proton signal can be very broad or exchange away, whereas in DMSO it often appears as a sharp, observable singlet.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved NMR peaks.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of 5-Br-PADAP and typical chemical shifts for analogous compounds, the following ¹H NMR spectrum can be predicted.

Table 3: Predicted ¹H NMR Data for 5-Br-PADAP (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 10.0 - 12.0Singlet (broad)1HPhenolic -OHHydrogen bonding and acidity cause a significant downfield shift; signal is often broad.
~ 8.4 - 8.6Doublet1HPyridyl H (position 6)Adjacent to the pyridyl nitrogen, making it the most deshielded aromatic proton.
~ 7.8 - 8.0Doublet of Doublets1HPyridyl H (position 4)Coupled to two neighboring protons.
~ 7.0 - 7.5Multiplet3HPyridyl H (position 3) and Phenol H'sAromatic protons on both rings fall in this general region.
~ 3.0 - 3.2Singlet6H-N(CH₃)₂Aliphatic protons on nitrogen; appears as a single peak as both methyl groups are equivalent.
Predicted ¹³C NMR Spectral Data and Interpretation

The 5-Br-PADAP molecule is asymmetric, so all 11 carbon atoms in the aromatic and azo framework are unique. The two methyl carbons of the dimethylamino group are equivalent. Therefore, a total of 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data for 5-Br-PADAP

| Chemical Shift (δ, ppm) | Number of Carbons | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | 150 - 165 | 3 | C-O, C-N (pyridyl), C-N=N | Carbons directly attached to highly electronegative atoms (O, N) are strongly deshielded. | | 135 - 150 | 2 | Aromatic C-H (pyridyl) | Aromatic carbons in the electron-deficient pyridine ring. | | 110 - 130 | 5 | Aromatic C-H (phenol), C-Br | Standard range for aromatic carbons in the electron-rich phenol ring and the carbon bearing the bromine. | | ~ 40 | 2 | -N(CH₃)₂ | Aliphatic carbons attached to nitrogen. |

Integrated Applications in Research

The spectroscopic data of 5-Br-PADAP are not standalone curiosities; they are integral to its application in scientific research.

  • Structural Verification: Following synthesis, NMR and UV-Vis spectroscopy are the primary methods used to confirm that the correct molecular structure has been produced.

  • Purity Assessment: The sharpness of NMR peaks and the absence of extraneous signals can indicate the purity of a synthesized batch.

  • Quantitative Analysis: UV-Vis spectroscopy forms the basis of quantitative methods. By creating a calibration curve of absorbance versus concentration at the λmax of a metal-5-Br-PADAP complex, unknown concentrations of that metal in a sample can be determined with high sensitivity.

  • Mechanistic Studies: By monitoring changes in the UV-Vis or NMR spectra upon addition of metal ions, researchers can study the stoichiometry (metal-to-ligand ratio) and stability of the resulting complexes, providing insight into the chelation mechanism.

Conclusion

This compound possesses a rich spectroscopic profile that is directly related to its function as a high-performance analytical reagent. Its strong absorbance in the visible spectrum, which undergoes a predictable and significant bathochromic shift upon metal chelation, makes it ideal for UV-Vis-based quantitative analysis. Concurrently, NMR spectroscopy provides the definitive structural fingerprint, enabling researchers to confirm its identity and purity. A thorough understanding of both techniques is essential for any scientist seeking to leverage the powerful capabilities of this versatile chromogenic agent.

References

  • Ding, M., et al. (2000). Simultaneous separation and determination of mercury(II) and other heavy metals by ion chromatography with on-line column enrichment and post-column derivatization. Journal of Chromatography A, 884(1-2), 261-268.
  • Geary, W. J., & Larive, C. K. (1963). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. Analyst, 88, 564-568.
  • Geary, W. J., & Larive, C. K. (1963). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part I. Synthesis and spectroscopic examination of reagents and some chelates. Analyst, 88, 558-563.
  • Ohtsu, H., et al. (2001). UV-Visible and 1H NMR Spectroscopic Studies on Direct Chelate Formation between Alkaline Earth Metal Ions and 1-(2-Pyridylazo)-2-naphthol or 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol in Acetonitrile. Analytical Sciences, 17(4), 517-522.
  • Semantic Scholar. (n.d.). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations.
  • Al-Adilee, K. J., & Ali, A. A. (2017). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. Journal of Al-Nahrain University, 20(2), 23-31.
  • Santos, W. G., et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega.
  • Santos, W. G., et al. (2024). (PDF) Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ResearchGate.
  • Johnson, D. A., & Florence, T. M. (1988). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry, 66(3), 401-405.
  • Johnson, D. A., & Florence, T. M. (1988). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate.
  • Das, S., et al. (2013). Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. ResearchGate.
  • Bao, X., Zhang, X., & Wang, F. (2009). Solvent Effect on UV-Vis Spectra of 5-Br-PADAP. Chinese Journal of Applied Chemistry. Available from: Chinese Journal of Applied Chemistry.
  • Karipcin, F., & Kabalcilar, E. (2006). Spectroscopic and Thermal Studies on Solid Complexes of 4-(2-pyridylazo)resorcinol with Some Transition Metals. Acta Chimica Slovenica, 53, 249-254.
  • Abu-Zuhri, A. Z. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah National University.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.
  • Menek, N., Topçu, C., & Uçar, M. (2011). (PDF) Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. ResearchGate.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287527).
  • Puzanowska-Tarasiewicz, H., et al. (1985). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

An In-depth Technical Guide to the Solubility and Stability of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, a member of the pyridylazo dye family, is a highly sensitive chromogenic reagent. Its utility is most pronounced in the field of analytical chemistry, particularly for the spectrophotometric determination of trace metal ions. The formation of intensely colored chelates with various metal ions allows for their quantification at low concentrations. A closely related and more extensively studied analogue is 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), which shares a similar molecular backbone and exhibits comparable analytical properties. This guide will focus on the dimethylamino variant while drawing correlative insights from its diethylamino counterpart where specific data is limited.

Understanding the solubility and stability of this reagent is paramount for its effective application. These properties dictate its storage, handling, formulation for analytical procedures, and the reliability of the results obtained. This document provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with detailed experimental protocols for their assessment, aimed at researchers, scientists, and professionals in drug development and analytical sciences.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its solubility and stability.

PropertyValueSource(s)
Synonym(s) 5-Br-DMPAP[1]
CAS Number 50783-82-9[2][3]
Molecular Formula C₁₃H₁₃BrN₄O[3]
Molecular Weight 321.17 g/mol [3]
Appearance Red to dark red or purple crystalline powder[4]
Melting Point 157-160 °C[5][6]
Maximum Absorbance (λmax) ~443 nm (in certain solvents)[7]

Note: The diethylamino analogue (5-Br-PADAP, CAS: 14337-53-2) has a molecular weight of 349.23 g/mol and a melting point of 157-158 °C.[4][8]

I. Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in preparing stock solutions and reaction media for analytical assays.

Qualitative Solubility Insights

Based on its molecular structure—a largely nonpolar aromatic system with a polar phenol group and basic nitrogen atoms—a general solubility profile can be inferred.

  • Aqueous Solubility: The compound exhibits very low solubility in water.[9] The large hydrophobic surface area of the bromopyridyl and phenyl rings counteracts the hydrogen bonding potential of the phenolic hydroxyl and amino groups.

  • Organic Solvent Solubility: It is readily soluble in polar organic solvents. Ethanol is commonly used to prepare stock solutions.[9] Other suitable solvents likely include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and acetonitrile.

  • pH-Dependent Solubility: The molecule possesses both acidic (phenolic hydroxyl) and basic (pyridyl and amino nitrogens) functional groups. Therefore, its solubility in aqueous media is expected to be pH-dependent. In acidic solutions, protonation of the nitrogen atoms may increase solubility. Conversely, in alkaline solutions, deprotonation of the phenolic hydroxyl group to form a phenolate salt should also enhance aqueous solubility.

Enhancing Aqueous Solubility for Analytical Applications

In many spectrophotometric methods, the reaction between the dye and metal ions is carried out in an aqueous matrix. To overcome the poor water solubility of the reagent and its resulting metal complexes, surfactants are often employed. Non-ionic surfactants like Triton X-100 or cationic surfactants can form micelles that encapsulate the hydrophobic dye molecule, increasing its solubility and preventing the precipitation of the metal-dye chelate.[10][11][12]

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the solubility of this compound in various solvents. This method is a self-validating system, as equilibrium is approached from both undersaturated and supersaturated states.

Objective: To quantitatively determine the solubility of the compound in selected solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Selection of solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMF, pH-adjusted buffers)

  • Thermostatic shaker bath

  • UV-Vis Spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a concentrated stock solution of the compound in a solvent where it is freely soluble (e.g., ethanol).

    • Create a series of dilutions from the stock solution to generate a calibration curve using UV-Vis spectrophotometry at the λmax. This curve will correlate absorbance with concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Prepare multiple vials for each solvent.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine the concentration using the previously established calibration curve.

  • Data Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Ethanol) prep_cal Generate Calibration Curve (UV-Vis Spectrophotometry) prep_stock->prep_cal calculate Calculate Concentration using Calibration Curve add_excess Add Excess Solid to Test Solvent equilibrate Equilibrate in Shaker Bath (e.g., 25°C, 48h) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute Filtrate filter->dilute measure Measure Absorbance dilute->measure measure->calculate report Report Solubility (mg/mL) calculate->report

Caption: Workflow for the quantitative determination of solubility.

II. Stability Profile

The chemical stability of this compound is crucial for its shelf-life as a solid reagent and for the reproducibility of analytical methods that use it in solution. Degradation can lead to a loss of potency and the formation of interfering impurities.

Factors Influencing Stability
  • pH: The azo linkage (-N=N-) can be susceptible to cleavage under extreme pH conditions, although pyridylazo compounds are generally more stable than many other azo dyes. The phenol group is susceptible to oxidation, which is often accelerated at alkaline pH.

  • Oxidation: Aromatic amines and phenols are prone to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to the formation of colored degradation products that may interfere with spectrophotometric measurements.

  • Light (Photostability): Azo compounds can undergo photo-induced degradation, often involving isomerization (cis-trans) or cleavage of the azo bond. Therefore, the solid reagent and its solutions should be protected from light.[5][13]

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis and oxidation, following the principles of the Arrhenius equation.

Likely Degradation Pathways

While specific degradation pathways for this molecule are not extensively documented, general knowledge of related compounds suggests potential routes:

  • Oxidative Cleavage: Oxidation could lead to the cleavage of the azo bond, potentially forming 5-bromo-2-pyridone and oxidized derivatives of 5-dimethylaminophenol.

  • Reductive Cleavage: Under reducing conditions, the azo bond can be cleaved to form 5-bromo-2-aminopyridine and 2-amino-5-dimethylaminophenol.

  • Oxidation of the Phenol Ring: The electron-rich aminophenol ring is susceptible to oxidation, leading to the formation of quinone-like structures.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[6][9][14] The following protocol is based on ICH guidelines.

Objective: To assess the stability of the compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Photostability chamber

  • Oven

Procedure:

  • Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A gradient method using a mobile phase of acetonitrile and a pH-adjusted aqueous buffer is a common starting point. The purity of the main peak can be assessed using a photodiode array (PDA) detector.

  • Preparation of Stressed Samples:

    • Prepare solutions of the compound (e.g., in 50:50 acetonitrile:water) for each stress condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently.

    • Oxidation: Add H₂O₂ (e.g., 3%). Keep at room temperature.

    • Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 60 °C). Keep a sample of the solid powder in the oven as well.

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil.

    • Control Sample: Store a solution and the solid powder under normal laboratory conditions, protected from light.

  • Analysis:

    • At specified time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by the developed HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of the degradation products.

    • If coupled with a mass spectrometer, obtain the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

    • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare Solutions of This compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base ox Oxidative (H₂O₂) start->ox therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo control Control Sample (Protected) start->control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS at various time points acid->analysis base->analysis ox->analysis therm->analysis photo->analysis control->analysis evaluation Evaluate Data: - % Degradation - Peak Purity - Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation stability study.

Conclusion and Recommendations

This compound is a valuable analytical reagent whose efficacy is intrinsically linked to its solubility and stability. While it exhibits poor aqueous solubility, this can be readily overcome by using polar organic solvents for stock solutions and incorporating surfactants for applications in aqueous media.

The stability of the compound is a more critical consideration. It is susceptible to degradation by light, oxidation, and extreme pH conditions. Therefore, for reliable and reproducible results, the following is recommended:

  • Storage: The solid reagent should be stored in a tightly sealed, amber-colored container in a cool, dry, and dark place. Recommended storage temperatures are often 2-8°C.[4][15]

  • Solution Preparation: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept refrigerated in amber vials and for a limited duration, which should be validated by stability studies.

  • Method Development: When using this reagent in a new analytical method, it is crucial to assess its stability under the specific conditions of the assay (e.g., pH, temperature, presence of other reagents) to ensure the integrity of the results.

By understanding and controlling for these factors, researchers can confidently employ this compound to its full potential in sensitive analytical applications.

References

  • ECHEMI. (n.d.). 5-Br-PADAP SDS, 14337-53-2 Safety Data Sheets.
  • Ghasemi, J., & Niazi, A. (2001). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Rani, S., & Singh, A. (2016).
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%.
  • Singh, R., & Rehman, Z. (2012). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations.
  • Qiu, X. C., & Zhu, Y. Q. (1986). This compound (5-Br-DMPAP) as a Reagent for Spectrophotometric Determination of Iron (III). Taylor & Francis Online.
  • Rawat, J. P., Kamoonpuri, S. I. M., & Alam, M. S. (2006). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium.
  • Auckburally, N., El Bir, S., Evrard, D., Dustou, B., Latapie, L., Boumati, L., Roques, C., & Gros, P. (2022). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). Application to Fe(III) and Fe(II) Electrochemical Determination at Trace Level in Natural Water. International Journal of Electrochemical Science, 17, 220122.
  • Chem-Impex. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Sharma, R. K., & Singh, R. (2004). On-line complexation of zinc with 5-Br-PADAP and preconcentration using a knotted reactor for inductively coupled plasma atomic emission spectrometric determination in river water samples.
  • Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%.
  • U.S. Department of Energy. (1976). SPECTROPHOTOMETRIC DETERMINATION OF URANIUM IN NUCLEAR WASTE. OSTI.gov.
  • Biocompare. (n.d.). 5-Br-PADAP from Aladdin Scientific.
  • CP Lab Safety. (n.d.). This compound, [for Colorimetric Determination of Cd], 100mg.
  • Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™ 100 mg.
  • Mohammed, H. S., & Sultan, A. (2024). Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II).
  • El-Sayed, A. Y., El-Sattar, M. A., & El-Sherif, Z. A. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC - NIH.
  • CookeChem. (n.d.). This compound [for Colorimetric Determination of Cd] , >93.0%(HPLC) , 50783-82-9.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (CAS: 14337-53-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chromogenic Agent

In the landscape of analytical chemistry and diagnostics, the demand for sensitive, reliable, and robust reagents is perpetual. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known in the scientific community as Bromo-PADAP or 5-Br-PADAP, has established itself as a cornerstone chromogenic chelating agent. Its remarkable ability to form intensely colored complexes with a variety of metal ions has made it an invaluable tool for spectrophotometric analysis across diverse fields, from environmental monitoring to clinical diagnostics.

This guide moves beyond a simple datasheet. It is designed to provide a deep, practical understanding of Bromo-PADAP, grounded in established scientific principles and field-proven applications. We will explore not just the "what" but the "why"—delving into the causality behind its synthesis, the intricacies of its chelation mechanism, and the rationale behind specific experimental protocols. Our objective is to equip you, the researcher and scientist, with the knowledge to not only utilize this compound effectively but to innovate upon its applications with confidence.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is the bedrock of its successful application. Here, we delineate the essential identifiers and properties of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.

Nomenclature and Structural Identifiers
  • CAS Number : 14337-53-2[1][2][3]

  • Systematic IUPAC Name : 2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol[1][4]

  • Common Synonyms : Bromo-PADAP, 5-Br-PADAP, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol[1][3][5]

  • Molecular Formula : C₁₅H₁₇BrN₄O[1][2][6]

  • Molecular Weight : 349.23 g/mol [1][2][6]

Structural Representation:

The molecule's architecture is key to its function, comprising three critical moieties: a brominated pyridine ring, an azo bridge, and a diethylaminophenol group.[1]

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling & Purification start Dissolve 5-Bromo-2-aminopyridine in Ethanol & HCl cool Cool to 0-5 °C in Ice Bath start->cool add_nitrite Add aq. NaNO₂ Dropwise (Maintain Temp < 5 °C) cool->add_nitrite stir1 Stir for 30 min at 0-5 °C add_nitrite->stir1 diazonium Pyridyldiazonium Salt Solution (Use Immediately) stir1->diazonium couple Add Diazonium Salt Slowly to Phenol Solution (pH 8-10) diazonium->couple prepare_phenol Dissolve 5-(diethylamino)phenol in aq. NaOH cool2 Cool Phenol Solution to 0-5 °C prepare_phenol->cool2 cool2->couple stir2 Stir for 2-3 hours (Allow to warm to RT) couple->stir2 precipitate Collect Crude Product by Filtration stir2->precipitate wash Wash Precipitate with Cold Water precipitate->wash purify Recrystallize from Ethanol/Water wash->purify dry Dry Under Vacuum purify->dry final_product High-Purity Bromo-PADAP dry->final_product

Caption: Experimental workflow for the synthesis and purification of Bromo-PADAP.

Step-by-Step Methodology

Part 1: Diazotization of 5-Bromo-2-aminopyridine

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 5-bromo-2-aminopyridine in a mixture of ethanol and concentrated hydrochloric acid.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with constant stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled aminopyridine solution over 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. This solution should be used immediately in the next step.

Part 2: Azo Coupling and Purification

  • Phenol Preparation: In a separate beaker, dissolve 5-(diethylamino)phenol in a dilute aqueous solution of sodium hydroxide.

  • Cooling: Cool this solution in an ice bath to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the cold phenol solution with vigorous stirring. The pH should be maintained between 8 and 10; adjust with additional NaOH if necessary. A dark red or purple precipitate will form immediately.

  • Reaction Completion: Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Isolation: Collect the crude Bromo-PADAP precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: The key to high purity is recrystallization. Dissolve the crude product in hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product should be a crystalline powder. Purity can be confirmed by melting point determination and HPLC. [7]

Mechanism of Action: The Chemistry of Color

Bromo-PADAP's utility is rooted in its function as a tridentate chelating ligand. The formation of a stable complex with a metal ion causes a significant shift in the molecule's electronic structure, resulting in a dramatic color change that can be quantified using UV-Visible spectrophotometry.

Coordination and Chelation

The interaction with metal ions involves coordination through three specific sites on the Bromo-PADAP molecule:

  • The nitrogen atom of the pyridine ring.

  • One of the nitrogen atoms of the azo bridge (-N=N-).

  • The oxygen atom of the phenolic hydroxyl group (following deprotonation).

This multi-point attachment forms stable five- and six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. [1]The stability of these complexes allows for the sensitive detection of metal ions even at trace concentrations.

Chelation cluster_ligand Bromo-PADAP Ligand Pyridyl_N Pyridyl-N Metal Metal Ion (e.g., UO₂²⁺, Zn²⁺) Pyridyl_N->Metal Coordination Bond Azo_N Azo-N Azo_N->Metal Coordination Bond Phenolic_O Phenolic-O⁻ Phenolic_O->Metal Coordination Bond caption Chelation of a metal ion by Bromo-PADAP.

Caption: Coordination sites of Bromo-PADAP forming a stable chelate with a metal ion.

The Chromogenic Shift

The intense color of the Bromo-PADAP-metal complexes arises from charge-transfer transitions. Upon chelation, the electron density within the ligand's extensive π-system is altered. This change lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). As a result, the complex absorbs light at a longer wavelength (a bathochromic or red shift) compared to the free ligand. This shift is visually observed as a distinct color change and is the principle behind its use in colorimetric assays.

SpeciesTypical λmaxObserved Color
Free Bromo-PADAP (ligand)~443 nmOrange-Red
Bromo-PADAP-Uranium(VI) Complex~578 nmPink/Red-Violet
Bromo-PADAP-Zinc(II) Complex~550-560 nmRed

Core Applications and Experimental Protocols

Bromo-PADAP is a versatile reagent with applications in environmental analysis, clinical chemistry, and industrial quality control. [7][8]We present detailed, field-proven protocols for the determination of two common analytes: Uranium and Zinc.

Spectrophotometric Determination of Uranium(VI)

This method is highly sensitive for detecting trace uranium in environmental water samples, ores, and process liquors. [5][6][9]The protocol involves the formation of a stable ternary complex, often requiring masking agents to prevent interference from other ions.

Causality Behind Protocol Choices:

  • pH Control (7.6-8.2): This pH range is optimal for the formation of the uranyl-Bromo-PADAP complex and ensures the deprotonation of the phenolic hydroxyl for coordination. [3]Buffers like triethanolamine are used to maintain this pH.

  • Masking Agents (e.g., CyDTA, Sulfosalicylic Acid, Fluoride): Uranium is often found in complex matrices. Masking agents form stable, colorless complexes with potential interfering ions (like Fe³⁺, Al³⁺, Th⁴⁺), preventing them from reacting with Bromo-PADAP. [3][10]* Surfactant/Solvent (e.g., Ethanol, SDS, Triton X-100): Bromo-PADAP and its metal complexes have low aqueous solubility. [7]Organic solvents or surfactants are used to keep the complex in solution and prevent precipitation, ensuring a stable and accurate absorbance reading.

Protocol: Uranium(VI) in Aqueous Samples
  • Reagent Preparation:

    • Bromo-PADAP Solution (0.05% w/v): Dissolve 0.05 g of Bromo-PADAP in 100 mL of absolute ethanol. [3] * Buffer Solution (pH 8.2): Prepare a triethanolamine (TEA) buffer and adjust the pH to 8.2 using HCl or NaOH. [3] * Complexing/Masking Solution: Dissolve Cyclohexanediaminetetraacetic acid (CyDTA) and sulfosalicylic acid in deionized water, adjusting the pH to 8.2. [3]2. Sample Preparation:

    • Take a known volume of the sample solution (e.g., 10 mL) and place it in a 25 mL volumetric flask.

    • If the sample is highly acidic, adjust the pH to be near neutral.

  • Complex Formation:

    • Add 1.0 mL of the complexing/masking solution to the flask and swirl.

    • Add 2.0 mL of the buffer solution. [3] * Add 2.0 mL of the Bromo-PADAP solution and mix well.

    • Dilute to the 25 mL mark with deionized water or an ethanol/water mixture as required by the specific method. [10]4. Measurement:

    • Allow the color to develop for at least 15 minutes.

    • Measure the absorbance at the wavelength of maximum absorption (λmax ≈ 576-578 nm) against a reagent blank. [3][10]The reagent blank contains all reagents except the uranium sample.

  • Quantification:

    • Prepare a series of standard uranium solutions of known concentrations and follow the same procedure to create a calibration curve (Absorbance vs. Concentration).

    • Determine the concentration of the unknown sample from the calibration curve.

Spectrophotometric Determination of Zinc in Serum

This application is vital in clinical diagnostics for assessing nutritional status. A related, more water-soluble compound, 5-Br-PAPS, is often preferred for automated systems, but Bromo-PADAP remains a potent reagent for this analysis. [7]

Protocol: Zinc in Serum Samples
  • Reagent Preparation:

    • Bromo-PADAP Reagent: Prepare a solution of Bromo-PADAP in a suitable organic solvent or a micellar solution (e.g., with Triton X-100) to enhance solubility.

    • Buffer (pH ~9.8): A bicarbonate or similar alkaline buffer is used to facilitate complex formation.

  • Sample Preparation:

    • Centrifuge a whole blood sample to separate the serum.

    • To release zinc from proteins, the serum is typically treated with a deproteinizing agent like trichloroacetic acid (TCA). Centrifuge to pellet the precipitated proteins and use the clear supernatant for analysis.

  • Procedure:

    • In a cuvette or microplate well, mix the deproteinized serum sample with the buffer.

    • Add the Bromo-PADAP reagent. A red chelate complex will form.

    • Incubate for 5-10 minutes at a controlled temperature (e.g., 25 °C or 37 °C) to ensure complete reaction.

  • Measurement:

    • Measure the absorbance at the λmax of the zinc complex (approx. 560 nm) against a reagent blank.

  • Quantification:

    • Use a standard zinc solution of known concentration to calibrate the assay and calculate the zinc concentration in the serum sample.

Safety, Handling, and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable. Bromo-PADAP, like all chemical reagents, requires careful handling.

Hazard Identification

Based on available Safety Data Sheets (SDS), Bromo-PADAP is classified as:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

  • If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.

  • If Ingested: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Recommended storage temperature is 2-8°C. [2][7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Reagent of Enduring Significance

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is more than just a chemical compound; it is a solution to complex analytical challenges. Its high sensitivity, coupled with the versatility to be adapted for various metal ions and sample matrices, ensures its continued relevance in research and development. By understanding its synthesis, mechanism, and the nuanced causality behind its application protocols, scientists and researchers can fully harness its potential, driving innovation and precision in their analytical endeavors.

References

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - EvitaChem.

  • Gallium nitrate - Wikipedia.

  • 14337-53-2 (C15H17BrN4O) - PubChemLite.

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | 14337-53-2 | FB71704 - Biosynth.

  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - RSC Publishing.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol) - ResearchGate.

  • Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8 - ResearchGate.

  • Bromo-PADAP | CAS#14337-53-2 | dye agent - MedKoo Biosciences.

  • Zinc - (Colorimetric Method with 5- Brom-PAPS) - sdi-fz.com.

  • Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed.

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol | CAS 14337-53-2 | SCBT - Santa Cruz Biotechnology.

  • 2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol - Smolecule.

  • 2-((5-Bromopyridin-2-yl)diazenyl)-5-(diethylamino)phenol | Pharmaffiliates.

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - Chem-Impex.

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97% - Ottokemi.

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, [for Colorimetric Determination of Cd], 100mg - CP Lab Safety.

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - Sigma-Aldrich.

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An In-depth Technical Guide to the Molar Absorptivity of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylazo dyes, particularly 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) and its analogues like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (also abbreviated as 5-Br-PADAP), are renowned for their exceptional sensitivity as chromogenic reagents. These compounds form intensely colored complexes with a wide array of metal ions, a property that is fundamental to their extensive use in spectrophotometric analysis. The high molar absorptivity of these complexes allows for the precise quantification of trace amounts of metals in diverse matrices, including environmental, biological, and industrial samples. This guide provides a comprehensive exploration of the principles governing the molar absorptivity of 5-Br-PADAP complexes, detailing the underlying chemistry, experimental methodologies for its determination, and the critical factors that influence this crucial analytical parameter.

The Foundational Role of 5-Br-PADAP in Spectrophotometry

The utility of spectrophotometric methods in analytical chemistry often hinges on the selection of a suitable chromogenic reagent that reacts selectively and sensitively with the analyte of interest. Pyridylazo compounds, such as 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR), have been cornerstone reagents for decades due to their ability to form stable, colored chelates with numerous metals.

5-Br-PADAP belongs to a class of pyridylazo dyes derived from m-aminophenol, which are characterized by remarkably high molar extinction coefficients. It typically functions as a terdentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring, a nitrogen atom of the azo group, and the oxygen atom of the phenolic hydroxyl group. This chelation results in the formation of a stable complex with a distinct and intense absorption band in the visible region of the electromagnetic spectrum, making it an ideal candidate for quantitative analysis.

The quantitative relationship between the absorbance of the complex and its concentration is described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in units of L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the molar concentration of the complex (in mol L⁻¹)

Molar absorptivity is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength. For metal-ligand complexes, values can range widely, but the high values exhibited by 5-Br-PADAP complexes (often exceeding 70,000 L mol⁻¹ cm⁻¹) signify their exceptional sensitivity for trace metal analysis.

Synthesis and Mechanism of Complex Formation

While the specific synthesis of this compound is a specialized organic procedure, the general approach for creating such pyridylazo dyes involves two main stages:

  • Diazotization: A heterocyclic amine, in this case, 2-amino-5-bromopyridine, is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. For 5-Br-PADAP, this would be 3-dimethylaminophenol. The electrophilic diazonium ion attacks the activated aromatic ring, leading to the formation of the azo dye.

Upon introduction to a solution containing metal ions, 5-Br-PADAP readily forms a chelate. The stoichiometry of these complexes can vary, but often a 1:1 or 1:2 metal-to-ligand ratio is observed.

Caption: General schematic of metal-5-Br-PADAP complex formation.

Experimental Protocol for Molar Absorptivity Determination

The determination of molar absorptivity is a systematic process that requires careful optimization of experimental conditions to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Metal Ion Stock Solution (e.g., 1000 mg/L): Accurately weigh a primary standard salt of the metal of interest and dissolve it in an appropriate solvent (typically deionized water with a small amount of acid to prevent hydrolysis). Dilute to a precise volume in a volumetric flask.

    • 5-Br-PADAP Reagent Solution (e.g., 1 x 10⁻³ M): Dissolve a known mass of 5-Br-PADAP powder in a suitable organic solvent, such as ethanol or dimethylformamide (DMF), and dilute to volume.

    • Buffer Solutions: Prepare a series of buffer solutions to control the pH of the reaction medium, as complex formation is highly pH-dependent.

  • Optimization of Reaction Conditions:

    • Determination of λmax (Wavelength of Maximum Absorbance): Prepare a solution containing the metal ion and an excess of the 5-Br-PADAP reagent at an approximate optimal pH. Scan the absorbance of the resulting colored complex across the visible spectrum (e.g., 400-800 nm) using a spectrophotometer. The wavelength at which the highest absorbance is recorded is the λmax. All subsequent measurements should be performed at this wavelength.

    • Effect of pH: Prepare a series of solutions, each with the same concentration of metal ion and 5-Br-PADAP, but vary the pH using different buffers. Measure the absorbance of each solution at λmax to identify the pH range that yields the most stable and intense color.

    • Effect of Reagent Concentration: While keeping the metal ion concentration and pH constant, vary the concentration of the 5-Br-PADAP reagent. Plot absorbance versus the molar ratio of ligand to metal. The point at which the absorbance plateaus indicates the minimum amount of reagent needed for complete complex formation.

  • Construction of the Calibration Curve:

    • Prepare a series of at least five standard solutions containing known, varying concentrations of the metal ion.

    • To each standard, add the optimized amounts of buffer and 5-Br-PADAP reagent solution. Ensure the reagent is in excess.

    • Dilute each solution to a final, constant volume (e.g., 25 mL or 50 mL) and allow sufficient time for color development to complete.

    • Measure the absorbance of each standard at the predetermined λmax against a reagent blank (a solution containing all components except the metal ion).

    • Plot a graph of Absorbance (y-axis) versus Metal Ion Concentration in mol/L (x-axis).

  • Calculation of Molar Absorptivity (ε):

    • Perform a linear regression analysis on the calibration curve data. The resulting equation will be in the form y = mx + c, where 'm' is the slope of the line.

    • According to the Beer-Lambert Law (A = εbc), the slope (m) of the calibration curve is equal to εb.

    • Assuming a standard cuvette path length (b) of 1 cm, the molar absorptivity (ε) is equal to the slope of the line.

Molar_Absorptivity_Workflow A 1. Prepare Stock Solutions (Metal, 5-Br-PADAP, Buffers) B 2. Determine λmax (Wavelength Scan) A->B C 3. Optimize Conditions (pH, Reagent Conc.) B->C D 4. Construct Calibration Curve (Series of Standards) C->D E 5. Measure Absorbance at λmax D->E F 6. Plot Absorbance vs. Concentration E->F G 7. Calculate Slope (m) (Linear Regression) F->G H 8. Molar Absorptivity (ε) ε = m / b (where b=1 cm) G->H

Caption: Workflow for the spectrophotometric determination of molar absorptivity.

Molar Absorptivity Data for Various Metal-5-Br-PADAP Complexes

The high sensitivity of 5-Br-PADAP and its analogues is reflected in the high molar absorptivity values reported for its various metal complexes. These values underscore the reagent's utility for trace-level determinations.

Metal IonMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Wavelength (λmax) (nm)NotesReference
Uranium(VI) 74,000578At pH 7.6
Uranium(VI) 73,540 ± 1438578In 20% ethanol medium
Mercury(II) 57,800558In the presence of cationic surfactant
Copper(II) 110,000-In cationic micellar media
Chromium(III/VI) 26,400580-

Note: Some literature uses the diethylamino analogue (5-Br-PADAP), which has very similar properties to the dimethylamino version.

Critical Factors Influencing Molar Absorptivity

The electronic transitions that give rise to the intense color of metal-5-Br-PADAP complexes are sensitive to their chemical environment. Understanding the factors that influence these transitions is crucial for developing robust and reliable analytical methods.

  • Nature of the Metal Ion: The identity of the central metal ion (its size, charge, and electronic configuration) is the primary determinant of the complex's stability and electronic structure. Transition metals with available d-orbitals often form highly colored complexes due to d-d electronic transitions or charge-transfer bands. The stability of these complexes often follows the Irving-Williams series.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states of the complex, leading to shifts in the absorption maximum (solvatochromism). Generally, polar solvents may stabilize the ground state through hydrogen bonding, potentially causing a blue shift (hypsochromic shift) in the absorption spectrum.

  • pH of the Medium: The pH is a critical parameter as it affects the protonation state of the 5-Br-PADAP ligand. The phenolic hydroxyl group must be deprotonated for efficient coordination with the metal ion. At very low pH, the ligand may be protonated and unavailable for complexation, while at very high pH, the metal ion may precipitate as a hydroxide. Therefore, an optimal pH buffer is essential for maximum and stable color formation.

  • Surfactants and Micellar Media: The presence of surfactants (cationic, anionic, or non-ionic) can significantly enhance the molar absorptivity and stability of the complexes. Surfactants form micelles that can encapsulate the metal-ligand complex, providing a non-polar microenvironment that can increase the quantum yield of the electronic transition, leading to a hyperchromic effect (increased absorbance intensity).

Influencing_Factors center Molar Absorptivity (ε) M Metal Ion Properties (Charge, Size) M->center S Solvent Polarity S->center P pH of Medium P->center U Surfactants/ Micellar Media U->center

The Analytical Powerhouse: A Deep Dive into 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Quest for Sensitivity and Selectivity

In the realm of analytical chemistry, the pursuit of reagents that offer both high sensitivity and selectivity for the detection and quantification of specific analytes is a perpetual endeavor. For trace metal analysis, which plays a pivotal role in fields ranging from environmental monitoring and industrial quality control to pharmaceutical development and biological research, the chromogenic chelating agent has long been a cornerstone. Among the myriad of such compounds, the pyridylazo dyes have distinguished themselves through their intense coloration upon complexation with metal ions, enabling simple and effective spectrophotometric determination. This guide delves into the core of one such prominent reagent: 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP. We will explore its synthesis, fundamental properties, and diverse applications, providing both the theoretical underpinnings and practical protocols necessary for its successful implementation in the modern laboratory.

Unveiling 5-Br-PADAP: Structure and Physicochemical Properties

This compound, a heterocyclic azo dye, is a dark red crystalline powder. Its efficacy as a chromogenic reagent is intrinsically linked to its molecular architecture and resulting physicochemical characteristics.

Molecular Structure and Core Attributes

The structure of 5-Br-PADAP, with the CAS Number 14337-53-2, features a pyridyl ring, an azo linkage (-N=N-), and a substituted phenol ring. This arrangement of functional groups is central to its function as a tridentate ligand.

Key Structural Features:

  • Pyridyl Nitrogen: Acts as a primary coordination site for metal ions.

  • Azo Group: The nitrogen atom adjacent to the pyridyl ring serves as a second coordination point.

  • Phenolic Hydroxyl Group: Following deprotonation, the oxygen atom provides the third coordination site.

  • 5-Bromo Substituent: This electron-withdrawing group on the pyridine ring enhances the acidity of the phenolic proton, facilitating complexation at lower pH values and influencing the spectral properties of the resulting metal complexes.

  • 5-Dimethylaminophenol Group: This electron-donating group on the phenolic ring enhances the molar absorptivity of the reagent and its metal complexes, thereby increasing the sensitivity of analytical methods.

Physicochemical Data at a Glance

A comprehensive understanding of 5-Br-PADAP's properties is essential for optimizing its use in analytical methodologies.

PropertyValue/DescriptionSource(s)
Chemical Name This compound
Synonyms 5-Br-PADAP, 5-Br-DMPAP
CAS Number 14337-53-2
Molecular Formula C₁₅H₁₇BrN₄O
Molecular Weight 349.23 g/mol
Appearance Dark red powder
Melting Point 157-158 °C
Solubility Insoluble in water; Soluble in ethanol, methanol, acetone, and dimethylformamide (DMF).
Predicted pKa 8.56 ± 0.40
Maximum Absorbance (λmax) ~443 nm

The Chemistry of Color: Mechanism of Chelation

The remarkable sensitivity of 5-Br-PADAP as a chromogenic reagent stems from its ability to form stable, intensely colored chelate complexes with a variety of metal ions. This process involves the coordination of the metal ion with the three key functional groups of the 5-Br-PADAP molecule, acting as a tridentate ligand.

The chelation process can be visualized as follows:

Caption: General chelation of a metal ion by 5-Br-PADAP.

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion, along with the pyridyl nitrogen and one of the azo nitrogens, forms two stable five-membered chelate rings with the metal ion. This rigid, planar complex results in a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorbance of the molecule, leading to a dramatic color change. The intensity of this color is directly proportional to the concentration of the metal ion, forming the basis for quantitative spectrophotometric analysis.

The electronic effects of the substituents play a crucial role. The electron-withdrawing bromo group enhances the electrophilicity of the azo group and the acidity of the phenolic proton, facilitating complex formation. Conversely, the electron-donating dimethylamino group increases the electron density of the chromophoric system, leading to higher molar absorptivities of the resulting metal complexes and thus greater sensitivity.

Synthesis of 5-Br-PADAP: A Practical Protocol

The synthesis of 5-Br-PADAP is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a phenol. The following protocol is a representative procedure.

Required Reagents and Equipment
  • 5-Bromo-2-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 3-Dimethylaminophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH meter or pH paper

Step-by-Step Synthesis Procedure

Step 1: Diazotization of 5-Bromo-2-aminopyridine

  • Dissolve a specific molar quantity of 5-bromo-2-aminopyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the amine) dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a color change.

  • Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.

Step 2: Azo Coupling with 3-Dimethylaminophenol

  • In a separate beaker, dissolve an equimolar amount of 3-dimethylaminophenol in a dilute aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of 3-dimethylaminophenol with vigorous stirring. Maintain the temperature below 10 °C.

  • A colored precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for at least one hour to ensure complete coupling.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-Br-PADAP.

  • Dry the final product in a desiccator.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A 5-Bromo-2-aminopyridine in HCl C Diazonium Salt Formation (0-5 °C) A->C B NaNO₂ solution B->C E Coupling Reaction (<10 °C) C->E Add dropwise D 3-Dimethylaminophenol in NaOH D->E F Precipitation of 5-Br-PADAP E->F G Filtration and Washing F->G H Recrystallization and Drying G->H I Purified 5-Br-PADAP H->I

Caption: Workflow for the synthesis of 5-Br-PADAP.

Analytical Applications: A Workhorse for Metal Determination

5-Br-PADAP is a versatile reagent for the spectrophotometric determination of a wide array of metal ions. Its high sensitivity and the formation of stable, intensely colored complexes make it suitable for trace analysis in various matrices.

Spectrophotometric Determination of Uranium

The determination of uranium is of significant interest in environmental monitoring and the nuclear industry. 5-Br-PADAP provides a highly sensitive method for this purpose.

Optimized Conditions for Uranium(VI) Determination:

ParameterOptimal Value/ConditionSource(s)
pH 7.6 - 8.2
Wavelength (λmax) 576 - 578 nm
Molar Absorptivity (ε) 4.33 x 10⁴ - 7.4 x 10⁴ L mol⁻¹ cm⁻¹
Surfactant/Stabilizer Sodium dodecyl sulfonate (SDS) or Triton X-100
Masking Agents CyDTA, Sulfosalicylic acid

Experimental Protocol for Uranium(VI) Determination:

  • Reagent Preparation:

    • Buffer Solution (pH 8.2): Prepare a triethanolamine (TEA) buffer and adjust the pH with HCl or NaOH.

    • Complexing Agent Solution: Dissolve CyDTA and sulfosalicylic acid in deionized water and adjust the pH to 8.2.

    • Chromogenic Reagent: Prepare a 0.05% (w/v) solution of 5-Br-PADAP in anhydrous ethanol.

    • Stabilizer Solution: Prepare a solution of sodium dodecyl sulfonate (SDS) in deionized water.

  • Sample Preparation:

    • Take an aliquot of the sample solution containing uranium(VI).

  • Color Development:

    • To the sample solution, add the buffer, complexing agent solution, and SDS solution in that order.

    • Add the 5-Br-PADAP solution and dilute to a final volume with absolute ethanol.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 576 nm against a reagent blank prepared in the same manner but without the uranium sample.

  • Quantification:

    • Determine the concentration of uranium from a calibration curve prepared using standard uranium solutions.

Derivative Spectrophotometric Determination of Nickel in the Presence of Cobalt

A significant challenge in the spectrophotometric determination of nickel is the interference from cobalt, as both ions often coexist in samples and react with many of the same chromogenic reagents. Derivative spectrophotometry offers an elegant solution to this problem by enhancing the resolution of overlapping spectral bands.

Key Parameters for Nickel Determination:

ParameterOptimal Value/ConditionSource(s)
pH 5.0 - 6.0 (Acetate buffer)
Wavelengths (λmax) 530 nm and 562 nm
Derivative Order First or Second derivative
Measurement Method Zero-crossing technique
Surfactant Triton X-100

Principle of the Zero-Crossing Method:

In derivative spectrophotometry, the absorbance spectrum is mathematically differentiated. In a mixture of two components where their spectra overlap, the concentration of one component can be determined by measuring the amplitude of its derivative spectrum at a wavelength where the derivative of the interfering component is zero (the "zero-crossing" point).

Derivative_Spectrophotometry A Absorbance Spectra of Ni-5-Br-PADAP and Co-5-Br-PADAP B Overlapping Spectra A->B C Calculate First Derivative of the Spectra B->C D Identify Zero-Crossing Point of Co Derivative Spectrum C->D E Measure Amplitude of Ni Derivative Spectrum at Co's Zero-Crossing Point D->E F Quantify Nickel Concentration E->F

Caption: Logical workflow for nickel determination using derivative spectrophotometry.

Experimental Protocol for Nickel Determination:

  • Reagent Preparation:

    • Acetate Buffer (pH 5.0-6.0): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.

    • 5-Br-PADAP Solution: Dissolve 5-Br-PADAP in ethanol.

    • Triton X-100 Solution: Prepare an aqueous solution of Triton X-100.

  • Sample Preparation:

    • Take an aliquot of the sample solution containing nickel and potentially cobalt.

  • Color Development:

    • Add the acetate buffer, Triton X-100 solution, and 5-Br-PADAP solution to the sample.

    • Allow the color to develop fully.

  • Spectrophotometric Measurement:

    • Scan the absorbance spectrum of the solution over the visible range.

    • Calculate the first or second derivative of the spectrum using the spectrophotometer's software.

    • Determine the zero-crossing wavelength for the cobalt complex from a standard cobalt-5-Br-PADAP solution.

    • Measure the derivative signal for the sample at this zero-crossing wavelength.

  • Quantification:

    • Determine the concentration of nickel from a calibration curve prepared using standard nickel solutions and measuring their derivative signals at the predetermined zero-crossing wavelength.

Spectrophotometric Determination of Chromium

5-Br-PADAP is also a sensitive reagent for the determination of both chromium(III) and chromium(VI). The reaction with chromium(III) can be slow, but it is accelerated in the presence of surfactants.

Optimized Conditions for Chromium(III) Determination:

ParameterOptimal Value/ConditionSource(s)
pH 5.0 - 5.8 (Benzoate buffer)
Wavelength (λmax) 595 nm
Molar Absorptivity (ε) 7.93 x 10⁴ L mol⁻¹ cm⁻¹
Surfactant Sodium dodecyl sulphate (SDS)
Stoichiometry (Cr:Ligand) 1:1 in the presence of SDS

Experimental Protocol for Chromium(III) Determination:

  • Reagent Preparation:

    • Benzoate Buffer (pH 5.0-5.8): Prepare from benzoic acid and sodium benzoate.

    • 5-Br-PADAP Solution: Prepare an ethanolic solution.

    • SDS Solution: Prepare an aqueous solution.

  • Sample Preparation:

    • Take an aliquot of the sample solution containing chromium(III).

  • Color Development:

    • Add the benzoate buffer, SDS solution, and 5-Br-PADAP solution to the sample.

    • Heat the solution in a water bath to accelerate the reaction, then cool to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance at 595 nm against a reagent blank.

  • Quantification:

    • Determine the chromium concentration from a calibration curve.

For the determination of total chromium, chromium(VI) in the sample must first be reduced to chromium(III) using a suitable reducing agent before following the same procedure.

Conclusion: A Versatile Tool for the Analytical Chemist

This compound has established itself as a highly valuable and versatile chromogenic reagent in the field of analytical chemistry. Its inherent sensitivity, stemming from the high molar absorptivity of its metal complexes, combined with the ability to tune its selectivity through the judicious use of pH control, masking agents, and advanced spectrophotometric techniques like derivative spectrophotometry, makes it a powerful tool for the determination of a wide range of metal ions at trace levels. The straightforward synthesis and the robustness of the analytical methods employing 5-Br-PADAP further contribute to its widespread appeal. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will enable the effective application of this potent analytical reagent to address a multitude of challenges in trace metal analysis.

References

  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. [Link]

  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. RSC Publishing. [Link]

  • Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. PubMed. [Link]

  • Spectrophotometric determination of uranium with 5-Br-PADAP-CETYL trimethyl ammonium bromide (CTMAB). INIS-IAEA. [Link]

  • Development of a Colorimetric Test for Uranium. DTIC. [Link]

  • Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. PubMed. [Link]

  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. ResearchGate. [Link]

  • 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL. ChemBK. [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Rapid spectrophotometric determination of chromium(III) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol in the presence of benzoate and sodium dodecyl sulphate. Analyst (RSC Publishing). [Link]

  • A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • Selective Spectrophotometric Determination of Palladium (II) With 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino)-Phenol. An-Najah National University. [Link]

  • A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Fine Chemical Intermediates. [Link]

  • Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. ResearchGate. [Link]

  • 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. PubChem. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Literature acid dissociation constants. ResearchGate. [Link]

  • Process for the diazotisation of amines. European Patent Office. [Link]

  • Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. PubMed. [Link]

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Chem-Impex. [Link]

  • E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. [Link]

  • 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

The Genesis of a Chromogenic Revolution: An In-depth Technical Guide to the Discovery and History of Pyridylazo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architects of Colorimetric Analysis

In the vast landscape of analytical chemistry and biomedical research, certain classes of molecules become so foundational that their origins and the intricate tapestry of their development can be overlooked. Pyridylazo dyes are a prime example of such unsung heroes. These vibrant, versatile compounds have, for decades, been the silent partners in countless discoveries, enabling the precise quantification of metal ions in matrices as diverse as environmental samples and biological fluids. Their ability to form intensely colored chelates with a vast array of metal ions has made them indispensable tools in spectrophotometry, complexometric titrations, and, more recently, in the nuanced realms of cellular imaging and drug discovery.

This technical guide embarks on a comprehensive journey into the world of pyridylazo dyes. It is not merely a compilation of protocols but a narrative that weaves together the threads of historical discovery, the elegance of their chemical synthesis, the fundamental principles governing their reactivity, and their ever-expanding applications. As a senior application scientist, the aim is to provide not just the "what" and the "how," but the crucial "why" – the causal relationships that underpin experimental design and the self-validating nature of the described methodologies. We will delve into the pioneering work that brought these dyes to the forefront of analytical science and explore their burgeoning role in the complex challenges of modern drug development. This guide is structured to provide a deep, authoritative understanding of pyridylazo dyes, grounded in scientific literature and practical, field-proven insights.

I. A Historical Perspective: From Serendipity to a Chemist's Palette

The story of pyridylazo dyes is a chapter in the larger saga of synthetic colorants that began in the mid-19th century. The pivotal moment for all azo dyes arrived in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction, a process that transforms a primary aromatic amine into a reactive diazonium salt. This breakthrough laid the groundwork for the creation of a vast spectrum of colors by coupling these diazonium salts with various aromatic compounds.

While the initial wave of azo dyes revolutionized the textile industry, their potential as analytical reagents remained largely untapped until the mid-20th century. The crucial innovation was the incorporation of a heterocyclic ring, specifically a pyridine ring, into the azo structure. This modification introduced a nitrogen atom in the pyridine ring that, along with the azo group and a hydroxyl group on the coupling component, created a highly effective tridentate chelating site for metal ions.

The true genesis of pyridylazo dyes as indispensable analytical tools can be traced to the seminal work of K. L. Cheng and R. H. Bray in 1955. They introduced 1-(2-pyridylazo)-2-naphthol (PAN) as a highly sensitive reagent for the spectrophotometric determination of a variety of metal ions, including zinc, copper, and cadmium.[1][2] Their work demonstrated that PAN formed stable, intensely colored chelates that could be extracted into organic solvents, allowing for the separation and quantification of metals at trace levels.[1]

Following this pioneering discovery, the field rapidly expanded. Another key figure, Shibata Shoji , and his collaborators made significant contributions by synthesizing and characterizing a range of pyridylazo derivatives.[1] Among these, 4-(2-pyridylazo)resorcinol (PAR) emerged as another exceptionally versatile and widely used reagent. The introduction of a second hydroxyl group in the resorcinol moiety of PAR enhanced its water solubility compared to PAN and offered different selectivity and sensitivity profiles for various metal ions.[3]

Further research by scientists like T. M. Florence and his colleagues led to the development of even more sensitive reagents, such as 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) and its halogenated derivatives.[1][3] These "second-generation" pyridylazo dyes pushed the limits of detection for certain metals, boasting molar extinction coefficients in the order of 105 L·mol-1·cm-1.[1]

This historical progression showcases a clear trajectory of rational design in analytical chemistry. Starting from the foundational discovery of PAN, researchers systematically modified the dye structure to fine-tune its properties – solubility, sensitivity, and selectivity – creating a versatile toolkit of chromogenic reagents that continue to be of immense value today.

II. The Heart of the Matter: Synthesis and Chemical Properties

The remarkable utility of pyridylazo dyes stems from their unique molecular architecture. The synthesis of these compounds is a classic example of aromatic electrophilic substitution, a cornerstone of organic chemistry. The general synthetic pathway involves two key steps: diazotization of a heterocyclic amine (typically 2-aminopyridine) and subsequent azo coupling with an electron-rich aromatic compound (a phenol or naphthol derivative).

A. General Synthesis Pathway

The synthesis of pyridylazo dyes can be conceptually broken down as follows:

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Aminopyridine B Pyridyl-2-diazonium Salt A->B NaNO₂, HCl 0-5 °C C Electron-Rich Coupler (e.g., 2-Naphthol, Resorcinol) D Pyridylazo Dye (e.g., PAN, PAR) B->D C->D

Caption: General two-step synthesis of pyridylazo dyes.

B. Detailed Experimental Protocols

1. Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

This protocol is a standard laboratory method for the preparation of PAN.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 2-Aminopyridine:

    • Dissolve 2-aminopyridine in a mixture of concentrated HCl and water in a beaker.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of NaNO₂ in water and cool it to 0-5°C.

    • Slowly add the cold NaNO₂ solution to the 2-aminopyridine hydrochloride solution while maintaining the temperature between 0-5°C and stirring continuously. This will form the pyridyl-2-diazonium chloride solution.

  • Azo Coupling with 2-Naphthol:

    • In a separate beaker, dissolve 2-naphthol in a 10% NaOH solution.

    • Cool this alkaline 2-naphthol solution to 0-5°C in an ice bath.

    • Slowly add the cold pyridyl-2-diazonium chloride solution to the alkaline 2-naphthol solution with constant stirring, while maintaining the temperature between 0-5°C.

    • A bright orange-red precipitate of 1-(2-pyridylazo)-2-naphthol will form immediately.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

  • Purification:

    • Filter the crude product using vacuum filtration and wash it with distilled water.

    • Recrystallize the crude PAN from hot ethanol to obtain purified orange-red crystals.

    • Dry the purified product in an oven at a temperature below 80°C.

2. Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

The synthesis of PAR follows a similar principle to that of PAN, with resorcinol as the coupling component.

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Resorcinol

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 2-Aminopyridine:

    • Follow the same procedure as for the diazotization of 2-aminopyridine in the synthesis of PAN.

  • Azo Coupling with Resorcinol:

    • In a separate beaker, dissolve resorcinol in a dilute solution of Na₂CO₃ in water.

    • Cool the alkaline resorcinol solution to 0-5°C in an ice bath.

    • Slowly add the cold pyridyl-2-diazonium chloride solution to the alkaline resorcinol solution with constant stirring, maintaining the temperature between 0-5°C.

    • An orange-red precipitate of 4-(2-pyridylazo)resorcinol will form.

    • Continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Purification:

    • Filter the crude product and wash it with cold distilled water.

    • Recrystallize the crude PAR from a mixture of ethanol and water.

    • Dry the purified product under vacuum.

C. Physicochemical Properties and Metal Chelation

The analytical utility of pyridylazo dyes is intrinsically linked to their physicochemical properties. Both PAN and PAR are sparingly soluble in water but soluble in organic solvents and alkaline solutions.

The key to their function lies in their ability to act as tridentate ligands, forming stable chelate complexes with metal ions. This chelation involves the nitrogen atom of the pyridyl ring, one of the nitrogen atoms of the azo group, and the deprotonated oxygen atom of the hydroxyl group.

Chelation_Mechanism cluster_product Product M Metal Ion (M²⁺) Complex Colored Metal Chelate M->Complex PAN PAN/PAR PAN->Complex

Caption: Formation of a colored metal chelate.

The formation of these chelates results in a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the dye, leading to a distinct color change. This change in absorbance is the basis for their use in spectrophotometry.

Quantitative Data on Metal Complexation

The interaction between a pyridylazo dye and a metal ion is characterized by two key parameters: the molar absorptivity (ε) of the resulting complex and the stability constant (β) of the complex.

Molar Absorptivity (ε): This is a measure of how strongly the metal-dye complex absorbs light at a specific wavelength. A higher molar absorptivity indicates a more sensitive reagent, allowing for the detection of lower concentrations of the metal ion.

Table 1: Molar Absorptivity of Selected Metal-PAR Complexes

Metal IonWavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Co²⁺5106.6 x 10⁴
Cu²⁺5107.9 x 10⁴
Ni²⁺4957.4 x 10⁴
Pb²⁺5206.4 x 10⁴
Zn²⁺4927.15 x 10⁴[4]
Cd²⁺4966.7 x 10⁴
U(VI)5305.8 x 10⁴

Table 2: Molar Absorptivity of Selected Metal-PAN Complexes

Metal IonWavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Co²⁺5804.5 x 10⁴
Cu²⁺5604.8 x 10⁴
Ni²⁺5705.2 x 10⁴
Zn²⁺5505.6 x 10⁴
Cd²⁺5505.0 x 10⁴
Mn²⁺5624.3 x 10⁴

Stability Constant (β): This is the equilibrium constant for the formation of the metal-dye complex. A large stability constant indicates that the complex is very stable and that the reaction goes to completion, which is essential for accurate quantitative analysis.

The determination of stability constants is a complex process that can be influenced by factors such as pH, ionic strength, and temperature. These constants are crucial for understanding the thermodynamics of the chelation reaction and for developing selective analytical methods.

III. Applications in the Modern Laboratory: From Metal Ions to Drug Discovery

The unique properties of pyridylazo dyes have led to their widespread application in various scientific disciplines. While their traditional role has been in analytical chemistry, their utility is increasingly being recognized in the life sciences and drug development.

A. Core Analytical Applications
  • Spectrophotometric Analysis: This remains the primary application of pyridylazo dyes. By measuring the absorbance of the colored metal-dye complex, the concentration of the metal ion in a sample can be determined with high sensitivity and precision.

  • Complexometric Titrations: Pyridylazo dyes serve as excellent metal ion indicators in complexometric titrations with EDTA. The endpoint of the titration is marked by a sharp color change as the metal ion is displaced from the dye complex by the stronger chelating agent, EDTA.

  • Solvent Extraction: The ability to form neutral chelate complexes with many metal ions allows for their selective extraction from aqueous solutions into an immiscible organic solvent. This is a powerful technique for pre-concentration and separation of metal ions.

B. Emerging Roles in Drug Development and Biological Research

The principles that make pyridylazo dyes excellent metal ion sensors are also being leveraged in more complex biological systems.

  • Enzyme Inhibition Assays: Some enzymes require metal ions as cofactors for their activity. Pyridylazo dyes can be used to develop chromogenic assays to screen for enzyme inhibitors.[4][5] An inhibitor that binds to the active site and displaces the metal cofactor would prevent the formation of the colored metal-dye complex, providing a measurable signal. Azo-dyes have been identified as potential inhibitors for enzymes like chorismate synthase, a target for novel antifungals.[5]

  • Detection of Metal Ions in Biological Systems: The homeostasis of metal ions is crucial for cellular function, and its dysregulation is implicated in numerous diseases. Pyridylazo dyes and their derivatives are being explored as fluorescent probes for the detection and imaging of metal ions in cells and tissues.[6][7][8][9] This allows researchers to study the role of metal ions in disease pathogenesis and to screen for drugs that modulate metal ion concentrations.

  • Drug Delivery and Cellular Imaging: While not a direct application of their chromogenic properties, the core chemical scaffold of pyridylazo dyes can be modified to create fluorescent probes for cellular imaging and to track the delivery of drugs.[10][11][12][13] The ability to chelate with specific metal ions can also be exploited to develop targeted drug delivery systems.

Experimental Protocol: Spectrophotometric Determination of a Metal Ion using PAR

This protocol provides a general framework for the use of PAR in a quantitative assay.

Materials:

  • Stock solution of the metal ion of interest (e.g., 1000 ppm)

  • PAR solution (e.g., 0.1% w/v in ethanol or water)

  • Buffer solution of appropriate pH (e.g., acetate buffer for pH 4-6, ammonia buffer for pH 8-10)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of the metal ion by diluting the stock solution to known concentrations that cover the expected range of the unknown sample.

  • Color Development:

    • To each standard solution and the unknown sample in a volumetric flask, add a specific volume of the buffer solution to maintain the optimal pH for complex formation.

    • Add a fixed volume of the PAR solution to each flask.

    • Dilute to the mark with distilled water and mix well.

    • Allow the solutions to stand for a specified time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax) for the metal-PAR complex. Use a reagent blank (containing all reagents except the metal ion) to zero the spectrophotometer.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the metal ion for the standard solutions.

    • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

IV. Conclusion: A Legacy of Color, A Future of Discovery

From their humble beginnings as analytical curiosities, pyridylazo dyes have evolved into a cornerstone of modern chemical analysis. The pioneering work of Cheng, Bray, Shibata, and others laid a robust foundation for the rational design of chromogenic reagents, a legacy that continues to inspire the development of new and improved analytical tools. The elegance and simplicity of their synthesis, coupled with the profound and predictable changes in their electronic structure upon metal chelation, make them a testament to the power of fundamental chemical principles.

For researchers and scientists, pyridylazo dyes remain indispensable workhorses for the routine and precise quantification of metal ions. For drug development professionals, they offer a versatile platform for the development of novel assays, the study of metalloenzymes, and the creation of targeted imaging and delivery systems. As our understanding of the intricate roles of metal ions in biology and disease continues to grow, the demand for sensitive and selective probes will undoubtedly increase. The rich history and the enduring utility of pyridylazo dyes suggest that they are poised to play an even more significant role in the scientific discoveries of the future. Their vibrant colors, once used simply to quantify the inanimate, are now helping to illuminate the very processes of life itself.

V. References

  • Abu Zuhri, A. Z. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah National University Journals.

  • Johnson, D. A., & Florence, T. M. (1975). A study of some pyridylazo dyestuffs as chromogenic reagents and the elucidation of the nature of their metal complex spectra. Talanta, 22(3), 253–265.

  • ResearchGate. (n.d.). Molar Absorptivity of the complexes. Retrieved from [Link]

  • Fuchs, K., Totaro, M. G., Toplak, M., Bijelic, A., & Macheroux, P. (2024). Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2427175.

  • Ali, R. R., & Mohammed, H. S. (2021). Synthesis and characterization and biological study of pyridylazo ligand and its compounds of Co, Ni and Cu divalent ions. Journal of Physics: Conference Series, 1999(1), 012009.

  • Zgoda, M. M., & Kreżel, A. (2015). Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins. Journal of Inorganic Biochemistry, 152, 130-139.

  • Zheng, X., Cheng, W., Ji, C., Zhang, J., & Yin, M. (2020). Detection of metal ions in biological systems: A review. Reviews in Analytical Chemistry, 39(1), 231-246.

  • Mohammed, H. S., & Sultan, A. (2025). Synthesis, spectral studies and antioxidant study of metal-coordinated azo-dye of pyridine and its analytical application for spectrophotometric micro-determination of copper(II). Bulletin of the Chemical Society of Ethiopia, 39(7), 1273-1282.

  • Cheng, K. L., & Bray, R. H. (1955). 1-(2-Pyridylazo)-2-naphthol as Possible Analytical Reagent. Analytical Chemistry, 27(5), 782–785.

  • ResearchGate. (n.d.). Detection of metal ions in biological systems: A review. Retrieved from [Link]

  • Nidetzky, B., & Klimacek, M. (2007). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Analytical and Bioanalytical Chemistry, 388(4), 957-964.

  • Scribd. (n.d.). Table of Stability Constants Metal Ion Complexes. Retrieved from [Link]

  • Li, Y., Li, Q., & Wang, X. (2021). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Molecules, 26(18), 5469.

  • ResearchGate. (n.d.). Molar absorptivities of the different PAR-metal complex components as determined by the multiple linear regression K-matrix approach. Retrieved from [Link]

  • Li, Y., et al. (2021). Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems. Journal of Materials Chemistry B, 9(33), 6563-6581.

  • (n.d.). Table 9.4 Stability constants for a selection of metal-ligand complexes. Retrieved from [Link]

  • Cimino, C., et al. (2022). Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field. Pharmaceutics, 14(5), 933.

  • (n.d.). Colors of transition metal complexes. Retrieved from [Link]

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An In-Depth Technical Guide to the Tautomeric Forms of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by the pyridylazo dye, 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol. Azo dyes containing a hydroxyl group ortho to the azo linkage are known to exist in a dynamic equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form. This equilibrium is fundamental to the molecule's chemical and physical properties, including its color, stability, and chelating activity. This document will delve into the structural characteristics of these tautomers, the synthetic pathways to the parent molecule, and the advanced analytical techniques used for their characterization. We will explore the influence of environmental factors such as solvent polarity and pH on the tautomeric balance. Detailed experimental protocols for synthesis and spectroscopic analysis are provided, underpinned by insights from computational chemistry.

Note on Analogue Data: Direct experimental and computational data for this compound is limited in publicly accessible literature. Therefore, this guide will draw heavily upon the extensive data available for its exceptionally close analogue, 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). The substitution of two methyl groups for two ethyl groups on the amino nitrogen is not expected to significantly alter the fundamental tautomeric equilibrium, making 5-Br-PADAP a robust and reliable model for understanding the principles discussed herein.

Introduction: The Duality of Azo-Hydrazone Tautomerism

Azo dyes represent one of the largest and most versatile classes of synthetic organic compounds, with applications ranging from textile dyeing to analytical chemistry. A significant subset of these dyes, particularly those derived from coupling diazonium salts with phenols, can exhibit prototropic tautomerism. This is a form of structural isomerism where the isomers, or tautomers, are in dynamic equilibrium and can be interconverted by the formal migration of a proton.

For this compound, this equilibrium manifests as the azo-hydrazone tautomerism. The two forms are the Azo-Phenol tautomer and the Quinone-Hydrazone tautomer. The position of this equilibrium is not fixed; it is highly sensitive to the molecular environment, including solvent polarity, pH, and the presence of metal ions. Understanding and controlling this equilibrium is critical for professionals in drug development and materials science, as the dominant tautomeric form dictates the molecule's spectroscopic signature, solubility, and interaction with biological targets or other chemical species.

Molecular Structure and Synthesis

The core structure of the title compound allows for the delocalization of electrons across the molecule, which is key to its chromophoric properties and the stability of its tautomeric forms.

2.1. The Tautomeric Equilibrium

The two tautomers interconvert through an intramolecular proton transfer between the phenolic oxygen and one of the azo nitrogen atoms.

  • Azo-Phenol Form: Characterized by a distinct azo bond (-N=N-) and a hydroxyl group (-OH) on the phenolic ring. This form maintains the aromaticity of the phenol ring.

  • Quinone-Hydrazone Form: Characterized by a hydrazone linkage (-NH-N=) and a quinone-like structure in the second ring. This form often benefits from the formation of a stable six-membered intramolecular hydrogen bond between the hydrazone N-H and the quinoidal oxygen.

Caption: Azo-Hydrazone Tautomeric Equilibrium.

2.2. Synthetic Pathway

The synthesis of pyridylazo dyes like this compound is typically achieved through a well-established azo coupling reaction. The process involves two main stages: diazotization of an aromatic amine followed by coupling with an electron-rich species.

  • Diazotization: 2-Amino-5-bromopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding pyridyldiazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, 3-dimethylaminophenol, under alkaline or weakly acidic conditions. The electron-rich phenol ring is attacked by the electrophilic diazonium ion, primarily at the position para to the activating dimethylamino group, to form the final azo dye product.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 2-Amino-5-bromopyridine Reagents1 NaNO₂ + HCl (aq) 0-5 °C Amine->Reagents1 Reacts with Diazonium 5-Bromo-2-pyridyldiazonium Chloride (Unstable Intermediate) Reagents1->Diazonium Forms Phenol 3-Dimethylaminophenol Diazonium->Phenol Electrophilic Attack Product 2-(5-Bromo-2-pyridylazo)- 5-dimethylaminophenol Phenol->Product Couples to form

Caption: General Synthetic Workflow.

Spectroscopic and Computational Characterization

The tautomeric equilibrium can be investigated through a combination of spectroscopic techniques and computational modeling. Each method provides unique insights into the structure and relative populations of the tautomers.

3.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomerism due to the distinct electronic transitions of the azo and hydrazone forms.

  • The azo-phenol tautomer typically exhibits a π→π* transition at shorter wavelengths (around 440-460 nm). The Sigma-Aldrich product page for the analogue 5-Br-PADAP lists a λmax of 443 nm, which likely corresponds to this tautomer in a non-polar solvent.

  • The quinone-hydrazone tautomer, with its more extended conjugated system, typically shows an absorption band at longer wavelengths (often >500 nm).

The position of the equilibrium is highly dependent on the solvent. This phenomenon, known as solvatochromism , provides strong evidence for the existence of different tautomers. Generally, polar protic solvents (like ethanol and water) can stabilize the more polar quinone-hydrazone form through hydrogen bonding, leading to a bathochromic (red) shift in the absorption maximum. Conversely, non-polar solvents (like hexane or chloroform) tend to favor the less polar azo-phenol form.

Solvent TypeExpected Dominant TautomerExpected λmax PositionRationale
Non-polar (e.g., Hexane)Azo-PhenolShorter Wavelength (~440 nm)Stabilizes the less polar form.
Polar Aprotic (e.g., DMF)Intermediate/HydrazoneIntermediate WavelengthStabilizes dipoles.
Polar Protic (e.g., Ethanol)Quinone-HydrazoneLonger Wavelength (>500 nm)Stabilizes the more polar form via H-bonding.

Table 1: Expected Solvent Effects on Tautomeric Equilibrium and λmax.

The formation of metal complexes, for instance with uranium, drastically shifts the absorption maximum to longer wavelengths (e.g., 578 nm for the U(VI)-5-Br-PADAP complex), indicating that the ligand's electronic structure is significantly altered upon chelation, often locking it into a specific tautomeric form.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information to identify and quantify the tautomers in solution. While the proton exchange can sometimes be fast on the NMR timescale, leading to averaged signals, distinct markers for each tautomer can often be observed.

  • ¹H NMR: The most telling signal is that of the proton involved in the tautomerism. In the azo-phenol form, the phenolic -OH proton typically appears as a broad singlet. In the quinone-hydrazone form, the N-H proton is part of a strong intramolecular hydrogen bond, which shifts its signal significantly downfield, often to a region between 14 and 17 ppm. The presence and integration of this downfield signal are primary evidence for the hydrazone tautomer.

  • ¹³C NMR: The carbon chemical shifts are also indicative. The carbon atom bonded to the oxygen (C-O) will have a chemical shift characteristic of a phenol in the azo form. In the hydrazone form, this carbon becomes a quinoidal carbonyl (C=O), resulting in a significant downfield shift to the ~180 ppm region.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shifts of the nitrogen atoms in an -N=N- group are distinct from those in a -NH-N= group. Furthermore, for the hydrazone tautomer, a one-bond coupling constant (¹JNH) can be measured, providing conclusive evidence of the N-H bond.

3.3. Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data. By modeling the tautomers, one can predict their relative stabilities, geometries, and spectroscopic properties.

  • Thermodynamic Stability: DFT calculations can determine the Gibbs free energy (ΔG) of each tautomer in the gas phase and in solution using a Polarizable Continuum Model (PCM). These calculations often show that while the azo form might be more stable in the gas phase, the hydrazone form becomes significantly stabilized in polar solvents, in agreement with experimental observations.

  • Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to calculate the theoretical UV-Vis absorption spectra for each tautomer, allowing for a direct comparison with experimental results and aiding in the assignment of absorption bands. Similarly, NMR chemical shifts can be calculated to help interpret experimental spectra.

Experimental Protocols

The following protocols are presented as a guide for researchers. They are based on established methodologies for the synthesis and analysis of analogous azo dyes.

4.1. Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-bromopyridine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 3-Dimethylaminophenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. Dissolve 1.73 g (10 mmol) of 2-amino-5-bromopyridine in a mixture of 5 mL of concentrated HCl and 10 mL of water in a 100 mL beaker. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise. Ensure the temperature does not exceed 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling Reaction: a. In a separate 250 mL beaker, dissolve 1.37 g (10 mmol) of 3-dimethylaminophenol in 20 mL of ethanol and 10 mL of 2M NaOH. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the 3-dimethylaminophenol solution with vigorous stirring. d. A dark-colored precipitate should form immediately. e. Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation and Purification: a. Collect the crude product by vacuum filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Recrystallize the crude product from an ethanol-water mixture to yield the pure dye. d. Dry the product in a vacuum oven at 50 °C.

4.2. Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.

Materials:

  • Synthesized dye

  • Spectroscopic grade solvents: Hexane, Chloroform, Dimethylformamide (DMF), Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol) at a concentration of 1x10⁻³ M.

  • Prepare a series of dilute solutions (e.g., 1x10⁻⁵ M) in each of the test solvents (Hexane, Chloroform, DMF, Ethanol) by diluting the stock solution.

  • Record the UV-Vis absorption spectrum for each solution from 350 nm to 700 nm, using the respective pure solvent as a blank.

  • Identify the λmax for the major absorption band(s) in each solvent.

  • Tabulate the λmax values and correlate the observed shifts with solvent polarity to infer the predominant tautomeric form in each environment.

Conclusion

The tautomerism of this compound is a classic example of the azo-hydrazone equilibrium inherent to ortho-hydroxy azo dyes. The balance between the azo-phenol and quinone-hydrazone forms is delicately controlled by the molecular environment, particularly solvent polarity and pH. This guide has outlined the structural basis of this phenomenon and detailed the primary analytical methods—UV-Vis and NMR spectroscopy, supported by DFT calculations—used for its investigation. By leveraging data from the close analogue 5-Br-PADAP, we have provided a robust framework for understanding and predicting the behavior of this important chromophoric system. For scientists in drug discovery and materials research, a thorough grasp of this tautomeric duality is essential for accurately interpreting experimental data and designing molecules with tailored properties.

References
  • Olakojo, O. O., Beitz, E., Girresser, U., Adegoke, A. O., & Idowu, S. O. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 137(83).
  • Bao, X., Zhang, X., & Wang, F. (2006). 5-Br-PADAP UV-Vis光谱的溶剂效应 [Solvent Effect on UV-Vis Spectra of 5-Br-PADAP]. Chinese Journal of Applied Chemistry.
  • Olakojo, O. O., Beitz, E., Girresser, U., Adegoke, A. O., & Idowu, S. O. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences.
  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Inorganica Chimica Acta, 51, C5-C7.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Product Page.
  • Baran, J., et al. (2020). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Physical Chemistry Chemical Physics, 22(35), 19696-19708.
  • ChemicalBook. (2025). 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL.
  • Zhang, J., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(27), 12246-12255.
  • Das, N., et al. (2012). Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol). Journal of Radioanalytical and Nuclear Chemistry, 295(2), 1085-1092.
  • Lyčka, A., et al. (2017). Tautomerism in azo dyes. Folia Facultatis Scientiarum Naturalium Universitatis Masarykianae Brunensis, Chemia, 25, 5-18.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Chem-Impex International, Inc. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • TCI Chemicals. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • PubChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylamino)phenol.
  • Das, N., et al. (2012). Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol).
  • Google Patents. (2005). Synthesis of 5-bromo phthalide. CN1634906A.
  • Martínez-Mora, O., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(52), 32958-32966.
  • El-Mekkawy, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Chemistry, 3(1), 166-176.
  • Mohammad, M., & Suhair, S. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal.
  • Abdullah, A. S. (1985). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

Purity analysis of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Abstract

This compound (5-Br-DMPAP) and its analogues, such as 5-Br-PADAP, are highly sensitive chromogenic reagents critical for the spectrophotometric determination of trace metal ions like iron, uranium, and cadmium. The efficacy and reliability of these analytical applications are directly contingent upon the purity of the reagent. The presence of impurities—arising from synthesis, degradation, or storage—can lead to significant analytical errors, including poor selectivity, inaccurate quantification, and high background signals. This guide provides a comprehensive framework for the rigorous purity analysis of 5-Br-DMPAP, designed for researchers, quality control analysts, and drug development professionals. We will explore the origins of potential impurities and detail a multi-faceted analytical strategy combining chromatographic, spectroscopic, and thermal methods to ensure the reagent meets the highest standards of quality and performance.

The Imperative of Purity: Understanding the Stakes

5-Br-DMPAP belongs to the family of pyridylazo dyes, which are renowned for forming intensely colored chelates with metal ions. For instance, its complex with Iron(III) exhibits a maximum absorption at 600 nm with a high molar absorption coefficient, enabling sensitive detection at sub-ppm levels. The core principle of its use relies on a specific and stoichiometric reaction. Any impurity that can also chelate the target metal, absorb light at the analytical wavelength, or interfere with the complex formation will compromise the accuracy of the assay. Therefore, a robust purity assessment is not a procedural formality but a fundamental requirement for valid scientific outcomes.

Impurity Profiling: A Proactive Approach

A successful purity analysis begins with a theoretical understanding of the potential impurities. These can be broadly categorized based on their origin.

  • Synthesis-Related Impurities: These are the most common and varied. The synthesis of pyridylazo dyes typically involves diazotization of a heterocyclic amine followed by coupling with a phenol.

    • Unreacted Starting Materials: Residual 2-amino-5-bromopyridine or 3-dimethylaminophenol.

    • Intermediates: Unreacted diazonium salt.

    • Side-Reaction By-products: Positional isomers from coupling at an incorrect position on the phenol ring, or products from self-coupling of the diazonium salt.

    • Over- or Under-Brominated Species: Compounds with no bromine or multiple bromine atoms on the pyridine ring.

  • Degradation Products: Azo dyes can be susceptible to degradation under certain conditions.

    • Oxidative Cleavage: The azo bond can be cleaved, leading to the formation of the original amine and phenol precursors or their oxidized derivatives.

    • Photodegradation: Exposure to UV light can induce cleavage or rearrangement reactions.

  • Residual Solvents & Inorganics: Solvents used during synthesis and purification (e.g., ethanol, DMF) and inorganic salts.

The logical relationship between these sources is visualized below.

G cluster_0 Synthesis Process cluster_1 Sources of Impurities SM Starting Materials (e.g., 2-amino-5-bromopyridine) Reaction Diazotization & Coupling SM->Reaction Imp_SM Unreacted Starting Materials SM->Imp_SM Incomplete Reaction Product Crude 5-Br-DMPAP Reaction->Product Imp_Side Side-Reaction By-products (Isomers) Reaction->Imp_Side Side Reactions Purification Purification (Recrystallization/Chromatography) Product->Purification Final Final Product Purification->Final Imp_Sol Residual Solvents Purification->Imp_Sol Inefficient Removal Imp_Deg Degradation Products (Cleavage) Final->Imp_Deg Storage/Handling

Caption: Logical flow of impurity generation during synthesis and storage.

Core Analytical Methodologies

No single technique is sufficient for a complete purity profile. An integrated approach is essential, where each method provides a unique piece of the puzzle.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying 5-Br-DMPAP from its organic impurities. Its high resolution allows for the detection of closely related substances, making it the standard for purity statements (e.g., ">93.0% (HPLC)").

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which effectively retains the moderately non-polar 5-Br-DMPAP and related organic molecules.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. A gradient elution, where the proportion of organic solvent is increased over time, is crucial. This ensures that more polar impurities (like unreacted starting materials) elute early, while the main compound and more non-polar impurities (like isomers) are resolved and eluted effectively within a reasonable timeframe.

  • Modifier: A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is added to the mobile phase. This suppresses the ionization of phenolic and pyridinic groups, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used, typically set at a wavelength where the main compound and expected impurities absorb strongly (e.g., the λmax of the parent compound, ~443 nm).

Experimental Protocol: RP-HPLC Purity Determination

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 443 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Br-DMPAP sample.

    • Dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Gradient Elution Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Linear gradient from 90% to 20% B

    • 31-40 min: Hold at 20% B (equilibration)

  • Analysis & Calculation:

    • Inject 10 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Method Validation Summary (Hypothetical Data)

A robust HPLC method must be validated according to ICH guidelines to ensure its reliability.

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Report0.01 µg/mL
Limit of Quantification (LOQ) Report0.03 µg/mL
Precision (%RSD) ≤ 2.0%0.85%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Specificity No interference at RTPass
Spectroscopic Characterization

Spectroscopic methods are indispensable for structural confirmation and qualitative assessment.

  • UV-Visible Spectroscopy: This provides a rapid check of electronic structure. A pure sample of 5-Br-PADAP (diethyl analog) dissolved in ethanol should exhibit a characteristic maximum absorbance (λmax) around 443 nm. Deviations in the λmax or the appearance of shoulder peaks can indicate impurities.

  • ¹H and ¹³C NMR Spectroscopy: NMR is the definitive technique for structural elucidation. It confirms the identity of the main component by verifying the chemical shifts, integration, and coupling patterns of all protons and carbons. Crucially, it can identify and even quantify organic impurities if they are present at levels above ~0.1-1%.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks by determining their precise mass-to-charge ratio.

  • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (O-H stretch, C=N, N=N azo stretch, C-Br stretch) and serves as a fingerprint method to compare a batch against a qualified reference standard.

Thermal Analysis

Thermal methods provide critical information about purity and stability.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, DSC will show a single, sharp endothermic peak at its melting point. The presence of impurities typically causes a depression and broadening of the melting peak. The melting point for 5-Br-PADAP is reported as 157-158 °C. A significant deviation from this range is a clear indicator of impurity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying volatile impurities, such as residual solvents or water. The analysis will show a mass loss step at the boiling point of the volatile component, while the main compound remains stable until its decomposition temperature.

Integrated Purity Assessment Workflow

A comprehensive purity assessment combines these techniques in a logical sequence. The workflow ensures both the identity and purity of the material are confirmed with a high degree of confidence.

G cluster_qual Identity & Structure cluster_quant Purity & Impurities cluster_thermal Physical Properties start Sample Receipt qual Qualitative Analysis start->qual quant Quantitative Analysis qual->quant Identity Confirmed nmr NMR (¹H, ¹³C) ms Mass Spec (MS) ftir FT-IR thermal Thermal & Other Tests quant->thermal Purity Assessed hplc HPLC-UV/DAD (Area % Purity) lcms LC-MS (Impurity ID) report Final Purity Statement & Certificate of Analysis thermal->report All Specs Met dsc DSC (Melting Point) tga TGA (Volatiles)

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

The purity of this compound is paramount to its function as a high-sensitivity analytical reagent. A superficial assessment is insufficient and poses a significant risk to data integrity. The multi-technique approach detailed in this guide—led by quantitative HPLC and supported by spectroscopic and thermal analyses—provides a robust and self-validating system for quality control. By understanding the potential impurities and systematically applying these orthogonal methods, researchers and manufacturers can ensure the reliability and accuracy of their work, underpinning the trustworthiness of any subsequent analytical data generated using this critical compound.

References

  • Analyst (RSC Publishing). *2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

Methodological & Application

Application Note: Spectrophotometric Determination of Trace Metals Using 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective determination of trace metal ions using the high-affinity chromogenic agent 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP. We delve into the fundamental principles of the coordination chemistry, provide detailed, field-tested protocols for analysis, and present critical performance data. This document is intended for researchers, analytical chemists, and quality control professionals requiring robust methods for quantifying trace metals in various matrices.

Principle of the Method

The efficacy of this compound (5-Br-PADAP) as an analytical reagent lies in its ability to act as a tridentate ligand. It forms stable, intensely colored chelate complexes with a variety of divalent and trivalent metal ions. The ligand coordinates with the metal ion through the pyridyl nitrogen atom, one of the azo group's nitrogen atoms, and the deprotonated phenolic oxygen atom.

This complexation event induces a significant bathochromic (red) shift in the maximum absorbance wavelength (λmax) of the molecule, moving from approximately 440-460 nm for the free ligand to a range of 550-600 nm for the metal complex. The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample, forming the basis for quantitative spectrophotometric analysis as governed by the Beer-Lambert Law.

The general reaction can be represented as: Mⁿ⁺ + 2(5-Br-PADAP) → [M(5-Br-PADAP)₂]ⁿ⁺ (in many common cases)

The stoichiometry of the complex, often 1:2 (metal:ligand), can vary depending on the metal ion and reaction conditions. Optimization of pH is paramount, as it controls both the deprotonation of the ligand's phenolic group, which is essential for chelation, and the potential for metal ion hydrolysis at higher pH values.

Figure 1: Chelation of a Metal Ion (M²⁺) by 5-Br-PADAP.

Key Analytical Parameters

5-Br-PADAP is renowned for its high sensitivity, with molar absorptivities for many metal complexes exceeding 70,000 L mol⁻¹ cm⁻¹. This allows for the determination of metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels. The table below summarizes typical performance characteristics for selected metals.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linear Range (µg/mL)Reference
Uranium(VI) 7.6578~74,0000.5 - 20
Cadmium(II) ~9.0560>90,0000.4 - 4.0
Iron(II/III) 3.4 - 6.0585~71,800up to 0.4
Cobalt(II) 3.4585~92,700up to 0.48
Chromium(III/VI) -580~26,400up to 1.0
Palladium(II) 3.5---
Copper(II) ~4.0555--

Note: These values are indicative and can vary based on the specific experimental conditions, such as solvent composition and the presence of surfactants.

Apparatus and Reagents

3.1 Apparatus

  • Spectrophotometer: A high-quality UV-Visible spectrophotometer capable of measurements in the 400-700 nm range, with a spectral bandwidth of 2 nm or less.

  • Cuvettes: 1.00 cm path length quartz or glass cuvettes.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Grade A flasks, pipettes, and burettes.

  • Analytical Balance: Accurate to ±0.1 mg.

3.2 Reagents

  • 5-Br-PADAP Solution (e.g., 0.05% w/v): Dissolve 50 mg of this compound (CAS 14337-53-2) in 100 mL of absolute ethanol or methanol. Store in a dark bottle and refrigerate. The solution is typically stable for several weeks.

  • Metal Standard Stock Solutions (1000 µg/mL): Use certified atomic absorption standards or prepare by dissolving a high-purity metal salt in dilute acid and diluting to volume with deionized water.

  • Buffer Solutions: Prepare appropriate buffer systems to maintain the optimal pH for the specific metal analysis (e.g., acetate buffer for pH 3-6, borate or ammonia buffer for pH 8-10).

  • Surfactant Solution (Optional): A non-ionic surfactant like Triton X-100 (e.g., 1% v/v) can be used to enhance the solubility and stability of the metal complexes.

  • Masking Agents (As needed): Reagents like EDTA, cyanide, fluoride, or triethanolamine can be used to prevent interference from competing ions. The choice of masking agent is critical and depends on the specific analyte and sample matrix.

  • Deionized Water: High-purity, 18 MΩ·cm.

General Experimental Protocol

This protocol outlines the fundamental steps for creating a calibration curve and analyzing a sample. It should be optimized for each specific metal ion.

ExperimentalWorkflow Figure 2: General Workflow for Analysis cluster_procedure Core Reaction Steps A 1. Preparation of Standards (Serial dilution from stock) C 3. Reagent Addition to Standards & Samples A->C B 2. Sample Preparation (Digestion, filtration, dilution) B->C D Aliquot of Standard or Sample E Add Buffer (Adjust pH) D->E F Add 5-Br-PADAP Reagent E->F G Add Surfactant/Masking Agent (if needed) F->G H Dilute to Final Volume G->H I 4. Color Development (Allow to stand for specified time) H->I J 5. Spectrophotometric Measurement (Measure Absorbance at λmax) I->J K 6. Data Analysis (Plot Calibration Curve, Calculate Sample Conc.) J->K

Figure 2: General Workflow for Analysis.

4.1 Preparation of Calibration Standards

  • Prepare a series of working standard solutions by accurately diluting the 1000 µg/mL stock solution. A typical concentration range might be 0.1 to 2.0 µg/mL.

  • Into a set of 25 mL volumetric flasks, pipette aliquots of the working standards (e.g., 0, 1, 2, 5, 10 mL of a 1 µg/mL standard). The "0" flask will serve as the reagent blank.

4.2 Sample Preparation

  • The sample preparation will vary significantly depending on the matrix (e.g., water, soil, biological tissue). It may involve acid digestion, filtration, or extraction to bring the metal into an aqueous solution and remove particulates.

  • Pipette an appropriate aliquot of the prepared sample solution into a 25 mL volumetric flask, ensuring the final concentration will fall within the calibration range.

4.3 Color Development and Measurement

  • To each flask (standards, sample, and blank), add the reagents in the following order, mixing after each addition. Causality: The order of addition can be critical. Adding the buffer first ensures the correct pH environment before the ligand is introduced, optimizing complex formation.

  • Add the volume of buffer solution required to achieve the optimal pH (e.g., 5 mL of pH 9.0 borate buffer for cadmium analysis).

  • (If required) Add masking agents to complex with interfering ions.

  • Add an excess of the 5-Br-PADAP solution (e.g., 2 mL of 0.05% solution). Rationale: A stoichiometric excess of the ligand is necessary to ensure all the metal analyte reacts, driving the equilibrium towards the formation of the colored complex.

  • (If required) Add surfactant solution (e.g., 1 mL of 1% Triton X-100) to prevent precipitation of the complex.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for the required time for full color development (typically 5-20 minutes).

  • Set the spectrophotometer to the predetermined λmax for the metal complex.

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of each standard and the sample.

4.4 Data Analysis

  • Plot a calibration curve of Absorbance versus Concentration (µg/mL) for the standards.

  • Perform a linear regression on the data points. The correlation coefficient (R²) should be ≥ 0.999 for a valid calibration.

  • Determine the concentration of the metal in the sample solution using the equation of the line (y = mx + c) and the measured absorbance.

  • Calculate the final concentration in the original sample, accounting for all dilution factors used during sample preparation.

Management of Interferences

The primary challenge in spectrophotometric methods is interference from other ions in the sample matrix that can also react with 5-Br-PADAP.

  • pH Control: Careful adjustment of pH can provide a degree of selectivity, as different metal complexes have different optimal pH formation ranges.

  • Masking Agents: This is the most effective strategy. By adding a reagent that forms a strong, colorless complex with an interfering ion, that ion is "masked" and prevented from reacting with the 5-Br-PADAP. For example, EDTA is often used to mask interfering ions in the determination of arsenic (via an indirect method).

  • Separation/Preconcentration: For complex matrices, techniques like solvent extraction or solid-phase extraction can be employed to isolate the analyte of interest before colorimetric determination.

Conclusion

The use of this compound (5-Br-PADAP) provides a simple, rapid, and highly sensitive method for the spectrophotometric determination of a wide range of trace metals. Its high molar absorptivity allows for excellent detection limits. While susceptible to ionic interferences, these can be effectively managed through strategic pH control and the use of appropriate masking agents. When properly validated, this method serves as a powerful and cost-effective tool for analytical laboratories.

References

  • Kinetic Study of the Complexation of Palladium (II) With 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol. An-Najah University Journal for Research - A (Natural Sciences). Available at: [Link]

  • Kinetic Study of the Complexation of Palladium (II) With 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol. An-Najah journals. Available at: [Link]

  • Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Cadmium(II) using ‎‎2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. An-Najah Staff. Available at: [Link]

  • Effects of 5-Br-PADAP concentration on peak heights of metals. The other conditions are shown in Table 1. ResearchGate. Available at: [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Available at: [Link]

  • 2-(5-bromo-2-pyridylazo)

Use of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol in water sample analysis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectrophotometric Analysis of Water Samples Using 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol

Authored by: A Senior Application Scientist

Introduction: The Role of Pyridylazo Dyes in Trace Metal Analysis

The accurate quantification of trace metal ions in aqueous systems is a cornerstone of environmental monitoring, industrial process control, and public health assurance. Among the various analytical techniques available, spectrophotometry remains a widely adopted method due to its robustness, cost-effectiveness, and high sensitivity when paired with a suitable chromogenic agent. 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, is a highly sensitive pyridylazo dye that has proven to be an invaluable reagent in this field.

This document serves as a comprehensive technical guide for researchers, scientists, and quality control professionals on the application of 5-Br-PADAP for the determination of metal ions in water samples. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol for the analysis of Uranium(VI) as a representative analyte, discuss method validation, and explore the management of potential interferences. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and trustworthy results.

Principle of the Method: Chelation and Colorimetric Response

The efficacy of 5-Br-PADAP as an analytical reagent lies in its molecular structure, which features a specific azo-pyridine-phenolic hydroxyl arrangement. This configuration allows it to act as a tridentate ligand, readily forming stable, intensely colored chelate complexes with a variety of metal ions. The formation of this complex induces a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) of the molecule, moving from the yellow-orange of the free ligand (λmax ≈ 443 nm) to the deep red-purple of the metal complex (λmax ≈ 550-580 nm).

The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law. By measuring the absorbance of the complex at its λmax, one can accurately determine the concentration of the target analyte. Surfactants like Triton X-100 or organic solvents are often incorporated to enhance the solubility of the complex in aqueous solutions and increase the sensitivity of the measurement.

Caption: Chelation of a metal ion by 5-Br-PADAP to form a colored complex.

Application Protocol: Determination of Uranium(VI) in Water Samples

This protocol details a validated method for determining trace levels of Uranium(VI) (as uranyl ion, UO₂²⁺) in water. The method is renowned for its high sensitivity, with a molar absorptivity (ε) for the U(VI)-PADAP complex reported to be approximately 74,000 L mol⁻¹ cm⁻¹.

PART A: Reagents and Instrumentation
  • Instrumentation:

    • UV-Visible Spectrophotometer (double or single beam) with 1 cm path length cuvettes.

    • pH meter, calibrated.

    • Analytical balance.

    • Class A volumetric flasks and pipettes.

  • Reagents:

    • Deionized Water: All solutions must be prepared with high-purity, metal-free deionized water.

    • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (CAS: 14337-53-2) in 100 mL of absolute ethanol. Store in a dark bottle at 2-8°C.

    • Uranium(VI) Stock Standard (1000 mg/L): Use a commercially available certified standard or dissolve 210.9 mg of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) in 100 mL of deionized water containing 1 mL of concentrated nitric acid.

    • Uranium(VI) Working Standard (10 mg/L): Pipette 1.00 mL of the 1000 mg/L stock standard into a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Buffer Solution (pH 7.6): A triethanolamine buffer is commonly used to maintain the optimal pH for complex formation.

    • Surfactant Solution (Triton X-100, 1% v/v): Dilute 1 mL of Triton X-100 to 100 mL with deionized water. This enhances complex solubility and sensitivity.

    • Mixed Masking Agent Solution: To mitigate interferences, a solution containing masking agents is crucial. A commonly cited formulation involves dissolving sodium fluoride (NaF) and 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA) in deionized water. The presence of fluoride forms a stable ternary fluoro-complex with the uranyl ion and 5-Br-PADAP.

PART B: Experimental Procedure

1. Sample Preparation:

  • Collect the water sample in a clean polyethylene bottle.

  • Acidify the sample to pH < 2 with nitric acid to prevent precipitation of metal hydroxides.

  • Filter the sample through a 0.45 µm membrane filter to remove suspended solids.

2. Calibration Curve Construction:

  • Prepare a series of calibration standards by pipetting appropriate volumes (e.g., 0, 0.5, 1.0, 2.0, 4.0 mL) of the 10 mg/L Uranium(VI) working standard into separate 50 mL volumetric flasks. This will yield final concentrations of 0, 0.1, 0.2, 0.4, and 0.8 mg/L.

  • To each flask, add 5 mL of the buffer solution (pH 7.6), 2 mL of the mixed masking agent solution, and 2 mL of the Triton X-100 solution. Swirl to mix.

  • Add 2 mL of the 0.05% 5-Br-PADAP solution to each flask.

  • Dilute to the 50 mL mark with deionized water, cap, and invert several times to ensure homogeneity.

  • Allow the solutions to stand for 15-20 minutes for full color development. The color is typically stable for several hours.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax ≈ 576-578 nm) against the reagent blank (the 0 mg/L standard).

  • Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

3. Analysis of the Water Sample:

  • Pipette a suitable aliquot (e.g., 25 mL) of the prepared water sample into a 50 mL volumetric flask.

  • Follow the same steps as for the calibration standards: add buffer, masking agent, surfactant, and 5-Br-PADAP solution.

  • Dilute to the mark, mix, and allow for color development.

  • Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

4. Calculation:

  • Calculate the concentration of Uranium(VI) in the final solution (C_final) using the calibration curve equation: C_final (mg/L) = (Absorbance_sample - c) / m where m is the slope and c is the y-intercept of the calibration curve.

  • Calculate the concentration in the original water sample (C_original) by accounting for the initial aliquot volume: C_original (mg/L) = (C_final * 50 mL) / Volume_aliquot (mL)

Caption: Workflow for the spectrophotometric determination of metals.

Method Performance and Validation

A robust analytical method requires thorough validation to ensure its results are reliable. Key performance characteristics for the 5-Br-PADAP method for Uranium(VI) are summarized below.

ParameterTypical ValueSignificance & Rationale
Wavelength (λmax) 576 - 578 nmThis is the wavelength of maximum absorbance for the U(VI)-complex, providing the highest sensitivity and minimizing measurement error.
Linear Range 0.0 - 4.0 µg/mL (or mg/L)The concentration range over which the absorbance is directly proportional to the concentration, as defined by the Beer-Lambert Law.
Molar Absorptivity (ε) ~4.33 x 10⁴ to 7.4 x 10⁴ L mol⁻¹ cm⁻¹A measure of how strongly the complex absorbs light. A high value signifies high sensitivity, allowing for the detection of low concentrations.
Sandell's Sensitivity 0.0055 µg cm⁻²The concentration of analyte required to produce an absorbance of 0.001 in a 1 cm cuvette. It is another indicator of method sensitivity.
Precision (RSD) < 2%The Relative Standard Deviation (RSD) of replicate measurements indicates the method's repeatability and consistency.
Accuracy (Recovery) 96.4 - 104%Determined by spike-recovery tests, this shows how well the method can quantify a known amount of analyte added to a real sample matrix.
Selectivity and Management of Interferences

The primary challenge in colorimetric analysis is interference from other ions present in the sample matrix that can also react with the chromogenic reagent. 5-Br-PADAP can form complexes with many transition metals, including Fe, Co, Ni, Pb, and Mn. Therefore, high selectivity for the target analyte is achieved through two primary strategies:

  • pH Control: The formation and stability of metal-PADAP complexes are highly pH-dependent. By maintaining a specific pH (e.g., ~7.6 for U(VI)), the formation of some interfering complexes can be suppressed.

  • Use of Masking Agents: This is the most effective strategy. Masking agents are chemicals that form strong, colorless complexes with interfering ions, preventing them from reacting with 5-Br-PADAP. For uranium analysis, fluoride is particularly effective as it not only masks interferents but also participates in forming a more stable ternary complex with the uranyl ion. Other agents like CDTA or EDTA can be used to mask a wide range of divalent and trivalent metal ions. It is essential to test the tolerance limits for common ions found in the specific water matrix being analyzed.

References

  • Effects of 5-Br-PADAP concentration on peak heights of metals. ResearchGate. [Link]

  • Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). Journal of Materials and Environmental Science. [Link]

  • Interference due to associated radicals in the direct Br-PADAP method. ResearchGate. [Link]

  • 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

Application Notes and Protocols: High-Efficiency Solid-Phase Extraction of Trace Metals Using 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Trace Metal Quantification

In the realms of environmental monitoring, pharmaceutical quality control, and clinical diagnostics, the accurate quantification of trace metal ions is of paramount importance. These elements, even at minute concentrations, can exert significant biological and chemical effects. However, their low abundance in complex matrices presents a considerable analytical challenge, often falling below the detection limits of modern instrumentation. Solid-Phase Extraction (SPE) has emerged as a robust sample preparation technique to overcome these limitations. SPE facilitates the selective isolation and preconcentration of target analytes from a large sample volume onto a solid sorbent, thereby enhancing detection sensitivity and removing interfering matrix components.

This application note provides a comprehensive protocol for the solid-phase extraction of divalent metal ions using the high-affinity chelating agent 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP). Pyridylazo dyes like 5-Br-PADAP are renowned for forming stable, intensely colored complexes with a wide range of transition metals, making them ideal for analytical applications. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for trace metal preconcentration prior to downstream analysis by techniques such as Flame Atomic Absorption Spectrometry (FAAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or spectrophotometry.

The Science Behind the Method: Mechanism of 5-Br-PADAP Chelation and SPE

The efficacy of this protocol hinges on the principles of chelation chemistry and solid-phase extraction.

1. Chelation with 5-Br-PADAP:

5-Br-PADAP is a multidentate organic ligand capable of forming strong, stable coordination complexes with metal ions. The molecule possesses nitrogen and oxygen donor atoms that can bind to a central metal ion, forming a heterocyclic ring structure known as a chelate. This chelation process is highly favorable and results in the formation of a distinctively colored metal-ligand complex. The formation of these complexes is pH-dependent, with optimal binding for many divalent metals occurring in the neutral to slightly alkaline range. The stability of these complexes is crucial for their effective retention on the SPE sorbent.

2. Solid-Phase Extraction (SPE) Principles:

SPE operates on the principle of partitioning an analyte between a liquid phase (the sample) and a solid phase (the sorbent). In this protocol, a non-polar sorbent (e.g., C18) is typically used. The 5-Br-PADAP-metal complex, being more hydrophobic than the uncomplexed metal ion, exhibits a strong affinity for the non-polar stationary phase. The general workflow involves four key steps:

  • Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase, followed by water or a buffer to equilibrate it to the sample's pH.

  • Loading: The sample, with the pH adjusted and containing the 5-Br-PADAP chelating agent, is passed through the SPE cartridge. The 5-Br-PADAP-metal complexes are retained on the sorbent.

  • Washing: The cartridge is rinsed with a weak solvent (e.g., water) to remove any unbound sample matrix components and excess reagent.

  • Elution: A small volume of a strong, often acidic, organic solvent is used to disrupt the interaction between the complex and the sorbent, eluting the concentrated analytes for analysis.

This process not only concentrates the metal ions but also provides a significant cleanup effect, leading to more accurate and reproducible analytical results.

Visualizing the Workflow

The following diagram illustrates the sequential steps of the solid-phase extraction protocol for trace metal preconcentration using 5-Br-PADAP.

SPE_Workflow cluster_prep Sample & Reagent Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Digested Tissue) Adjust_pH Adjust pH (e.g., to pH 7-9) Sample->Adjust_pH Add_Chelator Add 5-Br-PADAP Solution Adjust_pH->Add_Chelator Complex_Formation Metal-5-Br-PADAP Complex Formation Add_Chelator->Complex_Formation Load 2. Load Sample (Retain Metal-Complex) Complex_Formation->Load Condition 1. Condition Cartridge (Methanol, then Water/Buffer) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Complex (Acidified Organic Solvent) Wash->Elute Analysis Instrumental Analysis (AAS, ICP-AES, etc.) Elute->Analysis

Caption: Workflow for SPE of metal ions using 5-Br-PADAP.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific metal ions and sample matrices.

1. Materials and Reagents:

  • SPE Cartridges: C18 (octadecyl-bonded silica), 500 mg bed mass, 3 mL or 6 mL capacity.

  • This compound (5-Br-PADAP) Solution (0.1% w/v): Dissolve 100 mg of 5-Br-PADAP in 100 mL of ethanol or methanol. Store in a dark bottle.

  • Buffer Solution (pH 8): Ammonium acetate or a similar appropriate buffer system.

  • Eluent: 1 M Nitric Acid in methanol or acetone.

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Standard Solutions: Certified standard solutions of the target metal ions (e.g., Cd(II), Pb(II), Zn(II), Cu(II), Ni(II), Co(II)).

  • pH meter and adjustment solutions (dilute HCl and NaOH)

  • SPE Vacuum Manifold

2. Step-by-Step Methodology:

Step 1: Sample Pre-treatment

  • Collect a representative aqueous sample. For solid samples, perform an appropriate acid digestion procedure and dilute with deionized water.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Take a known volume of the sample (e.g., 100 mL to 500 mL, depending on the expected analyte concentration).

  • Adjust the sample pH to the optimal range for complex formation with 5-Br-PADAP, typically between pH 7 and 9. Use a buffer to maintain a stable pH.

  • Add the 5-Br-PADAP solution to the sample to achieve a final concentration that ensures an excess of the chelating agent (e.g., 0.001% to 0.005% w/v).

  • Stir the solution for 5-10 minutes to ensure complete complexation. The solution should develop a distinct color, indicating the formation of the metal-ligand complex.

Step 2: Solid-Phase Extraction

  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge to solvate the stationary phase. Do not allow the cartridge to go dry.

    • Pass 5 mL of deionized water through each cartridge to remove the methanol.

    • Finally, pass 5 mL of the pH 8 buffer through each cartridge to equilibrate it to the sample conditions. Again, do not let the sorbent bed go dry.

  • Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (approximately 2-5 mL/min).

    • The colored metal-5-Br-PADAP complexes will be retained on the C18 sorbent.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed matrix interferences and excess reagent.

    • Dry the cartridge by applying a vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place collection vials inside the manifold.

    • Elute the retained metal complexes with a small volume (e.g., 2-5 mL) of the acidic organic eluent (1 M Nitric Acid in methanol). The acid will protonate the chelating agent, breaking the complex and releasing the metal ions, while the organic solvent will effectively desorb the complex from the C18 sorbent.

    • Collect the eluate for analysis. This eluate contains the concentrated and purified metal ions.

Step 3: Analysis

  • The collected eluate can be directly analyzed by instrumental techniques such as FAAS or ICP-AES.

  • Alternatively, for spectrophotometric analysis, the colored eluate can be measured at the wavelength of maximum absorbance for the specific metal-5-Br-PADAP complex.

Performance Characteristics and Optimization

The efficiency of the SPE protocol is influenced by several key parameters. The following table summarizes typical ranges and provides insights for method optimization.

ParameterTypical Range/ValueRationale and Optimization Insights
Sample pH 7.0 - 9.2This pH range promotes the deprotonation of the phenolic group in 5-Br-PADAP, facilitating chelation. Optimal pH should be determined empirically for each target metal.
5-Br-PADAP Conc. 0.001% - 0.005% (w/v)A molar excess of the chelating agent is necessary to ensure complete complexation of the target metal ions.
SPE Sorbent C18 (Octadecyl)The non-polar nature of C18 effectively retains the relatively non-polar metal-5-Br-PADAP complex. Other polymeric sorbents can also be explored.
Sample Flow Rate 2 - 5 mL/minA slower flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention.
Eluent Composition 1 M HNO₃ in Methanol/AcetoneThe strong acid disrupts the metal-ligand complex, while the organic solvent effectively desorbs the analyte from the non-polar sorbent.
Elution Volume 2 - 5 mLA small elution volume is critical for achieving a high preconcentration factor.
Preconcentration Factor 20 - 250Calculated as (Initial Sample Volume) / (Final Elution Volume). A higher factor significantly improves detection limits.

Conclusion and Field-Proven Insights

The solid-phase extraction protocol utilizing this compound is a powerful and versatile tool for the preconcentration and determination of trace metals. The high affinity and selectivity of 5-Br-PADAP for a range of metal ions, coupled with the efficiency of solid-phase extraction, provide a robust method for achieving low detection limits in complex sample matrices.

Expert Recommendations:

  • Matrix Matching: For quantitative analysis, it is crucial to prepare calibration standards in a matrix that closely resembles the final eluate to account for any matrix effects during instrumental analysis.

  • Interference Study: While 5-Br-PADAP is a selective chelating agent, the potential for interference from other metal ions should be evaluated, especially when analyzing samples with high concentrations of non-target metals. Masking agents may be employed in such cases.

  • Method Validation: A full method validation, including the determination of recovery, precision, accuracy, and limits of detection and quantification, is essential for ensuring the reliability of the results.

By carefully optimizing the experimental parameters and adhering to good laboratory practices, researchers can confidently employ this protocol to enhance the sensitivity and accuracy of their trace metal analyses, supporting critical decisions in drug development, environmental assessment, and scientific research.

References

  • Cerda, V., & Forteza, R. (2009). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. PubMed.
  • El-Shahawi, M. S., & Al-Saidi, H. M. (2014). Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II).
  • Ghasemi, J., & Niazi, A. (2001). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

Application Notes & Protocols: A Comprehensive Guide to Uranium (VI) Determination Using 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate quantification of uranium is of paramount importance across a spectrum of scientific and industrial domains, including environmental monitoring, nuclear fuel processing, and geological surveying. Among the various analytical techniques available, spectrophotometry offers a robust, cost-effective, and accessible method for this purpose. This guide provides an in-depth exploration of the use of 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, as a highly sensitive and selective chromogenic reagent for the determination of hexavalent uranium (U(VI)).

A Note on Nomenclature: While the topic specifies "dimethylaminophenol," the vast body of scientific literature overwhelmingly refers to the diethyl-analogue, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, for uranium determination. This guide will focus on the well-documented diethyl derivative, which is recognized for its superior analytical performance.

This document is intended for researchers, analytical chemists, and professionals in related fields, providing not only step-by-step protocols but also the underlying scientific principles that govern this analytical method. We will delve into the reaction chemistry, optimization of experimental parameters, management of interferences, and the validation of the method, ensuring a self-validating and trustworthy system for accurate uranium quantification.

The Chemistry of Uranium Determination with 5-Br-PADAP

The efficacy of 5-Br-PADAP as a chromogenic reagent lies in its ability to form a stable, intensely colored complex with the uranyl ion (UO₂²⁺). 5-Br-PADAP acts as a tridentate ligand, coordinating with the uranium center through the pyridyl nitrogen, the azo nitrogen, and the phenolic oxygen. This chelation results in the formation of a stable ternary complex, often with a 1:1 stoichiometry between the uranyl ion and the 5-Br-PADAP molecule.[1]

The formation of this complex induces a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the reagent. While the free 5-Br-PADAP reagent has a maximum absorbance at a lower wavelength, the U(VI)-5-Br-PADAP complex exhibits a strong absorbance in the visible region, typically around 576-578 nm.[2][3][4] This distinct color change, from the yellow-orange of the reagent to a vibrant pinkish-red of the complex, forms the basis of the spectrophotometric quantification. The intensity of the color, measured as absorbance, is directly proportional to the concentration of uranium in the sample, adhering to the Beer-Lambert Law within a defined concentration range.

The reaction is pH-dependent, with optimal color development typically occurring in a slightly alkaline medium, around pH 7.6 to 8.2.[3][4][5] A buffer solution, commonly triethanolamine, is employed to maintain this optimal pH throughout the analysis.[3][5]

Essential Reagents and Instrumentation

Reagents
  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 0.05 g of 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (CAS No: 14337-53-2) in 100 mL of absolute ethanol.[3] Store in an amber bottle at 2-8°C.

  • Standard Uranium Stock Solution (1000 µg/mL): Prepare by dissolving a precise weight of a certified uranium standard (e.g., uranyl nitrate or uranyl acetate) in dilute nitric acid.

  • Working Uranium Standard Solutions: Prepare by serial dilution of the stock solution.

  • Triethanolamine (TEA) Buffer Solution (pH 8.2): Mix 7.5 mL of triethanolamine with 7.5 mL of deionized water. Adjust the pH to 8.2 using 6 M HCl or 1 M NaOH. Allow to equilibrate for 12 hours, re-optimize the pH, and dilute to 25 mL with deionized water.[3]

  • Complexing/Masking Solution: This solution is crucial for eliminating interferences from other metal ions. A common formulation involves dissolving 0.625 g of (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) and 1.0 g of sulfosalicylic acid in 10 mL of deionized water, adjusting the pH to 8.2, and diluting to 25 mL.[3]

  • Sodium Dodecyl Sulfonate (SDS) Solution (Optional, for fluoride-free method): Prepare a solution of this surfactant as an environmentally benign alternative to sodium fluoride for both masking and stabilization.[2][6]

  • Trioctylphosphine Oxide (TOPO) in Cyclohexane (for extraction): Used for the selective extraction of uranium from complex matrices to enhance specificity.[3][7]

  • Ascorbic Acid (5% w/v): Used as a reducing agent to prevent oxidation of certain interfering ions.[3]

Instrumentation
  • UV-Visible Spectrophotometer: Capable of measurements in the visible range, with a wavelength accuracy of ±1 nm.

  • pH Meter: For accurate adjustment of buffer and sample solutions.

  • Analytical Balance: For precise weighing of reagents.

  • Volumetric Glassware: Calibrated flasks and pipettes for accurate preparation of solutions.

  • Vortex Mixer or Shaker: For thorough mixing of solutions.

Experimental Protocols

Protocol 1: Direct Determination in Aqueous Samples

This protocol is suitable for relatively clean aqueous samples with low concentrations of interfering ions.

Workflow Diagram:

workflow1 cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Measurement Sample Aqueous Sample Aliquot Complexing Add Complexing Solution Sample->Complexing Buffer Add TEA Buffer (pH 8.2) Complexing->Buffer PADAP Add 5-Br-PADAP Solution Buffer->PADAP Mix Mix Thoroughly PADAP->Mix Incubate Incubate (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 578 nm Incubate->Measure

Caption: Workflow for direct uranium determination in aqueous samples.

Step-by-Step Procedure:

  • Sample Preparation: Pipette a suitable aliquot of the aqueous sample into a 10 mL standard volumetric flask.

  • Reagent Addition: In the following order, add:

    • 1.0 mL of the complexing solution.

    • 1.0 mL of the TEA buffer solution.

    • 0.5 mL of the 5-Br-PADAP solution.[4]

  • Dilution and Mixing: Dilute the solution to the 10 mL mark with deionized water and mix thoroughly.

  • Color Development: Allow the solution to stand for at least 30 minutes for full color development. The complex is stable for over 4 hours.[2][3]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 578 nm against a reagent blank prepared in the same manner but with deionized water instead of the sample.[4]

  • Calibration: Prepare a series of standard uranium solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus uranium concentration.

  • Quantification: Determine the uranium concentration in the sample from the calibration curve.

Protocol 2: Determination with Prior Solvent Extraction

This protocol is recommended for samples with complex matrices or high concentrations of interfering ions.

Workflow Diagram:

workflow2 cluster_extraction Extraction Phase cluster_measurement Measurement Phase (in Organic Medium) Sample Aqueous Sample + HNO3 Ascorbic Add Ascorbic Acid Sample->Ascorbic TOPO Add TOPO-Cyclohexane Ascorbic->TOPO Shake Shake for 15 min TOPO->Shake Separate Separate Organic Phase Shake->Separate Organic_Aliquot Organic Phase Aliquot Separate->Organic_Aliquot Reagents Add Buffer, Complexing Sol., SDS, 5-Br-PADAP Organic_Aliquot->Reagents Dilute Dilute with Ethanol Reagents->Dilute Measure Measure Absorbance at 576 nm Dilute->Measure

Caption: Workflow for uranium determination with prior solvent extraction.

Step-by-Step Procedure:

  • Sample Acidification: Take a known volume of the sample and acidify it with nitric acid to a final concentration of 1 M.[3]

  • Reduction Step: Add 2 mL of 5% ascorbic acid solution to reduce potential interferents like Fe(III) to Fe(II).[3]

  • Extraction: Add 5 mL of TOPO in cyclohexane solution and shake vigorously for 15 minutes to extract the uranium into the organic phase.[3]

  • Phase Separation: Allow the phases to separate. Transfer 2 mL of the uranium-enriched organic phase to a 25 mL volumetric flask.[3]

  • Color Development in Organic Phase: Add the following reagents in order: 1 mL of buffer solution, 1 mL of complexing solution, 1 mL of SDS solution (if using the fluoride-free method), and 2 mL of 5-Br-PADAP solution.[3]

  • Dilution and Measurement: Dilute the solution to the 25 mL mark with absolute ethanol and measure the absorbance at 576 nm against a reagent blank.[3]

  • Calibration and Quantification: Construct a calibration curve using standards that have undergone the same extraction procedure.

Performance Characteristics and Data Presentation

The 5-Br-PADAP method is renowned for its high sensitivity and excellent performance characteristics.

ParameterTypical ValueReference
Wavelength of Max. Absorbance (λmax) 576 - 578 nm[2][3][4][5]
Molar Absorptivity (ε) 4.33 x 10⁴ - 7.4 x 10⁴ L mol⁻¹ cm⁻¹[2][3][5]
Linear Range 0.0 - 4.0 µg/mL[2][3]
Sandell's Sensitivity 0.0055 µg cm⁻²[2][3]
Color Stability > 4 hours[2][3]
Detection Limit 0.15 mg/L (FIA) - 2.55 µg/L (MSFIA)[5][8]

Management of Interferences

A critical aspect of ensuring the trustworthiness of this method is the effective management of interfering ions that can also react with 5-Br-PADAP or otherwise affect the absorbance reading.

Reaction and Interference Diagram:

interference U UO₂²⁺ Complex [UO₂(5-Br-PADAP)]⁺ (Red Complex, Abs @ 578nm) U->Complex Reacts with PADAP 5-Br-PADAP PADAP->Complex Interferents Interfering Ions (Fe³⁺, V⁵⁺, Th⁴⁺, etc.) Interferents->PADAP Also reacts with Masking Masking Agents (CyDTA, Sulfosalicylic Acid, SDS) Masking->Interferents Sequester

Caption: Management of interfering ions in the 5-Br-PADAP method.

  • Cationic Interferences: Ions such as Fe(III), V(V), Cr(III), and Th(IV) can form colored complexes with 5-Br-PADAP, leading to positive errors.[4][7][9]

    • Causality & Mitigation: The complexing/masking solution containing CyDTA and sulfosalicylic acid is paramount. CyDTA is a powerful chelating agent that forms stable, colorless complexes with many interfering metal ions, preventing them from reacting with 5-Br-PADAP. Sulfosalicylic acid further aids in masking certain ions.[3][5]

  • Anionic Interferences: Carbonate and phosphate ions can interfere by forming stable complexes with uranium, preventing its reaction with 5-Br-PADAP.[5][10]

    • Causality & Mitigation: Sample acidification followed by boiling can remove carbonate interference. For phosphate, a separation step like solvent extraction with TOPO is often necessary.[5][7]

Method Validation and Trustworthiness

To ensure the reliability of results, the method must be properly validated.

  • Linearity: Establish the linear range by analyzing a series of standards and ensure the correlation coefficient (r²) of the calibration curve is >0.999.

  • Accuracy: Perform spike-recovery experiments on representative sample matrices. Spike known amounts of uranium into samples and calculate the percent recovery. Recoveries between 95-105% are generally considered excellent.[2][6]

  • Precision: Assess the repeatability of the method by analyzing the same sample multiple times. The relative standard deviation (RSD) should typically be less than 5%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of uranium that can be reliably detected and quantified, respectively.

By systematically optimizing parameters, managing interferences, and validating the method's performance, the 5-Br-PADAP spectrophotometric technique becomes a self-validating system, providing trustworthy and accurate data for uranium determination.

References

  • Zhang, F., Wei, Y., Zhang, Y., Zhang, H., Jiang, L., & Liang, X. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods.
  • Zhang, F., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. RSC Publishing.
  • Zhang, F., Wei, Y., Zhang, Y., Zhang, H., Jiang, L., & Liang, X. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods, Royal Society of Chemistry, DOI:10.1039/D5AY01073J.
  • Puzio, B., et al. (2006). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
  • IAEA. (1992). Analytical Techniques in Uranium Exploration and Ore Processing. International Atomic Energy Agency, Technical Reports Series No. 341.
  • Das, S. K., Kedari, C. S., & Tripathi, S. C. (2010). Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol). Journal of Radioanalytical and Nuclear Chemistry.
  • Florence, T. M., & Johnson, D. A. (1971).
  • Das, S. K., et al. (2010). Spectrophotometric determination of trace amount of uranium (VI)...
  • Rivas, G. A., et al. (2023). Multisyringe flow injection analysis for the spectrophotometric determination of uranium (VI) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
  • Rawat, J. P., et al. (1996). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium.
  • Echemi. (n.d.). 5-Br-PADAP.
  • Interference due to associated radicals in the direct Br-PADAP method.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Manaa, E. A. (2021). Spectrophotometric Determination Of Thorium (Iv) Ions In Acidic Solutions Using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Quest Journals.
  • Cui, D., et al. (2021).

Sources

Application of 5-Br-PADAP in flow injection analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Flow Injection Analysis (FIA) utilizing 5-Br-PADAP for Spectrophotometric Quantification

Introduction: The Synergy of Speed and Sensitivity

In the landscape of modern analytical chemistry, the demand for rapid, reproducible, and sensitive methods is paramount. Flow Injection Analysis (FIA) has established itself as a cornerstone technique for automating wet chemical analyses, offering high sample throughput with minimal reagent consumption.[1] This is achieved by introducing a precisely controlled sample plug into a continuously flowing, unsegmented carrier stream, where it disperses and reacts before reaching a detector.[1][2]

The power of FIA is magnified when paired with a highly sensitive chromogenic reagent. 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, is one such reagent.[3] It belongs to the family of pyridylazo dyes, which are renowned for forming intensely colored chelate complexes with a variety of metal ions. This property makes 5-Br-PADAP an exceptional choice for the spectrophotometric determination of trace metals such as Uranium, Nickel, Lead, and Cobalt.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the underlying principles, provides a framework for method development, and presents a specific, validated protocol for the application of 5-Br-PADAP in FIA systems.

Part 1: The Scientific Principle - Chelation and Colorimetry

The analytical utility of 5-Br-PADAP is rooted in its molecular structure, which facilitates the formation of stable coordination complexes with metal ions. The pyridylazo group acts as the primary chelation site. In its uncomplexed form, a solution of 5-Br-PADAP is typically yellow. Upon reaction with a target metal ion, a stable, colored metal-ligand complex is formed.

This chelation event induces a significant shift in the maximum absorbance wavelength (λmax) to a longer wavelength—a phenomenon known as a bathochromic shift. The resulting color change, often to a red, violet, or pink hue, is visually distinct and instrumentally quantifiable. The absorbance of the resulting complex at its new λmax is directly proportional to the concentration of the metal ion in the sample, forming the basis of a robust quantitative method.

Due to the low aqueous solubility of 5-Br-PADAP and its metal complexes, the reaction is almost always performed in a micellar medium, established by adding a non-ionic surfactant like Triton X-100. This ensures all components remain in solution and enhances the stability and sensitivity of the measurement.

cluster_reaction Chelation Reaction cluster_detection Detection Principle Analyte Metal Ion (e.g., U(VI), Ni²⁺) Complex Metal-5-Br-PADAP Complex (Intensely Colored) Analyte->Complex Chelates with Reagent 5-Br-PADAP (Yellow Solution) Reagent->Complex Detector Spectrophotometer Complex->Detector Quantified by Measurement Measure Absorbance at λmax Detector->Measurement Provides

Caption: The fundamental principle of metal ion detection using 5-Br-PADAP.

Part 2: FIA System Design and Methodology

A successful FIA method relies on a well-designed manifold that facilitates reproducible mixing and reaction timing.[7][8] For 5-Br-PADAP applications, a multi-channel manifold is typically employed to merge the sample with the reagent and buffer streams.

Core Instrumentation
  • Peristaltic Pump: Provides a constant, pulse-free flow of the carrier and reagent streams.[1]

  • Injection Valve: Introduces a precise and repeatable volume of the sample into the carrier stream.

  • Manifold Tubing: Narrow-bore tubing (typically 0.5-0.8 mm ID) made of inert material like PTFE is used to transport the liquids.

  • Mixing/Reaction Coils: Coiled tubing of a specific length provides the necessary residence time for the chelation reaction to proceed to a reproducible extent before reaching the detector.

  • Spectrophotometric Detector: A flow-through spectrophotometer equipped with a flow cell to continuously monitor the absorbance of the stream at a pre-set wavelength.

Typical Manifold Configuration

A merging-zones configuration is highly effective. Here, the injected sample merges with a reagent stream, initiating the reaction as the combined zone travels towards the detector. This setup ensures efficient mixing and controlled reaction conditions.

Pump Peristaltic Pump Carrier Carrier Stream (e.g., Buffer) Pump->Carrier Propels Reagent 5-Br-PADAP Reagent Pump->Reagent Injector Injection Valve Carrier->Injector MixingCoil Mixing & Reaction Coil Reagent->MixingCoil Merges with Sample Sample Sample->Injector Loaded into Injector->MixingCoil Injected sample Detector Spectrophotometer (Flow Cell) MixingCoil->Detector Reaction product Waste Waste Detector->Waste Data Data Acquisition Detector->Data

Caption: A typical dual-channel, merging-zones FIA manifold for 5-Br-PADAP analysis.

Part 3: Protocol - Spectrophotometric Determination of Uranium(VI)

This protocol details a validated method for the determination of Uranium(VI) using a Multisyringe Flow Injection Analysis (MSFIA) system, adapted from established research.[9][5] The method relies on the formation of a ternary complex between U(VI), 5-Br-PADAP, and Fluoride at a specific pH.

Reagents and Solutions
  • 5-Br-PADAP Stock Solution (0.025% w/v): Dissolve 25 mg of 5-Br-PADAP in 100 mL of ethanol. This solution should be stored in a dark bottle.

  • Carrier Stream (Buffer): Prepare a buffer solution adjusted to the optimal pH for the complex formation (typically pH 7-8). For U(VI), a triethanolamine buffer is often used.[9]

  • Surfactant Solution (Triton X-100, 4.0% v/v): Add 4 mL of Triton X-100 to 96 mL of deionized water.

  • Masking Agent (CyDTA, 0.1 M): Prepare a 0.1 M solution of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA or CyDTA) to mask interfering ions.[9][5]

  • Uranium(VI) Standard Stock Solution (1000 mg/L): Use a certified standard or dissolve the appropriate amount of a soluble uranium salt (e.g., uranyl nitrate) in dilute nitric acid.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in deionized water.

Experimental Workflow

A 1. Reagent & Standard Preparation B 2. FIA System Setup (Manifold Assembly, Wavelength Set to 578 nm) A->B C 3. System Priming (Pump carrier & reagent to stabilize baseline) B->C D 4. Calibration (Inject standards in ascending order) C->D F 6. Sample Measurement (Inject prepared samples) D->F E 5. Sample Preparation (Dilution, pH adjustment, addition of masking agents) E->F G 7. Data Analysis (Calculate concentration from peak height/area) F->G H 8. System Wash (Flush manifold with carrier solution) G->H

Caption: General analytical workflow for FIA-based determination.

Step-by-Step Protocol
  • System Configuration: Assemble the FIA manifold as depicted in the diagram above. Set the spectrophotometer to the λmax of the U(VI)-5-Br-PADAP complex, which is approximately 578 nm.[9][5]

  • Reagent Optimization: The concentrations of 5-Br-PADAP and any masking agents like CyDTA are critical. An optimization using a factorial design can identify the statistically significant factors affecting sensitivity.[5]

  • Flow Rates: Set the pump to deliver the carrier and reagent streams at optimized flow rates. A typical total flow rate might be in the range of 2-4 mL/min.

  • System Equilibration: Pump all solutions through the system until a stable baseline is observed on the detector output.

  • Calibration:

    • Perform injections of the working standards, starting with the lowest concentration.

    • Inject each standard in triplicate to ensure reproducibility.

    • Record the peak height or peak area for each injection.

    • Construct a calibration curve by plotting the average peak signal versus the concentration of U(VI).

  • Sample Analysis:

    • Inject the prepared unknown samples (in triplicate).

    • Record the resulting peak signals.

  • Calculation: Determine the concentration of U(VI) in the samples by interpolating their average peak signals on the calibration curve. Apply the appropriate dilution factor.

  • Shutdown: After analysis, flush the entire system thoroughly with the carrier solution followed by deionized water to prevent salt precipitation and staining of the tubing.

Part 4: Performance, Validation, and Data

The trustworthiness of any analytical method hinges on its performance characteristics. FIA methods utilizing 5-Br-PADAP are known for their excellent sensitivity and high sample throughput.

Quantitative Data Summary

The following table summarizes typical performance metrics for the determination of various metal ions using 5-Br-PADAP in a flow injection system, as compiled from scientific literature.

AnalyteLinear Range (mg/L)Detection Limit (LOD) (mg/L)Sample Throughput (samples/hr)Wavelength (λmax)Key Conditions & Masking AgentsReference
Uranium(VI) 0.3 – 5.0~0.1540 - 60578 nmpH 7.6, Fluoride, CyDTA, Triethanolamine[5]
Nickel(II) 0.025 – 0.500.01790~560 nmPyrophosphate, Triton X-100
Lead(II) 0.025 - 0.2500.00512 - 15~523 nmOn-line preconcentration may be used[4]
BrO₃⁻ 0.25 - 2.56N/A90550 nmForms ion association with SCN⁻[10]
Managing Interferences

A critical aspect of method validation is assessing selectivity. 5-Br-PADAP is not specific to a single metal, and other ions can form colored complexes, leading to positive interference.

  • Causality of Interference: Ions like Fe³⁺, Cu²⁺, Co²⁺, and Mn²⁺ can react with 5-Br-PADAP under similar pH conditions.

  • Mitigation Strategy: The most effective strategy is the use of masking agents. These are chemicals that form strong, colorless complexes with interfering ions, preventing them from reacting with 5-Br-PADAP.

    • CyDTA/EDTA: Very effective for masking a wide range of divalent and trivalent cations.[9][5]

    • Fluoride: Specifically useful in uranium analysis as it forms a stable ternary complex while also masking ions like Fe³⁺.[9]

    • Pyrophosphate: Used in nickel determination to enhance tolerance to other interferents.[11]

The choice and concentration of the masking agent must be carefully optimized to ensure it does not interfere with the analysis of the target analyte.

Conclusion

The combination of 5-Br-PADAP as a chromogenic reagent with the automated platform of Flow Injection Analysis provides a powerful tool for the rapid and sensitive determination of various analytes. The high molar absorptivity of the metal-5-Br-PADAP complexes leads to low detection limits, while the FIA system ensures high precision and sample throughput. By understanding the core principles of chelation, carefully designing the FIA manifold, and validating the method with rigorous interference studies, researchers can develop robust and reliable analytical protocols tailored to their specific needs.

References

  • Chen Xingguo, Zhou Xingwei, Hu Zhide, & Kou Zongyan. (n.d.). Determination of BrO 3 − by Flow Injection Analysis with 5-Br-PADAP AND SCN−. Analytical Letters, 23(1), 161-174. Available from: [Link]

  • Al-Ahmary, K. M. (2012). Determination of Lead in Aqueous Samples using a Flow Injection Analysis System with On-line Preconcentration and Spectrophotometric Detection. ResearchGate. Available from: [Link]

  • Ferreira, S. L. C., et al. (n.d.). Spectrophotometric flow-injection determination of nickel in biological materials. ResearchGate. Available from: [Link]

  • Latorre, C. H., et al. (n.d.). Multisyringe flow injection analysis for the spectrophotometric determination of uranium (VI) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Available from: [Link]

  • Ghasemi, J., & Abbasi, S. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Available from: [Link]

  • Fakhre, N. A., & Ameen, H. A. (2015). Spectrophotometric determination of Cobalt II with PAN using Flow injection technique. ResearchGate. Available from: [Link]

  • Harvey, D. (2013). Manifolds for Flow Injection Analysis. Analytical Sciences Digital Library. Available from: [Link]

  • Lista, A. G., & Band, B. S. F. (2003). A sensitive spectrophotometric method for lead determination by flow injection analysis with on-line preconcentration. Talanta, 61(3), 321-327. Available from: [Link]

  • McKelvie, I. D. (n.d.). The design of Flow Injection manifolds to give the best detection limits for methods involving on-line chemical derivatisation. CORE. Available from: [Link]

  • Karlberg, B., & Pacey, G. (1998). Flow Injection Systems for Process Analytical Chemistry. Diva-Portal.org. Available from: [Link]

  • Zhang, F., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. Available from: [Link]

  • Patel, S., et al. (2011). Flow injection: A new approach in analysis. Journal of Chemical and Pharmaceutical Research, 3(4), 681-690. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. PubChem Compound Database. Available from: [Link]

Sources

Preparation of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol indicator solution

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Preparation and Spectrophotometric Application of 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) Indicator Solution

Introduction: The Role of 5-Br-PADAP in Ultrasensitive Metal Detection

2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, commonly abbreviated as 5-Br-PADAP, is a highly sensitive pyridylazo dye that has become an indispensable chromogenic reagent in analytical chemistry. While the requested topic mentioned the dimethylamino- variant, the diethylamino- derivative (5-Br-PADAP, CAS No. 14337-53-2) is overwhelmingly documented and commercially available, and will be the focus of this guide. The principles and protocols described herein are directly applicable to analogous pyridylazo indicators.

5-Br-PADAP's utility lies in its ability to form intensely colored chelate complexes with a wide array of metal ions, including uranium, nickel, cadmium, cobalt, lead, and chromium. This chelation process, which involves the formation of coordinate bonds between the metal ion and the nitrogen and oxygen atoms of the 5-Br-PADAP molecule, induces a significant bathochromic (red) shift in the molecule's maximum absorbance wavelength (λmax). The intensity of the resulting color is directly proportional to the concentration of the metal ion, a principle that forms the basis of its use in quantitative spectrophotometric analysis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stable 5-Br-PADAP indicator solution and its application in a general spectrophotometric workflow for trace metal determination.

Physicochemical Properties and Specifications

Understanding the fundamental properties of 5-Br-PADAP is critical for its proper handling, storage, and application. The key specifications are summarized in the table below.

PropertyValueSource(s)
Chemical Name 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol
Synonyms 5-Br-PADAP
CAS Number 14337-53-2
Molecular Formula C₁₅H₁₇BrN₄O
Molecular Weight 349.23 g/mol
Appearance Dark red or orange-red crystalline powder
Melting Point 157-158 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, acetic acid, DMF
λmax (Reagent) ~443 nm (in ethanol)
Storage Conditions 2-8°C, protected from light
Protocol 1: Preparation of 5-Br-PADAP Stock Solution

3.1. Rationale

Due to the hydrophobic nature of 5-Br-PADAP, it is practically insoluble in water. Therefore, a stock solution must be prepared in a suitable organic solvent. Absolute ethanol is an excellent and commonly used solvent for this purpose. This stock solution can then be diluted into the aqueous reaction mixtures, where surfactants are often employed to maintain the solubility of the resulting metal-reagent complex.

3.2. Materials and Reagents

  • 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) solid, ≥97% purity

  • Absolute Ethanol (ACS Grade or higher)

  • Analytical Balance (readable to 0.1 mg)

  • 100 mL Class A Volumetric Flask

  • Spatula and Weighing Paper

  • Amber Glass Storage Bottle

  • Magnetic Stirrer and Stir Bar (optional)

  • Spectrophotometer (for Quality Control)

  • Quartz Cuvettes

3.3. Step-by-Step Procedure for 0.05% (w/v) Stock Solution

  • Weighing: Accurately weigh 50.0 mg (± 0.1 mg) of 5-Br-PADAP powder using an analytical balance and transfer it carefully into a 100 mL Class A volumetric flask.

    • Expert Insight: Performing this step in a fume hood is recommended to avoid inhaling fine powder particles.

  • Dissolution: Add approximately 70-80 mL of absolute ethanol to the volumetric flask.

  • Mixing: Cap the flask and swirl gently to dissolve the powder. A magnetic stirrer can be used on a low setting for 5-10 minutes to ensure complete dissolution. The solution should be a clear, intensely colored liquid with no visible particulates.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add absolute ethanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the final solution to a clean, clearly labeled amber glass bottle. Store in a refrigerator at 2-8°C.

    • Trustworthiness Note: The solution is typically stable for several weeks when stored properly. However, for highly sensitive quantitative work, fresh preparation is recommended, or its quality should be periodically checked.

3.4. Quality Control

To validate the freshly prepared stock solution, dilute 100 µL of the 0.05% stock into 10 mL of absolute ethanol. Measure the UV-Vis spectrum from 350 nm to 600 nm. The solution should exhibit a maximum absorbance (λmax) peak at approximately 443 nm. A significant deviation or the presence of other major peaks may indicate impurity or degradation.

Principle of Application: Metal Chelation

The functionality of 5-Br-PADAP as an indicator is rooted in its molecular structure, which acts as a tridentate ligand. Upon introduction to a solution containing metal ions at an appropriate pH, the indicator chelates the metal. This reaction involves the deprotonated hydroxyl group, one of the azo group nitrogens, and the pyridyl nitrogen, which collectively form a stable five- or six-membered ring structure with the metal ion.

G cluster_reactants Reactants reagent 5-Br-PADAP (Indicator, pale color) complex [M-(5-Br-PADAP)] Complex (Intensely Colored) reagent->complex + Mⁿ⁺ (pH dependent) metal Metal Ion (Mⁿ⁺) (Colorless)

Fig 1. Chelation reaction forming the colored complex.

This complexation alters the electronic structure of the chromophore, resulting in the formation of a new species with a distinct λmax at a longer wavelength (typically 530-600 nm), where the reagent itself has minimal absorbance. This spectral shift allows for the selective measurement of the metal complex with high sensitivity.

Protocol 2: General Workflow for Spectrophotometric Metal Determination

This protocol provides a generalized workflow. Crucially, parameters such as pH, buffer system, choice of surfactant, masking agents, and λmax must be optimized for each specific metal ion being analyzed. This example is based on conditions often used for transition metals like nickel or cadmium.

5.1. Materials

  • Prepared 5-Br-PADAP Stock Solution (0.05% w/v)

  • Metal Standard Stock Solution (e.g., 1000 ppm Ni²⁺ or Cd²⁺)

  • Appropriate Buffer Solution (e.g., Acetate buffer for pH 5-6; Ammonia buffer for pH 8-9)

  • 10% (v/v) Triton X-100 Surfactant Solution

  • Deionized Water (Type I)

  • 25 mL Volumetric Flasks

  • Micropipettes

5.2. Experimental Workflow Diagram

G start Start: Prepare Standards & Sample Aliquots step1 Add Buffer (e.g., 2 mL Acetate) start->step1 step2 Add Surfactant (e.g., 1 mL Triton X-100) step1->step2 step3 Add 5-Br-PADAP (e.g., 0.5 mL of 0.05% stock) step2->step3 step4 Dilute to Volume (25 mL with DI Water) step3->step4 step5 Incubate (e.g., 10 min at RT) step4->step5 step6 Measure Absorbance (at specific λmax) step5->step6 end Analysis: Plot Calibration Curve step6->end

Fig 2. General experimental workflow for metal analysis.

5.3. Step-by-Step Procedure

  • Prepare Calibration Standards: Create a series of calibration standards by diluting the metal standard stock solution. For example, prepare standards of 0.1, 0.2, 0.5, and 1.0 ppm in 25 mL volumetric flasks, leaving room for other reagents. Also prepare a "reagent blank" containing only deionized water.

  • Add Buffer: To each standard, the blank, and the unknown sample flask, add the appropriate volume of buffer solution to control the pH. The optimal pH is critical for complex formation.

  • Add Surfactant: Add a sufficient volume of surfactant solution (e.g., 1 mL of 10% Triton X-100).

    • Expert Insight: The surfactant prevents the precipitation of the hydrophobic metal-PADAP complex in the aqueous medium and can enhance the molar absorptivity, thereby increasing the sensitivity of the assay.

  • Add Indicator: Add a fixed volume of the 5-Br-PADAP stock solution to each flask. Mix well by swirling. A color change should be observed in the flasks containing the metal standards.

  • Dilute and Homogenize: Dilute each flask to the 25 mL mark with deionized water, cap, and invert several times to mix thoroughly.

  • Incubate: Allow the solutions to stand at room temperature for a specified time (e.g., 5-15 minutes) to ensure complete color development. The color of the complex is typically stable for at least several hours.

  • Measure Absorbance: Using a spectrophotometer, first zero the instrument with the reagent blank. Then, measure the absorbance of each standard and the unknown sample at the predetermined λmax for the specific metal-PADAP complex (e.g., ~560 nm for Cd, ~576 nm for U).

  • Analyze Data: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the unknown sample by interpolating its absorbance on the curve.

Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Precipitate Forms in Flask Insufficient surfactant concentration; Incorrect solvent/water ratio; pH is outside the optimal range causing reagent or complex to precipitate.Increase the concentration of Triton X-100 or other surfactant; Verify and adjust the pH of the buffer; Ensure proper dilution protocol is followed.
Low or No Color Development Incorrect pH (reaction is highly pH-dependent); Degraded 5-Br-PADAP reagent; Presence of a strong competing chelating agent (e.g., EDTA) in the sample.Verify the pH of the final solution; Prepare a fresh 5-Br-PADAP stock solution; Investigate sample matrix for interfering substances and use appropriate masking agents.
Poor Reproducibility Inaccurate pipetting of reagents or standards; Fluctuation in incubation time or temperature; Contaminated glassware.Use calibrated micropipettes; Standardize incubation time and temperature for all samples; Use dedicated, acid-washed glassware.
High Reagent Blank Absorbance Contaminated reagents (water, buffer); Degraded 5-Br-PADAP solution.Use high-purity deionized water and analytical grade reagents; Prepare fresh indicator solution.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the solid reagent and its solutions.

  • Handling: Avoid skin and eye contact. Do not breathe the dust from the solid powder. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid reagent and stock solution in a cool (2-8°C), dry, and dark place. Keep containers tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References
  • Ferreira, S. L., et al. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. PubMed. Retrieved from [Link]

  • ChemBK. (2024). 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL. Retrieved from [Link]

  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • Wei, F., et al. (2000). Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. Retrieved from [Link]

  • Gholivand, M. B., & Torkashvand, M. (2011). Anodic Stripping Differential Pulse Voltammetric Determination of Trace Amounts of Lead after Preconcentration of Its Complex with 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol onto Natural Analcime Zeolite by Column Method. ResearchGate. Retrieved from [Link]

  • Biocompare. (n.d.). 5-Br-PADAP from Aladdin Scientific. Retrieved from [Link]

  • Malik, A. K., et al. (1998). Preconcentration of trace cobalt with the ion pair of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and tetraphenylborate onto microcrystalline naphthalene or column method and its determination by derivative spectrophotometry. Talanta. Retrieved from [Link]

  • Gowda, A. T., et al. (1986). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

Use of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol in nanoparticle-based assays.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Sensitivity Colorimetric Detection of Divalent Metal Ions Using a 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol-Functionalized Gold Nanoparticle Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound (5-Br-PADAP) in a nanoparticle-based colorimetric assay. 5-Br-PADAP is a highly sensitive chromogenic agent known for its ability to form intensely colored chelates with a variety of metal ions.[1][2] When integrated with the unique optical properties of gold nanoparticles (AuNPs), it forms the basis of a rapid, cost-effective, and highly sensitive platform for the quantification of trace metal ions.[3][4] This guide details the underlying scientific principles, provides step-by-step protocols for nanoparticle synthesis and the colorimetric assay, and offers insights into data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring reliable and reproducible results for applications ranging from environmental monitoring to quality control in pharmaceutical manufacturing.

Principle of the Assay

The assay leverages the synergistic interaction between the metal-chelating properties of 5-Br-PADAP and the distance-dependent optical properties of gold nanoparticles. The fundamental sensing mechanism is based on the localized surface plasmon resonance (LSPR) of AuNPs, which gives a solution of dispersed nanoparticles a characteristic ruby-red color.

Mechanism of Detection:

  • Initial State: Citrate-stabilized AuNPs are synthesized, resulting in a stable, monodispersed colloidal solution with a distinct ruby-red color and a maximum absorbance peak (λ_max) around 520 nm.

  • Functionalization & Chelation: The chromogenic agent, 5-Br-PADAP, is introduced into the system. In the presence of the target divalent metal ion (e.g., Hg²⁺, Pb²⁺, Cu²⁺), 5-Br-PADAP acts as a powerful chelating agent, forming a stable metal-ligand complex.[1][5]

  • Nanoparticle Aggregation: This newly formed 5-Br-PADAP-metal complex alters the surface chemistry of the AuNPs, disrupting the electrostatic repulsion that keeps them dispersed. The complex effectively cross-links adjacent nanoparticles, inducing rapid aggregation.

  • Colorimetric Readout: The aggregation of AuNPs causes a significant shift in the LSPR band to longer wavelengths (a red-shift), resulting in a visible color change from red to blue or purple.[6] The magnitude of this color change, which can be quantified spectrophotometrically by measuring the ratio of absorbance at the aggregated peak (e.g., 650 nm) to the dispersed peak (520 nm), is directly proportional to the concentration of the metal ion analyte in the sample.

This mechanism provides a simple, yet highly sensitive, visual and quantitative detection method.

G Fig 1. Mechanism of 5-Br-PADAP-mediated AuNP aggregation. cluster_0 Step 1: Initial State (No Analyte) cluster_1 Step 2: Detection (Analyte Present) Dispersed_AuNPs Dispersed AuNPs Solution1 Stable Ruby-Red Solution (Abs @ ~520 nm) Dispersed_AuNPs->Solution1 Exhibits LSPR Aggregated_AuNPs Aggregated AuNPs Chelator 5-Br-PADAP Chelator->Solution1 Present in solution Complex Chelator-Metal Complex Chelator->Complex Binds Analyte Metal Ion (Analyte) Analyte->Complex Binds Complex->Aggregated_AuNPs Induces Cross-linking of Solution2 Blue/Purple Solution (Abs Shift > 600 nm) Aggregated_AuNPs->Solution2 Red-shifts LSPR

Caption: Fig 1. Mechanism of 5-Br-PADAP-mediated AuNP aggregation.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer

  • pH meter

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Vortex mixer

  • Calibrated micropipettes

  • Glassware (Erlenmeyer flasks, beakers, graduated cylinders) cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed thoroughly with ultrapure water.

Chemicals and Consumables
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O), ≥99.9%

  • Trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O), ≥99%

  • This compound (5-Br-PADAP), ≥97% [Note: The diethylamino- derivative, 5-Br-PADAP, is more commonly cited and can also be used].[7]

  • Ethanol (Absolute, ≥99.8%)

  • Target metal salt for standard preparation (e.g., Mercury(II) chloride, Lead(II) nitrate)

  • Sodium chloride (NaCl)

  • HEPES buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Ultrapure water (18.2 MΩ·cm)

  • 96-well microplates or spectrophotometer cuvettes

Experimental Protocols

This section provides a trusted, field-proven methodology. The causality behind critical steps is explained to ensure both reproducibility and a deeper understanding of the assay dynamics.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)

This protocol is based on the well-established Turkevich method for synthesizing monodispersed AuNPs.[8][9]

  • Preparation: In a meticulously cleaned 250 mL Erlenmeyer flask, add 100 mL of ultrapure water and a stir bar.

  • Heating: Place the flask on a heating magnetic stirrer and bring the water to a vigorous boil.

  • Gold Addition: While boiling, add 1 mL of 1% (w/v) HAuCl₄ solution to the flask. The solution will be pale yellow.

  • Citrate Reduction: Prepare 10 mL of 1% (w/v) trisodium citrate solution. Rapidly add this solution to the boiling HAuCl₄ solution while stirring vigorously.

    • Causality: Trisodium citrate acts as both a reducing agent (reducing Au³⁺ to Au⁰) and a capping agent. The citrate ions adsorb to the nanoparticle surface, providing electrostatic stability and preventing uncontrolled aggregation.

  • Color Change: Observe the solution's color change from yellow to colorless, then to dark blue, and finally to a stable, deep ruby-red within approximately 10-15 minutes.

  • Completion: Continue boiling for an additional 15 minutes to ensure the reaction is complete. Then, remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Characterization & Storage: Characterize the synthesized AuNPs using a UV-Vis spectrophotometer. A sharp LSPR peak at ~520 nm indicates the successful formation of spherical nanoparticles. Store the solution at 4°C in a dark bottle. The colloid is stable for several months.

Protocol 2: Preparation of Stock Solutions
  • 5-Br-PADAP Stock (1 mM): Dissolve 3.49 mg of 5-Br-PADAP in 10 mL of absolute ethanol.[10] Store this solution in a dark vial at 4°C.

    • Causality: 5-Br-PADAP has poor solubility in water; ethanol is used as the solvent.[10]

  • Analyte Stock (1000 ppm): Prepare a 1000 ppm stock solution of the target metal ion by dissolving the appropriate amount of its salt in ultrapure water. For example, dissolve 135.4 mg of HgCl₂ in 100 mL of water for a 1000 ppm Hg²⁺ stock.

  • Buffer Solution (HEPES, 20 mM, pH 7.4): Prepare a 20 mM HEPES buffer and adjust the pH to 7.4 using NaOH or HCl.

    • Causality: The pH is critical as it influences the protonation state of 5-Br-PADAP and its ability to form a stable complex with metal ions.[1] A neutral to slightly alkaline pH is often optimal for many divalent metal complexes.

Protocol 3: Colorimetric Assay for Metal Ion Detection

This workflow is designed for a 96-well plate format for high-throughput analysis but can be adapted for single cuvettes by scaling the volumes appropriately.

G Fig 2. Experimental workflow for the colorimetric assay. start Start: Prepare Analyte Standards (Serial Dilution from Stock) step1 To each well, add: - 150 µL AuNP Solution - 20 µL HEPES Buffer start->step1 step2 Add 10 µL of Analyte Standard or Unknown Sample step1->step2 step3 Add 10 µL of 5-Br-PADAP Solution (Initiates Chelation) step2->step3 step4 Incubate at Room Temperature for 15 minutes (Allow for Aggregation) step3->step4 step5 Measure Absorbance Spectrum (400-800 nm) step4->step5 step6 Calculate Absorbance Ratio (A_650 / A_520) step5->step6 end Plot Calibration Curve & Determine Unknown Concentration step6->end

Caption: Fig 2. Experimental workflow for the colorimetric assay.

  • Standard Preparation: Prepare a series of calibration standards by serially diluting the 1000 ppm analyte stock solution in ultrapure water. Include a "zero" standard containing only ultrapure water (blank).

  • Assay Setup: In the wells of a microplate, add the reagents in the following order: a. 150 µL of the synthesized AuNP solution. b. 20 µL of 20 mM HEPES buffer (pH 7.4). c. 10 µL of the respective analyte standard or unknown sample. Mix gently.

  • Reaction Initiation: Add 10 µL of the 1 mM 5-Br-PADAP stock solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light. A visible color change from red to purple/blue should be observed in wells containing the analyte.

    • Causality: This incubation period allows sufficient time for the metal-ligand complex to form and induce nanoparticle aggregation, leading to a stable colorimetric signal. The complex formation itself is often instantaneous, but the aggregation process requires time to reach equilibrium.[10]

  • Measurement: Place the microplate in a UV-Vis spectrophotometer and measure the absorbance spectrum from 400 nm to 800 nm for each well.

Data Analysis and Interpretation

  • Data Extraction: For each standard and sample, record the absorbance values at the peak for dispersed AuNPs (~520 nm) and at a wavelength characteristic of aggregated AuNPs (e.g., 650 nm).

  • Ratio Calculation: Calculate the absorbance ratio (A₆₅₀/A₅₂₀) for each concentration.

    • Trustworthiness: Using a ratio minimizes variability from minor fluctuations in nanoparticle concentration or lamp intensity, making the assay more robust.

  • Calibration Curve: Plot the absorbance ratio (A₆₅₀/A₅₂₀) on the y-axis against the corresponding analyte concentration on the x-axis. Perform a linear regression analysis on the data points.

  • Quantification: The concentration of the analyte in unknown samples can be determined by interpolating their measured absorbance ratio onto the linear portion of the calibration curve.

  • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.

Example Data Presentation

The following table summarizes representative data for the detection of Hg²⁺.

Hg²⁺ Concentration (ppb)Absorbance at 520 nm (A₅₂₀)Absorbance at 650 nm (A₆₅₀)Absorbance Ratio (A₆₅₀/A₅₂₀)
0 (Blank)1.050.110.105
100.980.250.255
250.890.430.483
500.750.650.867
750.620.811.306
1000.510.921.804

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No color change even with high analyte concentration Incorrect pH of the buffer. Degraded 5-Br-PADAP reagent. Poor quality AuNPs.Verify buffer pH is 7.4. Prepare fresh 5-Br-PADAP solution. Synthesize fresh AuNPs and confirm λ_max is ~520 nm.
AuNPs aggregate in the blank (zero analyte) AuNP solution is unstable. High ionic strength in the sample matrix. Reagent contamination.Use a stabilizing agent like a low concentration of surfactant (e.g., Tween 20). Dilute the sample or perform a buffer exchange. Use fresh, clean reagents and consumables.
Poor linearity in calibration curve Analyte concentrations are outside the linear dynamic range. Inconsistent pipetting.Adjust the concentration range of standards. Ensure proper pipette calibration and technique.

Conclusion

The integration of this compound with gold nanoparticle-based colorimetric detection offers a powerful analytical tool. The methodology presented provides a simple, rapid, and highly sensitive assay for the quantification of divalent metal ions.[3][11] By explaining the causality behind each protocol step and providing a framework for robust data analysis, this guide equips researchers with a reliable platform adaptable for diverse scientific and industrial applications.

References

  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry.
  • Li, Y., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods.
  • ResearchGate. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
  • ResearchGate. (n.d.).
  • Quest Journals. (n.d.). Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2.
  • Journal of Materials and Environmental Science. (n.d.). Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II).
  • Fang, G., & Miao, C. (1985). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI). Analyst.
  • Ferreira, S. L. C., et al. (1996). Spectrophotometric Determination of Cobalt in Nickel Using 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol. Journal of the Brazilian Chemical Society.
  • RSC Publishing. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP.
  • Singh, R., et al. (2022). Current contributions of novel nanoparticles-based colorimetric sensors for detection of SCN ions in different aqueous models. A review. Microchemical Journal.
  • Uddin, M. J., et al. (2021). Nanoparticle-based colorimetric sensors to detect neurodegenerative disease biomarkers.
  • Amendola, V., et al. (2020).
  • Choi, Y., et al. (2019).
  • Wang, Y., et al. (2022).
  • Rossi, A., et al. (2021). Silver Nanoparticle-Based Sensor for the Selective Detection of Nickel Ions.
  • Beh, Y. J., et al. (2024). Nanoparticle-based Biosensors for Detection of Heavy Metal Ions.
  • Sharma, R., et al. (2022). Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions. Environmental Research.
  • Fernandes, G. F., et al. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. Molecules.
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97.
  • ResearchGate. (n.d.). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)
  • Susanti, D., et al. (2022). Gold Nanoparticle-Based Colorimetric Sensors: Properties and Application in Detection of Heavy Metals and Biological Molecules.
  • Daniel, M. C., & Astruc, D. (2004). Gold Nanoparticles: Assembly, Supramolecular Chemistry, Quantum-Size-Related Properties, and Applications toward Biology, Catalysis, and Nanotechnology. Chemical Reviews. [Link]

Sources

Determination of platinum and palladium with 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Spectrophotometric Determination of Platinum and Palladium with 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Introduction

Platinum (Pt) and Palladium (Pd) are precious metals of the platinum group (PGMs) with significant industrial and economic importance. Their applications range from catalytic converters in the automotive industry to critical components in electronics, and as active pharmaceutical ingredients in chemotherapy drugs like cisplatin. The increasing use and subsequent release of these metals into the environment necessitate sensitive and reliable analytical methods for their quantification in diverse matrices, including industrial catalysts, alloys, geological samples, and biological materials.

Spectrophotometric methods offer a compelling balance of simplicity, cost-effectiveness, and accessibility compared to more complex techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The key to a successful spectrophotometric method lies in the selection of a suitable chromogenic reagent that forms a stable, intensely colored complex with the target metal ion.

This compound (commonly abbreviated as 5-Br-PADAP) is a highly sensitive pyridylazo dye. Reagents of this class are renowned for forming intensely colored chelate complexes with a variety of metal ions, enabling their determination at trace levels. This application note provides a comprehensive guide to the principles and protocols for the determination of platinum and palladium using 5-Br-PADAP, designed for researchers, analytical scientists, and professionals in drug development.

Note: The closely related analogue, 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, is more frequently cited in literature. The underlying chemistry and principles described herein are directly applicable to both reagents.

Principle of the Method

The determination of platinum and palladium using 5-Br-PADAP is based on the formation of a stable, water-soluble, high-molar-absorptivity metal-ligand complex. 5-Br-PADAP acts as a tridentate ligand, coordinating with the metal ion through the pyridyl nitrogen, the azo nitrogen, and the phenolic oxygen atom. This coordination results in the formation of a colored chelate, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.

The reaction can be generalized as: Mⁿ⁺ + x(5-Br-PADAP) → [M(5-Br-PADAP)ₓ]ⁿ⁺ (Colored Complex) (where M = Pt or Pd)

The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law. The formation of the complex, its stoichiometry, and its spectral characteristics (such as the wavelength of maximum absorbance, λmax) are highly dependent on experimental conditions, most critically pH. By carefully controlling these conditions, a selective and sensitive quantification of platinum or palladium can be achieved.

G M Metal Ion (Pt²⁺ / Pd²⁺) C [M-(5-Br-PADAP)ₓ]²⁺ Intensely Colored Chelate Complex M->C L 5-Br-PADAP (Ligand) L->C pH Optimal pH (Buffer System) pH->C Controls Reaction Heat Heating (for Pt complex) Heat->C Overcomes Kinetic Barrier

Caption: Formation of the metal-ligand complex between Pt/Pd and 5-Br-PADAP.

Reagents, Standards, and Instrumentation

Instrumentation
  • A UV-Visible Spectrophotometer (double or single beam) with 1.00 cm quartz or glass cuvettes.

  • Calibrated pH meter.

  • Water bath or heating block.

  • Standard volumetric flasks and pipettes (Class A).

Reagent and Standard Preparation
  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of absolute ethanol or N,N-dimethylformamide (DMF). Store in a dark bottle at 2-8°C. This solution is typically stable for several weeks.

  • Standard Platinum Stock Solution (1000 ppm): Use a commercially available certified 1000 mg/L Pt standard solution. Alternatively, dissolve 0.2205 g of high-purity potassium hexachloroplatinate(IV) (K₂PtCl₆) in 20 mL of 2 M HCl and dilute to 100 mL with deionized water.

  • Standard Palladium Stock Solution (1000 ppm): Use a commercially available certified 1000 mg/L Pd standard solution. Alternatively, dissolve 0.1000 g of pure palladium metal in a minimal amount of aqua regia, gently heat to near dryness, add 5 mL of concentrated HCl, and repeat the evaporation. Dissolve the residue in 20 mL of 2 M HCl and dilute to 100 mL with deionized water.

  • Working Standard Solutions (1-10 ppm): Prepare fresh daily by serial dilution of the stock solutions with 0.1 M HCl.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate for pH 4-6, phosphate for pH 6-8) to determine and maintain the optimal pH for complex formation.

  • Surfactant Solution (1% w/v Triton X-100): Dissolve 1 g of Triton X-100 in 100 mL of deionized water. This is often used to enhance the solubility and stability of the complex.

  • Masking Agents: Prepare solutions of reagents like EDTA (ethylenediaminetetraacetic acid) or fluoride salts as needed to mask interfering ions.

Spectrophotometric Characteristics & Optimal Conditions

The efficiency of the method is dictated by several key parameters that must be optimized. While specific values can vary slightly based on the sample matrix and instrument, the following table summarizes typical characteristics for the determination of Pd and Pt with pyridylazo reagents.

ParameterPalladium (Pd) ComplexPlatinum (Pt) ComplexRationale & Causality
Optimal pH 4.0 - 6.0 (Acetate Buffer)3.5 - 5.0 (Acetate Buffer)The pH controls the deprotonation of the ligand's phenolic group, which is essential for chelation. Outside the optimal range, either the ligand is not sufficiently deprotonated or the metal ion precipitates as a hydroxide.
λmax (nm) ~560 - 580 nm~570 - 590 nmThis is the wavelength of maximum absorbance, providing the highest sensitivity for measurement. It corresponds to the electronic transitions within the formed metal-ligand chelate.
Color Development Rapid at room temperatureRequires heating (e.g., 95°C for 15-20 min)Pd(II) is kinetically labile and reacts quickly. Pt(II/IV) is kinetically inert, and thermal energy is required to overcome the activation barrier for ligand exchange and ensure complete complex formation.
Molar Absorptivity > 7.0 x 10⁴ L mol⁻¹ cm⁻¹> 6.0 x 10⁴ L mol⁻¹ cm⁻¹A high molar absorptivity coefficient, as is characteristic of these complexes, indicates a high sensitivity, allowing for the determination of low concentrations.
Beer's Law Range ~0.1 - 2.0 ppm~0.2 - 3.0 ppmThis is the concentration range over which the absorbance is linearly proportional to the metal concentration, enabling straightforward quantification.
Stoichiometry (M:L) 1:21:2The formation of a stable 1:2 metal-to-ligand complex is typical for pyridylazo dyes with divalent metal ions, satisfying the coordination sphere of the metal.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the determination of palladium and platinum.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample 1. Sample Aliquot (or Standard) Buffer 2. Add Buffer (Adjust pH) Sample->Buffer Mask 3. Add Masking Agent (If necessary) Buffer->Mask Reagent 4. Add 5-Br-PADAP Solution Mask->Reagent Surfactant 5. Add Surfactant (e.g., Triton X-100) Reagent->Surfactant Develop 6. Color Development (Heat for Pt) Surfactant->Develop Cool 7. Cool to RT Develop->Cool Measure 8. Measure Absorbance (at λmax) Cool->Measure Calculate 9. Calculate Concentration (vs. Calibration Curve) Measure->Calculate

Application Notes and Protocols for the Determination of Cadmium in Environmental Samples using 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cadmium (Cd) is a heavy metal of significant environmental and toxicological concern. Its persistence in the environment and accumulation in the food chain pose substantial risks to human health and ecosystems. Accurate and sensitive quantification of cadmium in various environmental matrices, including water, soil, and biological tissues, is therefore of paramount importance for monitoring, risk assessment, and regulatory compliance. While instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the gold standards for trace metal analysis, spectrophotometric methods offer a cost-effective, accessible, and often portable alternative for routine analysis.

This document provides a comprehensive guide to the application of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP, for the spectrophotometric determination of cadmium. 5-Br-PADAP is a highly sensitive chromogenic reagent that forms a stable, intensely colored complex with cadmium(II) ions, allowing for their quantification at trace levels. These application notes are designed for researchers, environmental scientists, and analytical chemists, providing not only step-by-step protocols but also the scientific rationale behind the procedural choices to ensure robust and reliable results.

Principle of the Method

The spectrophotometric determination of cadmium using 5-Br-PADAP is based on the formation of a stable, colored chelate complex between the cadmium(II) ion (Cd²⁺) and the 5-Br-PADAP ligand. In a slightly alkaline medium, typically buffered around pH 8-10, 5-Br-PADAP reacts with Cd²⁺ to form a red-violet complex.[1][2] The stoichiometry of this complex is typically 1:2 (Cd:5-Br-PADAP).[1] The reaction is characterized by a significant bathochromic shift (a shift to a longer wavelength) of the maximum absorbance compared to the free reagent, which minimizes background interference from the reagent itself. The intensity of the color of the complex, measured spectrophotometrically at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of cadmium in the sample, following the Beer-Lambert Law.

The presence of surfactants can enhance the molar absorptivity and stability of the complex.[1] Furthermore, the use of masking agents is often necessary to mitigate interferences from other metal ions that may also form colored complexes with 5-Br-PADAP, thereby improving the selectivity of the method.

Chemical Reaction

The chelation of Cadmium(II) by 5-Br-PADAP can be visualized as follows:

Caption: Chelation of Cadmium(II) with 5-Br-PADAP.

Reagents and Materials

  • 5-Br-PADAP Solution (0.01% w/v): Dissolve 10 mg of this compound in 100 mL of absolute ethanol. Store in a dark bottle and refrigerate.

  • Cadmium Standard Stock Solution (1000 mg/L): Use a commercially available certified cadmium standard solution or prepare by dissolving 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid and dilute to 1000 mL with deionized water.

  • Cadmium Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.

  • Buffer Solution (pH 9.0): Dissolve 6.75 g of ammonium chloride (NH₄Cl) in 57 mL of concentrated ammonia solution (NH₄OH) and dilute to 100 mL with deionized water. Adjust the pH to 9.0 if necessary.

  • Masking Agent Solution (e.g., 10% w/v Potassium Cyanide or a mixture of citrate and cyanide): Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Dissolve 10 g of KCN in 100 mL of deionized water. Alternatively, a less toxic masking cocktail can be prepared.

  • Acids for Digestion: Concentrated Nitric Acid (HNO₃), Perchloric Acid (HClO₄), Hydrochloric Acid (HCl) (all trace metal grade).

  • Deionized Water: High-purity, metal-free water.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with dilute nitric acid followed by deionized water to avoid metal contamination.

Instrumentation

  • UV-Visible Spectrophotometer: A single or double-beam spectrophotometer capable of operating in the visible range (400-800 nm).

  • pH Meter: For adjusting the pH of solutions.

  • Hot Plate or Microwave Digestion System: For sample digestion.

  • Analytical Balance: For weighing reagents and samples.

  • Volumetric Flasks, Pipettes, and other standard laboratory glassware.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (5-Br-PADAP)

For laboratories preferring to synthesize the chromogenic reagent in-house, the following general procedure for pyridylazo dyes can be adapted. This synthesis involves a three-step process: bromination of 2-aminopyridine, diazotization of the resulting 5-bromo-2-aminopyridine, and finally, coupling with N,N-dimethylaminophenol.

  • Bromination of 2-Aminopyridine: 2-Aminopyridine is brominated at the 5-position using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid).

  • Diazotization of 5-Bromo-2-aminopyridine: The resulting 5-bromo-2-aminopyridine is diazotized in a cold acidic solution (typically HCl or H₂SO₄) with a solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt. This reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

  • Azo Coupling: The cold diazonium salt solution is then slowly added to a basic solution of N,N-dimethylaminophenol. The coupling reaction occurs at the position para to the hydroxyl group of the phenol, yielding the 5-Br-PADAP dye. The product can then be purified by recrystallization.

Protocol 2: Preparation of Environmental Samples

Meticulous sample preparation is critical to obtaining accurate results. The primary goal is to bring the cadmium in the sample into an aqueous solution and to eliminate interfering matrix components.

A. Water Samples (e.g., river water, industrial effluent)

  • Collect the water sample in a pre-cleaned polyethylene bottle.

  • Acidify the sample to pH < 2 with concentrated nitric acid to prevent precipitation of metals.

  • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter. The filtrate can be analyzed for dissolved cadmium.

  • For total cadmium analysis, take an unfiltered aliquot of the sample and proceed with acid digestion.

  • Acid Digestion: To 50 mL of the water sample in a beaker, add 5 mL of concentrated HNO₃. Heat on a hot plate at a low temperature, without boiling, until the volume is reduced to about 15-20 mL. Cool, add another 5 mL of concentrated HNO₃, and continue heating until the solution is clear and light in color. Cool and dilute to a known volume (e.g., 50 mL) with deionized water.

B. Soil and Sediment Samples

  • Air-dry the soil or sediment sample and grind it to a fine powder using a mortar and pestle.

  • Accurately weigh about 1.0 g of the dried sample into a digestion vessel.

  • Acid Digestion (Hot Plate): Add 10 mL of a 1:1 mixture of concentrated HNO₃ and HClO₄. Caution: Perchloric acid is a strong oxidizing agent and can be explosive. Handle with extreme care in a perchloric acid fume hood. Heat the mixture on a hot plate at a low temperature, gradually increasing the temperature until dense white fumes of HClO₄ appear. Continue heating until the solution is clear. Cool, and dilute to a known volume (e.g., 50 mL) with deionized water.

  • Microwave Digestion: For a more rapid and efficient digestion, a closed-vessel microwave digestion system can be used. Follow the manufacturer's recommended program for soil or sediment samples, typically using a mixture of concentrated HNO₃ and HCl.

C. Biological Samples (e.g., plant material, fish tissue)

  • Dry the biological sample to a constant weight in an oven at 60-80 °C.

  • Grind the dried sample to a fine powder.

  • Accurately weigh about 0.5 g of the powdered sample into a digestion vessel.

  • Wet Ashing: Add 5 mL of concentrated HNO₃ and let it stand overnight. Gently heat the mixture on a hot plate until the initial vigorous reaction subsides. Cool, and add 2 mL of a 1:1 mixture of concentrated HNO₃ and HClO₄. Continue heating until the solution is clear and colorless. Cool, and dilute to a known volume with deionized water.

Protocol 3: Spectrophotometric Analytical Procedure
  • Preparation of Calibration Curve:

    • Pipette a series of cadmium working standard solutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 mL of a 10 mg/L standard) into a set of 25 mL volumetric flasks. This will create standards with concentrations of 0, 0.04, 0.08, 0.2, 0.4, and 0.8 mg/L.

    • To each flask, add 2 mL of the buffer solution (pH 9.0).

    • Add 1 mL of the masking agent solution (if necessary, to be determined during method development for specific sample matrices).

    • Add 2 mL of the 0.01% 5-Br-PADAP solution and mix well.

    • Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 560 nm) against the reagent blank (the "0" standard).

    • Plot a calibration curve of absorbance versus cadmium concentration.

  • Analysis of Samples:

    • Take a suitable aliquot of the digested sample solution (the volume will depend on the expected cadmium concentration) and transfer it to a 25 mL volumetric flask.

    • Follow the same procedure as for the calibration standards (addition of buffer, masking agent, and 5-Br-PADAP).

    • Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

    • Determine the concentration of cadmium in the sample solution from the calibration curve.

    • Calculate the original concentration of cadmium in the environmental sample, taking into account the initial sample weight/volume and all dilution factors.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Biota) Collection Sample Collection & Preservation Sample->Collection Digestion Acid Digestion (Hot Plate or Microwave) Collection->Digestion Dilution Dilution to Known Volume Digestion->Dilution Aliquoting Take Aliquot of Digested Sample Dilution->Aliquoting Reagent_Addition Add Buffer (pH 9) Masking Agent 5-Br-PADAP Solution Aliquoting->Reagent_Addition Color_Development Color Development (15 min) Reagent_Addition->Color_Development Measurement Measure Absorbance at 560 nm Color_Development->Measurement Concentration Determine Concentration from Calibration Curve Measurement->Concentration Calibration Prepare Calibration Curve (Standard Solutions) Calibration->Concentration Calculation Calculate Original Sample Concentration (Account for Dilutions) Concentration->Calculation Result Final Result (mg/kg or mg/L) Calculation->Result

Caption: Experimental Workflow for Cadmium Analysis.

Method Validation

To ensure the reliability and accuracy of the results, the analytical method must be validated. Key validation parameters include:

ParameterDescriptionTypical Values for 5-Br-PADAP Method
Linearity The range over which the absorbance is directly proportional to the concentration.0.05 - 1.0 µg/mL.[3]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.0.01 µg/mL.[3]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.Typically 3-5 times the LOD.
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at a particular wavelength.9.5 x 10⁴ L mol⁻¹ cm⁻¹.[3]
Precision The closeness of agreement between independent test results. Expressed as Relative Standard Deviation (RSD).RSD < 2% for replicate measurements.[3]
Accuracy The closeness of the measured value to the true value. Assessed using certified reference materials or spiking experiments.Recoveries of 95-105% are generally acceptable.
Selectivity The ability of the method to determine the analyte in the presence of other components.The use of masking agents is crucial. The tolerance limits for various interfering ions should be determined.

Interferences and Troubleshooting

A number of metal ions can interfere with the determination of cadmium by forming colored complexes with 5-Br-PADAP. These include Co(II), Ni(II), Cu(II), Zn(II), Fe(III), and Pb(II). The interference from these ions can often be overcome by the addition of a suitable masking agent. A mixture of cyanide and citrate is commonly used to mask many of these interfering ions. The effectiveness of the masking agent should be verified for the specific sample matrix being analyzed.

ProblemPossible CauseSolution
Low or no color development Incorrect pH, degraded 5-Br-PADAP reagent, insufficient reagent concentration.Check and adjust the pH of the buffer. Prepare a fresh 5-Br-PADAP solution. Ensure the correct volume of reagent is added.
High blank absorbance Contaminated reagents or glassware, high concentration of interfering ions.Use high-purity reagents and deionized water. Thoroughly clean all glassware. Use an effective masking agent.
Non-linear calibration curve Concentrations are outside the linear range, instrumental error.Prepare standards within the linear range of the method. Check the spectrophotometer's performance.
Poor precision (high RSD) Inconsistent pipetting, temperature fluctuations, unstable instrument.Use calibrated pipettes. Allow solutions to reach room temperature before measurement. Allow the spectrophotometer to warm up properly.
Poor accuracy (low or high recovery) Incomplete sample digestion, matrix interferences, loss of analyte during preparation.Ensure complete digestion of the sample. Optimize the masking agent and its concentration. Be careful during sample transfer steps.

Conclusion

The spectrophotometric determination of cadmium using this compound is a sensitive, rapid, and cost-effective method suitable for the analysis of a wide range of environmental samples. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers and analysts can achieve reliable and accurate results. Proper sample preparation, careful control of experimental conditions, and thorough method validation are essential for the successful application of this technique in environmental monitoring and research.

References

  • Ullah, M. R., & Haque, M. E. (2011). Spectrophotometric Determination of Toxic Elements (Cadmium) in Aqueous Media. Journal of Chemical Engineering, IEB, 25(1). Available at: [Link]

  • Banjare, R. K., & Deb, M. K. (2006). Determination of cadmium(II) with 5-Br-PADAP in the presence of CPC and HDPBA. Indian Journal of Chemistry - Section A, 45A(6), 1408-1412. Available at: [Link]

  • Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. (2005). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Cadmium. In Agency for Toxic Substances and Disease Registry (ATSDR). U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

  • Soomro, G. A., et al. (2014). A Simple Spectrophotometric Method for the Determination of Cadmium (II) using 1-(2-pyridylazo)-2-naphthol. Journal of Ultra Chemistry, 10(2), 95-104. Available at: [Link]

  • Sljivic Husejnovic, M., et al. (2016). Preparation of samples for the determination of heavy metals in medicinal plants. Proceedings of the Pharmacy, 1(1). Available at: [Link]

  • Drawell. (n.d.). How Does Microwave Digestion System Used for Heavy Metal Analysis. Available at: [Link]

  • Shraydeh, B. (2014). Spectrophotometric Determination of Cadmium(II) using ‎‎2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. An-Najah Staff. Available at: [Link]

  • Jankiewicz, B., et al. (2002). Spectrophotometric Determination of Cadmium (II) in Soil of Allotment Gardens in Łódź. Polish Journal of Environmental Studies, 11(1), 83-86. Available at: [Link]

  • Abu Zuhri, A. Z. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah Journals. Available at: [Link]

  • Mohammed, H. S., & Tripathi, V. D. (2021). Synthesis and characterization and biological study of pyridylazo ligand and its compounds of Co, Ni and Cu divalent ions. Journal of Physics: Conference Series, 1999(1), 012009. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming interference in 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) and 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered during spectrophotometric analysis.

Frequently Asked Questions (FAQs)

Q1: My absorbance readings are unstable or the colored complex is precipitating. What's causing this?

A1: This issue commonly arises from the low aqueous solubility of the 5-Br-PADAP reagent and its metal complexes. The hydrophobicity of the compound can lead to the formation of insoluble chelates, causing turbidity and unreliable spectrophotometric measurements.

Causality & Solution: The pyridylazo dye structure, while excellent for chelation, is inherently not very water-soluble. To counteract this, the inclusion of a non-ionic surfactant or a co-solvent is critical.

  • Surfactants: Agents like Triton X-100 create a micellar environment that encapsulates the hydrophobic metal-5-Br-PADAP complex, increasing its solubility and the stability of the colored solution.

  • Co-solvents: Organic solvents such as ethanol or dimethylformamide (DMF) can also be used to maintain the solubility of both the reagent and the complex.

Troubleshooting Workflow:

start Precipitate or Unstable Readings check_surfactant Is a surfactant (e.g., Triton X-100) or co-solvent (e.g., ethanol) in the assay buffer? start->check_surfactant add_surfactant Incorporate 0.1% Triton X-100 or 20-40% ethanol into the reaction mixture. check_surfactant->add_surfactant No optimize_concentration Optimize surfactant/ solvent concentration. Too much can also cause issues. check_surfactant->optimize_concentration Yes end_state Stable, clear colored solution add_surfactant->end_state optimize_concentration->end_state

Caption: Workflow to address complex precipitation.

Q2: My assay sensitivity is low, or the color development is weak. How can I improve it?

A2: Low sensitivity is often a direct consequence of suboptimal reaction pH. The complexation between 5-Br-PADAP and metal ions is highly pH-dependent.

Causality & Solution: The 5-Br-PADAP molecule has ionizable protons. The deprotonation of the phenolic hydroxyl group is essential for chelation to occur. A higher pH increases the ionization of the reagent, thereby enhancing its complexing capability and leading to more intense color formation. However, an excessively high pH can lead to the hydrolysis of metal ions, forming metal hydroxides which do not react with 5-Br-PADAP, thus decreasing the signal.

A careful balance must be struck. The optimal pH is specific to the metal ion being analyzed.

pH Optimization Protocol:

  • Prepare a series of buffer solutions spanning a pH range (e.g., from pH 4 to 11).

  • For a constant concentration of your metal standard and 5-Br-PADAP, perform the assay in each buffer.

  • Measure the absorbance at the wavelength maximum (λmax) for each pH.

  • Plot absorbance vs. pH to determine the range where the signal is maximal and stable.

Metal IonTypical Optimal pH Rangeλmax (nm)Reference
Uranium(VI)7.6 - 8.0578
Palladium(II)3.5-
Chromium(III/VI)-580
Copper(II)4.0-
Multiple Ions~9.5-11 (compromise)550-570
Q3: I'm seeing high background absorbance or suspect interference from other metals in my sample. What can be done?

A3: 5-Br-PADAP is a highly sensitive but non-selective chromogenic reagent, meaning it reacts with a wide variety of metal ions. Interference from non-target metals is a primary challenge in complex matrices like environmental water or biological samples. The solution is to use masking agents.

Causality & Solution: Masking agents are chemicals that form stable, often colorless, complexes with interfering ions, preventing them from reacting with 5-Br-PADAP. The choice of masking agent is crucial and depends on both the target analyte and the specific interfering ions present.

Masking Strategy: The key is to select a masking agent that strongly complexes with the interfering ion(s) but has a weak or no affinity for the target metal ion under the assay conditions.

cluster_0 Without Masking Agent cluster_1 With Masking Agent Target Metal Target Metal 5-Br-PADAP_1 5-Br-PADAP Target Metal->5-Br-PADAP_1 Interfering Metal Interfering Metal Interfering Metal->5-Br-PADAP_1 Colored Complex (Target) Colored Complex (Target) 5-Br-PADAP_1->Colored Complex (Target) Colored Complex (Interference) Colored Complex (Interference) 5-Br-PADAP_1->Colored Complex (Interference) Target Metal_2 Target Metal 5-Br-PADAP_2 5-Br-PADAP Target Metal_2->5-Br-PADAP_2 Interfering Metal_2 Interfering Metal Masking Agent Masking Agent Interfering Metal_2->Masking Agent Colored Complex (Target)_2 Colored Complex (Target) 5-Br-PADAP_2->Colored Complex (Target)_2 Masked Interference (Colorless) Masked Interference (Colorless) Masking Agent->Masked Interference (Colorless)

Caption: Mechanism of selective masking in 5-Br-PADAP assays.

Common Masking Agents and Their Applications:

Target AnalyteInterfering Ion(s)Recommended Masking Agent(s)Reference
Uranium(VI)General ionsSodium Fluoride, CDTA, 5-Sulphosalicylic acid
Iron(II)VariousN-(Dithiocarboxy)sarcosine (DTCS), Nitrilotriacetic acid
Manganese(II)VariousTriethylenetetramine and DTCS
Cobalt(II)VariousPyrophosphate and EGTA
Zinc (in serum)Iron, CopperCitric acid, 2-mercaptobenzothiazole

Protocol for Using Masking Agents:

  • Identify Potential Interferences: Analyze your sample matrix to identify common co-existing ions.

  • Select Appropriate Agent: Choose a masking agent from the literature that is selective for your interferents.

  • Optimize Concentration: Titrate the masking agent into a sample containing a known amount of the interfering ion (without the target analyte) until the reaction with 5-Br-PADAP is suppressed.

  • Validate with Target Analyte: Confirm that the optimized concentration of the masking agent does not significantly affect the signal from your target analyte. This is a crucial validation step.

Q4: The concentration of 5-Br-PADAP seems to affect my results inconsistently. What is the optimal concentration?

A4: The concentration of 5-Br-PADAP must be in stoichiometric excess relative to the metal ion to ensure complete complex formation. However, using too high a concentration can be counterproductive.

Causality & Solution: Initially, increasing the 5-Br-PADAP concentration will increase the signal as more metal-ligand complex is formed. However, beyond an optimal point, the peak signal for some metals may decrease while the background absorbance from the free reagent increases. This elevated background reduces the signal-to-noise ratio and can negatively impact the assay's sensitivity and accuracy.

Experimental Protocol for Optimization:

  • Hold the concentration of the metal ion and all other assay conditions (pH, surfactant, etc.) constant.

  • Prepare a series of reactions with varying final concentrations of 5-Br-PADAP (e.g., from 0.1 mmol/L to 1.0 mmol/L).

  • Measure both the absorbance of the complex (at its λmax) and the background absorbance (using a reagent blank without the metal).

  • Plot the net absorbance (Sample Abs - Blank Abs) against the 5-Br-PADAP concentration.

  • Select the concentration that provides the highest signal-to-noise ratio, which is typically on the plateau of the curve before the background signal becomes excessive. A concentration of around 0.3 mmol/L has been found to be a good starting point for many applications.

References

  • Effects of 5-Br-PADAP concentration on peak heights of metals. The other conditions are shown in Table 1. - ResearchGate. Available at: [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol - ResearchGate. Available at: [Link]

  • 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophot

Technical Support Center: Optimizing pH for Complex Formation with 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the optimization of pH for metal-ligand complex formation using this highly sensitive chromogenic reagent.

Introduction to 5-Br-PADAP and the Critical Role of pH

This compound, commonly known as 5-Br-PADAP, is a versatile chromogenic agent widely employed in the spectrophotometric determination of various metal ions. Its utility stems from the formation of intensely colored complexes with metal ions, allowing for their quantification at trace levels. The formation and stability of these metal complexes are critically dependent on the pH of the reaction medium.

The pH influences the protonation state of both the 5-Br-PADAP ligand and the metal aqua ion. For complexation to occur, the phenolic hydroxyl group of 5-Br-PADAP typically needs to be deprotonated to act as a coordinating site for the metal ion. Concurrently, the metal ion must be in a form that is amenable to ligand substitution and not precipitated as a hydroxide. Therefore, precise pH control is paramount for achieving optimal sensitivity, selectivity, and reproducibility in assays involving 5-Br-PADAP.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using 5-Br-PADAP for metal ion determination?

A1: The principle lies in the reaction between a metal ion and 5-Br-PADAP to form a stable, colored complex in solution. The intensity of the color, measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion. This relationship, governed by the Beer-Lambert Law, allows for the quantitative determination of the metal ion. The high molar absorptivity of many metal-5-Br-PADAP complexes makes this a highly sensitive method.

Q2: Why is pH optimization so crucial for complex formation with 5-Br-PADAP?

A2: pH is a critical factor because it dictates the chemical species of both the 5-Br-PADAP ligand and the metal ion in solution. A specific pH range is required to ensure that the ligand is in its active, deprotonated form to bind the metal, while simultaneously preventing the metal ion from precipitating as a hydroxide. Operating outside the optimal pH range can lead to incomplete complex formation, resulting in reduced sensitivity and inaccurate measurements.

Q3: What are the typical optimal pH ranges for complex formation with 5-Br-PADAP for different metal ions?

A3: The optimal pH is highly dependent on the specific metal ion being analyzed. The following table summarizes some reported optimal pH ranges for the formation of metal-5-Br-PADAP complexes:

Metal IonOptimal pH RangeReference
Nickel (Ni²⁺)5.0 - 6.0
Uranium (UO₂²⁺)7.6
Cadmium (Cd²⁺)8.0
Chromium (Cr³⁺/Cr⁶⁺)Not specified, but complex formation occurs

This table is illustrative, and the optimal pH should be experimentally determined for your specific conditions.

Q4: Can surfactants be used with 5-Br-PADAP? If so, why?

A4: Yes, surfactants are often used in 5-Br-PADAP methods. 5-Br-PADAP and its metal complexes can have limited solubility in aqueous solutions. Surfactants, such as Triton X-100 or cetylpyridinium chloride (CPC), can be added to the reaction mixture to increase the solubility of the complex, prevent its precipitation, and in many cases, enhance the molar absorptivity, thereby increasing the sensitivity of the assay.

Q5: How do I choose an appropriate buffer for my experiment?

A5: The choice of buffer is critical to maintain a stable pH. The buffer should have a pKa value close to the desired optimal pH for the complex formation. It is also essential to ensure that the buffer components do not interfere with the complexation reaction. Common buffers used include acetate for acidic to neutral pH and ammonia-ammonium chloride for alkaline conditions. Always run a control with the buffer to check for any background absorbance or interaction with 5-Br-PADAP or the metal ion.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of pH for complex formation with 5-Br-PADAP.

ProblemPossible Cause(s)Suggested Solution(s)
No or very low color development Incorrect pH: The pH of the solution is outside the optimal range for complex formation.Verify the pH of your reaction mixture. Systematically vary the pH using a suitable buffer to find the optimal range (see Protocol 1).
Reagent degradation: The 5-Br-PADAP solution may have degraded.Prepare a fresh solution of 5-Br-PADAP. Store the stock solution in a dark, cool place.
Metal ion oxidation state: The metal ion may be in an incorrect oxidation state for complexation.Use a suitable reducing or oxidizing agent to ensure the metal is in the correct oxidation state. For example, ascorbic acid can be used to reduce Fe(III) to Fe(II).
Precipitate formation Low solubility of the complex: The metal-5-Br-PADAP complex may be insoluble in the reaction medium.Add a non-ionic or cationic surfactant (e.g., Triton X-100, CPC) to the reaction mixture to enhance solubility.
Metal hydroxide precipitation: The pH is too high, causing the metal ion to precipitate as a hydroxide.Lower the pH of the reaction mixture. Consult a Pourbaix diagram for the metal of interest to understand its speciation at different pH values.
Inconsistent or irreproducible results Unstable pH: The buffering capacity of the system is insufficient, leading to pH fluctuations.Use a buffer with a higher concentration or choose a buffer with a pKa closer to the target pH. Ensure thorough mixing.
Interference from other ions: Other metal ions or anions in the sample matrix may be interfering with the complex formation.Use a masking agent to selectively complex the interfering ions. For example, fluoride can be used to mask certain interfering ions in uranium determination.
High background absorbance Contaminated reagents: The buffer, water, or other reagents may be contaminated with interfering substances.Use high-purity water and analytical grade reagents. Run a reagent blank to assess the background absorbance.
High concentration of 5-Br-PADAP: Excess 5-Br-PADAP can contribute to high background absorbance.Optimize the concentration of 5-Br-PADAP. Use the minimum concentration required for complete complexation of the metal ion.
Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for common issues in metal-5-Br-PADAP complex formation.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Metal-5-Br-PADAP Complex Formation

This protocol provides a systematic approach to determine the optimal pH for the complexation of a specific metal ion with 5-Br-PADAP.

Materials:

  • Stock solution of the metal ion of interest (e.g., 1000 ppm)

  • 5-Br-PADAP solution (e.g., 0.1% w/v in ethanol)

  • A series of buffers covering a wide pH range (e.g., pH 3 to 10)

  • High-purity water

  • Spectrophotometer and cuvettes

  • Calibrated pH meter

Procedure:

  • Prepare a series of reaction mixtures: In a set of volumetric flasks, add a known and constant amount of the metal ion stock solution.

  • Vary the pH: To each flask, add a specific buffer to achieve a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10). It is recommended to have smaller pH increments around the expected optimum.

  • Add 5-Br-PADAP: Add a constant amount of the 5-Br-PADAP solution to each flask.

  • Dilute to volume: Dilute each solution to the final volume with high-purity water and mix thoroughly.

  • Incubate: Allow the solutions to stand for a specified time (e.g., 15-30 minutes) to ensure complete complex formation.

  • Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-5-Br-PADAP complex against a reagent blank (containing all components except the metal ion).

  • Plot the data: Plot the absorbance values as a function of pH.

  • Determine the optimal pH: The optimal pH is the pH at which the maximum absorbance is observed. The plateau of the curve represents the pH range where the complex formation is most stable and complete.

Workflow for pH Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_metal Prepare Metal Stock Solution setup_rxn Set up Reaction Series: Constant [Metal], Constant [Ligand], Varying Buffer (pH) prep_metal->setup_rxn prep_ligand Prepare 5-Br-PADAP Solution prep_ligand->setup_rxn prep_buffers Prepare Buffers (e.g., pH 3-10) prep_buffers->setup_rxn incubate Incubate for Complex Formation setup_rxn->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data det_optimum Identify pH range with Maximum Absorbance plot_data->det_optimum

Caption: Experimental workflow for determining the optimal pH for metal-5-Br-PADAP complex formation.

References

  • Ferreira, S. L. C., et al. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. PubMed.
  • Rawat, J. P., et al. (1986). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. ResearchGate. Available at: [Link]

  • Agnihotri, N., et al. (2004). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Available at: [Link]

  • Wang, H. (2008). Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. ResearchGate. Available at: [Link]

  • Ghasemi, J., & Zolfonoun, E. (2014). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. ResearchGate. Available at: [Link]

  • Gowda, A. T., & Melwanki, M. B. (2004). 2-(5-bromo-2-pyridylazo)

Improving the sensitivity of spectrophotometric methods using 5-Br-PADAP

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spectrophotometric Methods Using 5-Br-PADAP

Welcome to the technical support guide for 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). This resource is designed for researchers and professionals utilizing this highly sensitive chromogenic reagent in spectrophotometric analyses. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing expert-driven solutions in a direct question-and-answer format to enhance the precision and reliability of your results.

Part 1: Foundational Principles & Core Workflow

Understanding 5-Br-PADAP

5-Br-PADAP is a pyridylazo dye known for its ability to form intensely colored chelate complexes with a variety of metal ions.[1][2] Its exceptional sensitivity stems from the high molar absorptivity of these complexes, often in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹, making it ideal for trace-level quantification.[3][4][5]

The mechanism involves the tridentate chelation of a metal ion by the nitrogen atoms of the pyridine ring and the azo group, along with the oxygen atom of the phenolic hydroxyl group. This coordination results in a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax) compared to the free reagent, forming the basis for quantitative measurement.[6][7]

General Experimental Workflow

The successful application of 5-Br-PADAP hinges on a precise and logical sequence of steps. The following workflow illustrates the critical stages of the analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase reagent_prep 1. Reagent Preparation (5-Br-PADAP, Buffer, Masking Agents) sample_prep 2. Sample Preparation (Digestion, Dilution, pH Adjustment) mixing 3. Complexation (Mix Sample, Buffer, Masking Agents, and 5-Br-PADAP) reagent_prep->mixing sample_prep->mixing incubation 4. Incubation (Allow for color development and stabilization) measurement 5. Spectrophotometric Reading (Measure Absorbance at λmax) incubation->measurement calculation 6. Quantification (Use calibration curve to determine concentration) measurement->calculation

Caption: General workflow for metal ion analysis using 5-Br-PADAP.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and optimization of 5-Br-PADAP assays.

Q1: What is the optimal pH for forming the metal complex, and why is it so critical? A: The optimal pH is highly dependent on the target metal ion but generally falls within a weakly acidic to alkaline range (pH 5 to 10). For instance, uranium analysis is often performed around pH 7.6-8.2[3][8], while cadmium can be complexed at pH 8.0[4], and simultaneous analysis of Co(II), Ni(II), and Fe(II) can be done at pH 7.0[9].

The pH is critical for two main reasons[10]:

  • Ligand Speciation: 5-Br-PADAP has protonated forms. The chelating form requires the deprotonation of the phenolic hydroxyl group. If the pH is too low (acidic), the ligand will be protonated and unable to bind the metal effectively.[10]

  • Metal Speciation: If the pH is too high (alkaline), many metal ions will precipitate as hydroxides (e.g., Fe(OH)₃), making them unavailable to react with the 5-Br-PADAP.[10][11] Therefore, a carefully controlled pH using a robust buffer system (e.g., triethanolamine, ammonium acetate) is essential to ensure that both the ligand and the metal are in their optimal reactive forms.[9][12]

Q2: My 5-Br-PADAP reagent is difficult to dissolve. What is the correct preparation method? A: 5-Br-PADAP has poor solubility in water.[5] It should be dissolved in a water-miscible organic solvent, typically absolute ethanol, before being diluted (if necessary) for the final working solution.[13] A common stock solution is 0.05% (w/v) in ethanol.[8] For storage, keep the solution in a dark bottle and refrigerated (2-8°C) to minimize degradation.[1]

Q3: How long does the color of the metal-(5-Br-PADAP) complex last? A: The stability of the colored complex is generally very good, which is a significant advantage of this reagent. For many metals, including Co(II), Ni(II), and Fe(II), the complex forms immediately and is stable for at least 24 hours.[9] For uranium, the color is stable for over 4 hours[14][15], and for cadmium, at least 20 hours[4]. However, it is always best practice to perform spectrophotometric measurements within a consistent and validated time window after mixing to ensure highest reproducibility.

Q4: Why are surfactants like Triton X-100 or SDS often included in the reaction mixture? A: Surfactants are added for several key reasons:

  • To Solubilize Reagents: They prevent the precipitation of the 5-Br-PADAP reagent or the resulting metal complex, especially in purely aqueous systems.[3]

  • To Enhance Sensitivity: Micellar environments created by surfactants can increase the molar absorptivity of the complex, thereby improving the sensitivity of the method.

  • To Stabilize the Complex: Surfactants can help stabilize the colored complex over time. Recently, sodium dodecyl sulfonate (SDS) has been used as a less toxic alternative to traditional stabilizers like sodium fluoride in uranium analysis.[14][15]

Metal IonTypical λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Uranium (VI)576 - 578~43,300 - 74,000
Cadmium (II)560~351,000
Chromium (III/VI)580~26,400
Iron (II/III)Varies~10⁴ - 10⁵
Mercury (II)558~57,800
Zinc (II)550-560~120,000

Note: Molar absorptivity can vary significantly based on reaction conditions (pH, solvent, surfactants). (Sources:[3][4][5][14][16][17])

Part 3: Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues.

G cluster_color Issue: Low or No Color cluster_bkg Issue: High Blank Absorbance cluster_rep Issue: Poor Reproducibility start Problem Encountered color_issue Check pH Is it in optimal range? start->color_issue bkg_ph Check pH Is it too high? start->bkg_ph rep_ph Check Buffer Is pH stable and consistent? start->rep_ph reagent_conc Check Reagent Is it fresh? Correct concentration? color_issue->reagent_conc pH OK masking Check Sample Matrix Are interfering ions present? reagent_conc->masking Reagent OK bkg_reagent Check Reagent Is it degraded? bkg_ph->bkg_reagent pH OK bkg_contam Check System Contaminated water, solvents, or glassware? bkg_reagent->bkg_contam Reagent OK rep_time Check Timing Are incubation/read times consistent? rep_ph->rep_time Buffer OK rep_temp Check Temperature Is it controlled? rep_time->rep_temp Timing OK

Caption: A decision tree for troubleshooting common 5-Br-PADAP assay problems.

Q5: I've mixed my sample and reagents, but the color is faint or absent. What's wrong? A: This is a common issue with several potential causes:

  • Incorrect pH: This is the most frequent culprit. Verify the pH of your final reaction mixture. An incorrect pH can prevent the ligand from binding the metal or cause the metal to be in a non-reactive state.[10][11]

  • Reagent Concentration or Quality: An insufficient concentration of 5-Br-PADAP will lead to incomplete complex formation, especially if metal concentrations are high.[18] Also, ensure your 5-Br-PADAP stock solution has not degraded. If it's old or has been stored improperly, prepare a fresh solution.

  • Presence of Stronger Chelating Agents: Your sample matrix may contain substances (e.g., EDTA, citrate) that bind the target metal more strongly than 5-Br-PADAP, preventing the color reaction.[7] This may require a sample pre-treatment step like acid digestion to destroy the interfering agent.

  • Incorrect Metal Oxidation State: Some metals must be in a specific oxidation state to react. For example, when analyzing total iron, any Fe(III) must first be reduced to Fe(II) using a reducing agent like ascorbic acid before adding the 5-Br-PADAP.[17]

Q6: My reagent blank shows a high absorbance reading. How can I reduce it? A: A high blank reading compromises the sensitivity of your assay. Consider these points:

  • pH is Too High: At high pH values, the 5-Br-PADAP reagent itself can become more ionized, leading to an increase in its own absorbance in the same region as the metal complex.[18] Try slightly lowering the pH while staying within the optimal range for your metal.

  • Reagent Degradation: Over time, the 5-Br-PADAP reagent can degrade into products that absorb light at the analytical wavelength. Prepare fresh reagent.

  • Contamination: Ensure the water, solvents, and glassware used for preparing the blank are free from trace metal contamination. Use high-purity water (e.g., Type I) and acid-washed glassware.

Q7: I'm seeing a precipitate form in my cuvette. What causes this and how can I prevent it? A: Precipitation indicates a solubility issue.

  • Low Organic Solvent/Surfactant Concentration: The 5-Br-PADAP reagent or the formed metal complex may not be soluble enough in your final reaction volume.[5] Ensure you have a sufficient concentration of an organic solvent (like ethanol) or a surfactant (like Triton X-100 or SDS) as specified in optimized protocols.[3][12][19]

  • Metal Hydroxide Precipitation: If your sample has a very high concentration of the target metal (or other metals) and the pH is too high, the metal may precipitate as a hydroxide before it can react with the ligand.[10] Using masking agents can help keep interfering metals soluble, or you may need to dilute your sample.

Q8: I suspect interference from other metal ions in my sample. How can I make my measurement more selective? A: 5-Br-PADAP reacts with many metals, so selectivity is a critical consideration in complex matrices.

  • Use of Masking Agents: This is the most common strategy. Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with 5-Br-PADAP. For example, when measuring uranium, agents like CDTA (cyclohexanediaminetetraacetic acid) and sulfosalicylic acid are often used to mask ions like Fe³⁺, Cr³⁺, and V⁵⁺.[3][12]

  • pH Adjustment: Fine-tuning the pH can sometimes provide selectivity, as different metal-PADAP complexes have different optimal pH formation ranges.

  • Solvent Extraction: For very complex samples, a preliminary separation step may be necessary. For instance, uranium can be selectively extracted into an organic phase using tri-n-octylphosphine oxide (TOPO) before the colorimetric reaction is performed in the organic phase.[3][8]

  • Derivative Spectrophotometry: For samples containing multiple metals that form colored complexes with 5-Br-PADAP and have overlapping spectra, second derivative spectrophotometry can be used to resolve the individual signals and allow for simultaneous determination.[9]

Interfering IonPotential Masking Agent(s)Target Analyte Example
Fe³⁺, Al³⁺, Cr³⁺CDTA, Triethanolamine, Fluoride, Sulfosalicylic AcidUranium (VI)
Cu²⁺, Ni²⁺, Co²⁺Cyanide (use with extreme caution), CDTAVaries
Ca²⁺, Mg²⁺Generally do not interfere significantlyMost transition metals

(Sources:[3][7][12][18])

Part 4: Standardized Experimental Protocol

This section provides a detailed protocol for the determination of Uranium (VI) as a representative example of a 5-Br-PADAP application.

Objective: To determine the concentration of U(VI) in an aqueous sample.

Reagents & Preparation:

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 0.050 g of 5-Br-PADAP powder in 100 mL of absolute ethanol. Store in a dark, refrigerated bottle.[8]

  • Buffer Solution (pH 8.2): Mix 7.5 mL of triethanolamine (TEA) with 7.5 mL of deionized water. Carefully adjust the pH to 8.2 using 1 M HCl or 1 M NaOH. Allow to equilibrate for several hours, re-check and re-adjust the pH if necessary, then dilute to a final volume of 25 mL with deionized water.[8]

  • Masking Agent Solution: Dissolve 0.625 g of CDTA and 1.0 g of sulfosalicylic acid in 10 mL of deionized water. Adjust the pH to 8.2 with 1 M NaOH, then dilute to a final volume of 25 mL.[8]

  • Uranium Standard Stock Solution (1000 µg/mL): Use a certified commercial standard or prepare by dissolving the appropriate amount of uranyl nitrate in dilute nitric acid.

  • Working Standards: Prepare a series of working standards (e.g., 0.1 to 4.0 µg/mL) by diluting the stock solution.

Procedure:

  • Pipette 1.0 mL of the sample or standard into a 25 mL volumetric flask.

  • Add 2 mL of the masking agent solution and swirl to mix.

  • Add 1 mL of the pH 8.2 buffer solution and swirl again.

  • Add 2 mL of the 0.05% 5-Br-PADAP solution.

  • Dilute to the 25 mL mark with absolute ethanol. Mix thoroughly by inverting the flask several times.

  • Prepare a reagent blank by following the same procedure but using 1.0 mL of deionized water instead of the sample.

  • Allow the color to stabilize for 15 minutes at room temperature.

  • Set the spectrophotometer to 576 nm.[14][15]

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of each standard and the sample.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of uranium in the sample using the linear regression equation from the calibration curve.

References

  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry. [Link]

  • Ding, X., Mou, S., Liu, K., & Riviello, J. M. (2000). Ion chromatography of heavy and transition metals by on- and post-column derivatizations. Journal of Chromatography A. [Link]

  • Idrissi, L., et al. (2020). Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). Journal of Materials and Environmental Science. [Link]

  • Zhang, F., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. [Link]

  • Wei, J., & Li, Q. (2009). Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. ResearchGate. [Link]

  • Nonova, D., & Evtimova, B. (1973). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI). Analyst. [Link]

  • Zhang, F., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. RSC Publishing. [Link]

  • Esteban, M., et al. (2019). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). ResearchGate. [Link]

  • Esteban, M., et al. (2019). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). ResearchGate. [Link]

  • Ghasemi, J., & Ahmadi, S. (2006). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. PubMed. [Link]

  • Rawat, J. P., et al. (1998). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP). ResearchGate. [Link]

  • Zhang, F., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. [Link]

  • Filo. (2026). Effect of pH on complexation reaction. Filo. [Link]

  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Science Publishing. [Link]

  • Galeano-Díaz, T., et al. (2000). Simultaneous spectrophotometric determination of La, Ho, Mn 5-Br-PADAP complexes using multivariate calibration with partial least-squares (PLS) data evaluation. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of pH on complex formation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. ResearchGate. [Link]

  • Makino, Y., & Kajo, M. (1983). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. PubMed. [Link]

  • PubChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. PubChem. [Link]

  • Eslami, S., et al. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals. MDPI. [Link]

  • Menek, N., Topcu, C., & Uçar, M. (2007). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. ResearchGate. [Link]

  • Melnikov, A. A., & Novikov, A. A. (2023). Chelating Extractants for Metals. MDPI. [Link]

Sources

Technical Support Center: 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) solutions. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and performance of your 5-Br-PADAP reagents.

Frequently Asked Questions (FAQs)

My 5-Br-PADAP solution has changed color. What does this indicate?

A visible color change in your 5-Br-PADAP solution, typically from its characteristic reddish-orange to a lighter yellow or brownish hue, is a primary indicator of degradation. This alteration in color signifies a change in the chemical structure of the dye, which will adversely affect its performance as a chromogenic reagent. The core of 5-Br-PADAP's function lies in its azo group (-N=N-) and its specific molecular structure, which are responsible for its color and ability to form colored complexes with metal ions.[1][2] Degradation, often initiated by factors like light, heat, or extreme pH, can lead to the cleavage of this azo bond.[3]

When the azo bond is broken, the extended conjugated system of the molecule is disrupted. This change in electron delocalization alters the molecule's ability to absorb light in the visible spectrum, resulting in a loss of its intense color. Consequently, a degraded solution will yield lower absorbance readings and an inaccurate quantification of the target analyte.

What are the primary factors that affect the stability of 5-Br-PADAP solutions?

The stability of 5-Br-PADAP, like other azo dyes, is influenced by several environmental and chemical factors.[4] Understanding these can help in mitigating degradation:

  • pH: 5-Br-PADAP's stability is pH-dependent. Extreme acidic or alkaline conditions can catalyze the hydrolysis of the azo group, leading to the breakdown of the molecule.[5]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions that break the azo bond. This process, known as photodegradation, is a common issue with azo dyes.[1]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate the rate of chemical reactions, including the degradation of 5-Br-PADAP. The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond.[3]

  • Solvent: The choice of solvent can impact the stability of the 5-Br-PADAP solution. While alcohols like ethanol and methanol are common solvents, their purity and the presence of contaminants can influence the degradation rate.[6][7]

  • Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents in the solution can lead to the chemical breakdown of the azo dye.

What is the recommended procedure for preparing and storing 5-Br-PADAP solutions to maximize stability?

Proper preparation and storage are critical for extending the shelf-life of your 5-Br-PADAP solutions.[8][9]

Protocol for Preparation and Storage of 5-Br-PADAP Stock Solution

  • Solvent Selection: Use high-purity, spectroscopic grade ethanol or methanol. Methanol may offer slightly better extractability for a wide range of phytochemicals due to its polarity, but ethanol is a safer alternative for biological applications.[7] Ensure the solvent is free from oxidizing or reducing contaminants.

  • Dissolution: Prepare the solution in a clean, amber glass vial to protect it from light. If using a clear vial, wrap it in aluminum foil immediately after preparation.

  • Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL) that can be diluted to the working concentration as needed. This minimizes the exposure of the entire reagent batch to repeated environmental changes.

  • Storage Conditions: Store the stock solution at 2-8°C in a refrigerator. Do not freeze the solution, as this can cause the dye to precipitate out of solution.

  • Inert Atmosphere (Optional but Recommended): For long-term storage, purging the vial with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Spectrophotometric Assays

Possible Cause: Degradation of the 5-Br-PADAP working solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Explanation:

The first step in troubleshooting inconsistent results is to rule out the reagent's stability. A freshly prepared working solution from a well-stored stock is the best way to do this. If the problem persists, other factors in your experimental setup should be investigated.

Issue 2: The Absorbance of the Blank is High or Increases Over Time

Possible Cause: Degradation of the 5-Br-PADAP reagent is producing byproducts that absorb at the analytical wavelength.

Troubleshooting Steps:

  • Visually Inspect the Reagent: Look for any color change or precipitation in your 5-Br-PADAP solution.

  • Run a Spectral Scan: Use your spectrophotometer to scan the absorbance of your 5-Br-PADAP solution across a range of wavelengths. Compare this to the spectrum of a freshly prepared solution. The appearance of new peaks or a shift in the maximum absorbance wavelength can indicate the presence of degradation products.

  • Solvent Blank: Run a blank with only the solvent used to prepare your 5-Br-PADAP solution to ensure it is not contaminated.

  • Prepare a Fresh Solution: If the blank's absorbance is still high with a freshly prepared solution, consider the purity of your 5-Br-PADAP solid reagent.

In-Depth Technical Analysis

Understanding the Degradation Pathway of 5-Br-PADAP

The primary degradation pathway for azo dyes like 5-Br-PADAP involves the cleavage of the azo bond (-N=N-).[3] This can occur through several mechanisms:

  • Photodegradation: UV light can excite the electrons in the azo bond, leading to its homolytic cleavage and the formation of radical species. These radicals can then participate in a cascade of secondary reactions.

  • Thermal Degradation: At elevated temperatures, the azo bond can break, leading to the formation of aromatic amines and other degradation products.[3]

  • Hydrolysis: Under strongly acidic or basic conditions, the azo bond can be susceptible to hydrolysis, breaking the molecule into its constituent aromatic amines.[5]

G 5-Br-PADAP 5-Br-PADAP Degradation Degradation 5-Br-PADAP->Degradation Light, Heat, pH Products Products Degradation->Products Azo bond cleavage

Caption: Generalized degradation pathway of 5-Br-PADAP.

Quantitative Data Summary
ParameterConditionRecommendationRationale
Storage Temperature 2-8°CRecommended for stock solutionsSlows down the rate of thermal degradation.
Room TemperatureSuitable for short-term use of working solutions (within a day)Minimizes temperature fluctuations during experiments.
Light Exposure Amber vials or foil wrappingEssentialPrevents photodegradation initiated by ambient light.
pH of Solution Neutral to slightly acidicGenerally more stableExtreme pH can catalyze hydrolysis of the azo bond.
Solvent High-purity ethanol or methanolRecommendedImpurities in the solvent can initiate or catalyze degradation.

Protocol for Determining the Shelf-Life of a Prepared 5-Br-PADAP Solution

For critical applications, it is advisable to determine the shelf-life of your prepared solutions under your specific laboratory conditions.[8][10]

  • Prepare a fresh stock solution of 5-Br-PADAP.

  • Measure the initial absorbance at its maximum absorption wavelength (λmax).

  • Aliquot the solution into several amber vials and store them under the desired conditions (e.g., 2-8°C).

  • At regular intervals (e.g., daily for the first week, then weekly), take one aliquot and measure its absorbance at λmax.

  • Establish a threshold for acceptable change. A common threshold is a 10-15% decrease in absorbance from the initial reading.[3]

  • The time at which the absorbance drops below this threshold is the determined shelf-life for your solution under those storage conditions.

References

  • International Journal of Scientific and Research Publications. (2016). Thermalstability and Photostability of new Azo dye. IJSRP. [Link]

  • ResearchGate. (2014). How can I determine the shelf life (expiry date) of prepared volumetric solutions?[Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • QC QA R&D Guide. (2021). Determination of Shelf Life of Solutions in Laboratory. [Link]

  • Infubiz. (2023). How to Determine the Validity Period of Chemical Reagents. [Link]

  • MDPI. (2021). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. [Link]

  • ResearchGate. (2025). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. [Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • Royal Society of Chemistry. (1973). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. [Link]

  • Royal Society of Chemistry. (1973). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part III. Formation of copper(II) complexes and their determination in alloys. [Link]

  • PubMed. (1975). A study of some pyridylazo dyestuffs as chromogenic reagents and the elucidation of the nature of their metal complex spectra. [Link]

  • Semantic Scholar. (1973). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. [Link]

  • Biomedical and Pharmacology Journal. (2022). A Study of the Spectral, Chromatographic and Solubility Characteristics of New Analytical Reagents from Anil-Azo and Their Biological Effects on Bacteria. [Link]

  • ResearchGate. (2025). Linearity of Ethanol vs. DMF as a BR-PADAP solvent. [Link]

  • ResearchGate. (2006). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. [Link]

  • ResearchGate. (2012). Structure reagent of 5-Br-PADAP. [Link]

  • ResearchGate. (2025). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Synthesis, spectroscopic characterization and thermal study of some transition metal complexes derived from caffeine azo ligand with some of their applications. [Link]

  • National Institutes of Health. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ResearchGate. (2017). Which is the best solvent (ethanol OR methanol) for phytochemical study?[Link]

  • ResearchGate. (2024). Which solvent is most suitable for dissolving DPPH when the extraction is done using ethanol?[Link]

  • MDPI. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. [Link]

  • National Institutes of Health. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. [Link]

  • Divers Alert Network. (n.d.). Home. [Link]

  • PubMed. (2011). LC: analysis of photodegradation kinetics of nitazoxanide in pharmaceutical formulations. [Link]

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  • PubMed. (2023). Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites. [Link]

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  • ResearchGate. (2025). Determination of niobium in zirconium alloy by 5-Br-PADAP spectrophotometry. [Link]

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Kinetic factors affecting color development with 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Welcome to the technical support guide for this compound, commonly known as 5-Br-PADAP. This document serves as a specialized resource for researchers, scientists, and drug development professionals utilizing this highly sensitive chromogenic reagent for the spectrophotometric determination of metal ions. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring the accuracy and reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the kinetic factors that can influence the outcome of your assay.

Issue 1: Slow or Incomplete Color Development

Question: My reaction between the metal ion and 5-Br-PADAP is proceeding very slowly, or the final absorbance is lower than expected. What are the primary kinetic factors I should investigate?

Answer: Slow or incomplete color development is one of the most common challenges and is almost always tied to suboptimal reaction conditions. The formation of the colored metal-ligand complex is a kinetically controlled process governed by several key parameters:

  • System pH: This is the most critical factor. The complexation process is highly pH-dependent.[1] A higher pH increases the ionization of the 5-Br-PADAP molecule, which enhances its complexing capabilities and accelerates the reaction.[1] However, an excessively high pH can lead to the hydrolysis of metal ions, forming metal-hydroxide species that do not react with the reagent. For many metal ions, including uranium and iron, a slightly alkaline or neutral pH range (typically pH 7-9.5) is optimal.[2][3][4]

    • Troubleshooting Step: Verify the pH of your final reaction mixture after all components (buffer, sample, reagent) have been added. Do not assume the initial buffer pH is the final reaction pH. Use a calibrated pH meter for this verification. Adjust the buffer concentration or composition if necessary.

  • Reagent Concentration: According to Le Chatelier's principle, the concentration of the 5-Br-PADAP reagent influences the equilibrium position of the complexation reaction. An insufficient concentration can lead to incomplete complex formation, especially for trace metal analysis.

    • Troubleshooting Step: Initially, increasing the 5-Br-PADAP concentration can increase the reaction rate and signal intensity.[1] However, be aware that an excessive concentration can lead to high background absorbance, which increases the signal-to-noise ratio and can obscure the measurement of your target analyte.[1] It is crucial to determine the optimal reagent concentration for your specific application empirically.

  • Temperature: While many protocols are designed for room temperature, the reaction rate can be temperature-dependent.

    • Troubleshooting Step: If your lab experiences significant temperature fluctuations, consider using a temperature-controlled water bath for your reactions to ensure consistency. For some slow-reacting systems, a modest increase in temperature (e.g., to 30-40°C) can accelerate color development, but this must be carefully validated to avoid degradation of the reagent or the complex.

Issue 2: High Background Absorbance or "Blank" Reading

Question: My blank solution (containing all reagents except the metal analyte) shows a high absorbance value at the analytical wavelength. What causes this and how can I reduce it?

Answer: A high blank reading compromises the sensitivity and accuracy of your assay. The primary causes are:

  • Reagent Purity and Degradation: 5-Br-PADAP, especially in solution, can degrade over time when exposed to light or air. Its poor solubility in water often necessitates preparation in organic solvents like ethanol or dimethylformamide (DMF).[2][5]

    • Troubleshooting Step: Always prepare 5-Br-PADAP solutions fresh, ideally daily.[6] Store the solid reagent in a dark, cool, and dry place. When preparing solutions, use high-purity solvents. Filter the reagent solution if any particulate matter is visible.

  • Suboptimal pH: While a high pH can enhance complexation, it can also increase the background absorbance of the 5-Br-PADAP reagent itself.[1]

    • Troubleshooting Step: A compromise pH must be found that provides sufficient sensitivity for the metal complex while keeping the blank absorbance acceptably low.[1] For instance, for some multi-element analyses, a pH of 11 was a suitable compromise.[1]

  • Contamination: Contamination of your reagents (especially the buffer or water) with trace amounts of the metal ion you are trying to measure is a common source of high blank readings.

    • Troubleshooting Step: Use ultra-pure water and high-purity salts for buffer preparation. Consider treating your buffers with a chelating resin to remove trace metal contaminants. Ensure all glassware is scrupulously cleaned, including an acid wash step followed by rinsing with ultra-pure water.

Issue 3: Poor Reproducibility and Drifting Results

Question: I am getting inconsistent results between replicate samples and my calibration curve is not stable over time. What could be the cause?

Answer: Poor reproducibility often points to instability in the reaction system or subtle variations in the experimental protocol.

  • Complex Instability: The formed metal-5-Br-PADAP complex may not be stable over the time course of your measurements. Some complexes are known to be unstable and can even precipitate from solution, particularly in highly aqueous environments.[2]

    • Troubleshooting Step: The addition of a surfactant or an auxiliary ligand is a well-established technique to enhance both the solubility and stability of the complex.[2][7]

      • Surfactants: Cationic surfactants like cetyltrimethylammonium chloride (CTAC) or non-ionic surfactants like Triton X-100 can form micelles that encapsulate the metal complex, preventing precipitation and enhancing absorbance.[2]

      • Auxiliary Ligands: Stabilizers like sulphosalicylic acid have been used to improve the stability of the uranium(VI) complex.[7]

  • Timing of Measurements: Since color development is a kinetic process, the time between adding the final reagent and taking the absorbance measurement must be precisely controlled and consistent for all samples, standards, and blanks.

    • Troubleshooting Step: Establish a fixed incubation time for all measurements. Perform a time-course experiment to determine when the color development reaches a stable plateau. All subsequent measurements should be taken within this stable window. For many metal complexes with 5-Br-PADAP, the color forms almost immediately and remains stable for at least 24 hours under optimal conditions.[3]

Issue 4: Spectral Interferences

Question: I suspect other metal ions in my sample are interfering with the measurement of my target analyte. How can I confirm and mitigate this?

Answer: 5-Br-PADAP is a highly sensitive but non-selective reagent that forms colored complexes with a wide range of metal ions.[8] Spectral interference occurs when an interfering ion forms a complex that absorbs at or near the analytical wavelength of your target analyte.

  • Use of Masking Agents: The most effective way to overcome interference is to use masking agents. These are chemicals that form stable, colorless complexes with the interfering ions, preventing them from reacting with 5-Br-PADAP.

    • Troubleshooting Step: The choice of masking agent is specific to the interfering ion. For example, in the determination of uranium, agents like sodium fluoride, 5-sulphosalicylic acid, and CDTA (Cyclohexanediaminetetraacetic acid) are used to mask other common ions.[2][9]

  • pH Adjustment: Exploiting the different optimal pH ranges for complex formation can sometimes resolve interferences. If your target analyte forms a stable complex at a pH where the interfering ion does not, adjusting the pH can provide selectivity.

  • Derivative Spectrophotometry: For samples where multiple metals form overlapping spectra with 5-Br-PADAP, second-derivative spectrophotometry can be a powerful tool. This mathematical technique can resolve the overlapping peaks, allowing for the simultaneous determination of multiple analytes like Co(II), Ni(II), and Fe(II).[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of color development with 5-Br-PADAP? A: 5-Br-PADAP acts as a tridentate ligand, meaning it binds to a central metal ion at three points. The color development arises from the formation of a metal-to-ligand charge-transfer (MLCT) complex. This chelation process involves the pyridyl nitrogen, the azo group nitrogen, and the deprotonated phenolic oxygen of the 5-Br-PADAP molecule. The formation of this stable complex alters the electronic structure of the chromophore, causing a significant bathochromic shift (shift to a longer wavelength) in its maximum absorbance, which is observed as a distinct color change. The stoichiometry of these complexes is often 1:1 (metal:ligand), but can vary.[5][6][10]

Q2: How do I prepare a stable 5-Br-PADAP working solution? A: Due to its poor solubility in water, a stock solution is typically prepared in a water-miscible organic solvent.[5] A common and reliable method is to dissolve the required amount of 5-Br-PADAP solid in 100% ethanol to create a concentrated stock solution (e.g., 2 mM).[5] This stock solution should be stored in a dark bottle under refrigeration. The aqueous working solution should be prepared fresh daily by diluting the stock solution in the appropriate buffer.

Q3: What role do surfactants play in the reaction? A: Surfactants play a dual role. First, they act as solubilizing agents, preventing the often hydrophobic metal-5-Br-PADAP complex from precipitating out of the aqueous solution.[2] Second, in micellar systems, the surfactant can create a microenvironment that enhances the stability and molar absorptivity of the complex, thereby increasing the sensitivity of the assay.[2] Cationic surfactants are often chosen as they can readily solubilize the complex and promote its formation at a lower pH.[2]

Q4: Can I use 5-Br-PADAP for determining metal speciation (e.g., Fe(II) vs. Fe(III))? A: Yes, this is possible but requires careful control of experimental conditions. 5-Br-PADAP forms distinct complexes with different oxidation states of a metal, such as Fe(II) and Fe(III).[10] By using techniques like spectrophotometry or voltammetry under specific conditions, and sometimes in combination with selective masking or reducing/oxidizing agents, it is possible to determine the concentration of individual species.[11]

Part 3: Protocols and Data

Protocol 1: General Procedure for Metal Ion Determination

This protocol provides a general workflow. Note: All parameters (e.g., pH, concentrations, wavelength) must be optimized for the specific metal ion of interest.

  • Reagent Preparation:

    • Prepare a 10X buffer solution of the desired pH (e.g., ammonium acetate for pH 7).[3]

    • Prepare a 2 mM stock solution of 5-Br-PADAP in absolute ethanol.[5]

    • Prepare a 1% (w/v) solution of a suitable surfactant (e.g., Triton X-100) if required.[2]

    • Prepare stock solutions of the metal standard.

  • Calibration Curve Preparation:

    • In a series of volumetric flasks, add aliquots of the metal standard to create a range of concentrations.

    • To each flask, add the buffer, masking agents (if any), and surfactant solution. Dilute with ultra-pure water.

    • Initiate the reaction by adding a precise volume of the 5-Br-PADAP working solution.

    • Bring the final volume to the mark with ultra-pure water and mix thoroughly.

    • Prepare a "blank" sample containing all reagents except the metal standard.

  • Measurement:

    • Allow the solutions to incubate for the predetermined optimal time at a constant temperature.

    • Set the spectrophotometer to the optimal wavelength (λmax) for the metal-ligand complex (typically in the 550-600 nm range).[1]

    • Zero the spectrophotometer using the reagent blank.

    • Measure the absorbance of each standard and the unknown sample(s).

    • Plot absorbance vs. concentration to generate the calibration curve and determine the concentration of the unknown(s).

Table 1: Key Kinetic Factors and Their Influence
FactorGeneral Influence on ReactionTroubleshooting Focus
pH Controls reagent ionization and metal hydrolysis.[1][12]The single most important parameter. Must be optimized and precisely controlled for each metal. A higher pH often increases sensitivity but may also increase background.[1]
Reagent Conc. Affects reaction equilibrium and rate.Too low leads to incomplete reaction; too high increases background absorbance.[1]
Surfactant Increases complex solubility and stability; can enhance sensitivity.[2]Essential for preventing precipitation and stabilizing color. Type (cationic, non-ionic) and concentration must be optimized.
Masking Agent Sequesters interfering ions, increasing selectivity.[2][9]Critical for analyzing complex matrices. Choice depends on the specific interfering ions present.
Temperature Affects reaction rate (kinetics).Maintain a constant temperature for all measurements. Slight warming may speed up slow reactions.
Ionic Strength Can influence reaction rates and complex stability.Keep the ionic strength of standards and samples consistent, primarily controlled by the buffer concentration.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Poor Color Development

G Start Problem: Low or Slow Color Development Check_pH 1. Verify Final Reaction pH Start->Check_pH pH_Correct pH is Optimal? Check_pH->pH_Correct Adjust_Buffer Action: Adjust Buffer Concentration / Type pH_Correct->Adjust_Buffer No Check_Reagent 2. Check Reagent Conc. & Age pH_Correct->Check_Reagent Yes Adjust_Buffer->Check_pH Reagent_Correct Reagent is Fresh & Concentrated? Check_Reagent->Reagent_Correct New_Reagent Action: Prepare Fresh Reagent / Optimize Concentration Reagent_Correct->New_Reagent No Check_Stability 3. Check for Precipitation Reagent_Correct->Check_Stability Yes New_Reagent->Check_Reagent Stability_Correct Solution is Clear? Check_Stability->Stability_Correct Add_Surfactant Action: Add/Optimize Surfactant (e.g., Triton X-100) Stability_Correct->Add_Surfactant No Solution System Optimized Stability_Correct->Solution Yes Add_Surfactant->Check_Stability

Caption: A troubleshooting flowchart for diagnosing issues with low or slow color development in 5-Br-PADAP assays.

Diagram 2: Conceptual Reaction Pathway

G cluster_reactants Reactants cluster_conditions Kinetic Control Factors Metal Metal Ion (e.g., UO₂²⁺, Fe³⁺) Product [Metal(5-Br-PADAP)]ⁿ⁺ Colored Complex (Abs at ~570 nm) Metal->Product Chelation PADAP 5-Br-PADAP (Ligand) PADAP->Product Conditions Optimal pH Buffer Surfactant Temperature Conditions->Product Governs Rate & Stability

Caption: The reaction between a metal ion and 5-Br-PADAP is governed by key kinetic factors to form a colored complex.

References

  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry. Available at: [Link]

  • Ding, X., Mou, S., Liu, K., & Riviello, J. M. (2000). Ion chromatography of heavy and transition metals by on- and post-column derivatizations. Journal of Chromatography A. Available at: [Link]

  • Rawat, J. P., Iqbal, M., & Alam, M. S. (1991). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Available at: [Link]

  • Auckburally, N., El Bir, S., Evrard, D., et al. (2022). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). International Journal of Electrochemical Science. Available at: [Link]

  • Ghasemi, J., & Niazi, A. (2001). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta. Available at: [Link]

  • Auckburally, N., El Bir, S., Evrard, D., et al. (2022). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). ResearchGate. Available at: [Link]

  • Canadian Science Publishing. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. cdnsciencepub.com. Available at: [Link]

  • N/A. (n.d.). Determination of niobium in zirconium alloy by 5-Br-PADAP spectrophotometry. inis.iaea.org. Available at: [Link]

  • Menek, N., Topçu, C., & Uçar, M. (2005). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. Journal of Coordination Chemistry. Available at: [Link]

  • Zhang, H., et al. (2024). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. Available at: [Link]

  • Garcia, I. L., et al. (2000). Simultaneous spectrophotometric determination of La, Ho, Mn 5-Br-PADAP complexes using multivariate calibration with partial least-squares (PLS) data evaluation. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • Su, Y., et al. (2021). Colorimetric detection of anionic surfactant using polydiacetylene/zinc (II)/zinc oxide nanocomposites with unique yellow-to-red color transition. Dyes and Pigments. Available at: [Link]

  • Gholivand, M. B., & Torkashvand, M. (2011). Structure reagent of 5-Br-PADAP. ResearchGate. Available at: [Link]

  • Zvarich, O., et al. (2023). Aqueous Two-Phase Systems Based on Cationic and Anionic Surfactants Mixture for Rapid Extraction and Colorimetric Determination of Synthetic Food Dyes. Molecules. Available at: [Link]

  • Graham, N. J. D., et al. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Chemosphere. Available at: [Link]

  • Graham, N., et al. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. PubMed. Available at: [Link]

  • Puasa, S. W., et al. (2018). Simplified Colorimetric Method Using Reactive Orange 16 for Analysis of Cationic Surfactant. ResearchGate. Available at: [Link]

  • Ghasemi, J., & Abbasi, S. (1990). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI). The Analyst. Available at: [Link]

  • Soylak, M., & Aydin, A. (2011). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. ResearchGate. Available at: [Link]

  • Vukojević, V., et al. (2022). Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics. Materials. Available at: [Link]

  • N/A. (n.d.). Google Scholar. scholar.google.com.
  • Gürkan, R., & Tufan, Y. (2012). Spectrophotometric Determination of Cationic Surfactants Based on Their Effect on the Complexes of Chrome Azurol S with Be2+ and Al3+ Cations. ResearchGate. Available at: [Link]

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Technical Support Center: Selective Metal Determination with 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) in selective metal determination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of 5-Br-PADAP and the critical role of masking agents in achieving selectivity.

Q1: What is 5-Br-PADAP and why is it used for metal determination?

A1: this compound, or 5-Br-PADAP, is a highly sensitive chromogenic reagent. It belongs to the family of pyridylazo dyes, which are known for forming intensely colored complexes with a variety of metal ions. The high molar absorptivity of these complexes, often in the range of 1 x 10^5 L mol⁻¹ cm⁻¹, allows for the spectrophotometric determination of metals at trace and ultra-trace levels. The formation of a stable, colored complex results in a significant shift in the maximum absorption wavelength (λmax), enabling quantification using a spectrophotometer.

Q2: What is a "masking agent" and why is it essential for selectivity with 5-Br-PADAP?

A2: A masking agent is a chemical substance that forms a stable complex with potentially interfering ions in a solution, thereby preventing them from reacting with the primary chromogenic reagent (in this case, 5-Br-PADAP). 5-Br-PADAP is a non-selective reagent, meaning it can form colored complexes with numerous metal ions. This lack of selectivity can lead to inaccurate results if multiple reactive metals are present in the sample. Masking agents are crucial for improving the selectivity of the method by selectively binding to and "masking" the interfering ions, allowing only the target metal to react with 5-Br-PADAP. The selection of an appropriate masking agent is critical and depends on the specific interfering ions present in the sample.

Q3: How do I choose the correct masking agent for my experiment?

A3: The choice of a masking agent is dictated by the specific metal you intend to determine and the known or expected interfering ions in your sample matrix. An ideal masking agent should form a highly stable complex with the interfering ion(s) but not with the analyte of interest under the chosen experimental conditions. It is also important that the masking agent itself does not absorb light at the analytical wavelength. A combination of masking agents can also be used to eliminate interference from multiple ions simultaneously. For instance, triethanolamine is often used to mask aluminum, while cyanide is effective for masking ions like zinc.

Q4: Can the order of reagent addition affect my results?

A4: Absolutely. The order of addition of the sample, buffer, masking agent(s), and 5-Br-PADAP solution is critical for obtaining accurate and reproducible results. Generally, the masking agent should be added to the sample solution before the addition of 5-Br-PADAP. This ensures that the interfering ions are complexed by the masking agent before they have a chance to react with the chromogenic reagent. The optimal sequence should be validated for each specific analytical method.

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the spectrophotometric determination of metals using 5-Br-PADAP.

Issue 1: High Background Absorbance or Turbidity

Q: My blank and sample solutions show high background absorbance or appear cloudy. What could be the cause?

A: High background absorbance or turbidity can arise from several factors:

  • Precipitation of 5-Br-PADAP: 5-Br-PADAP has low solubility in purely aqueous solutions. An organic solvent, such as ethanol or dimethylformamide, is often required to keep the reagent in solution. Ensure the final concentration of the organic solvent in your reaction mixture is sufficient.

  • pH-Related Precipitation: The pH of the solution significantly influences the solubility of both 5-Br-PADAP and the metal complexes. An inappropriate pH can lead to the precipitation of the reagent or the formation of insoluble metal hydroxides. Always use a well-defined buffer system to maintain the optimal pH for your specific analysis.

  • Inadequate Masking: If interfering ions are present at high concentrations and are not effectively masked, they can form insoluble complexes with 5-Br-PADAP, leading to turbidity. Re-evaluate the type and concentration of your masking agent.

Troubleshooting Protocol:

  • Verify Solvent Concentration: Check the final concentration of the organic solvent in your total reaction volume. If necessary, increase the proportion of the organic solvent in your 5-Br-PADAP stock solution.

  • Optimize pH: Confirm the pH of your final solution using a calibrated pH meter. Adjust the buffer concentration or composition if needed to maintain the desired pH.

  • Review Masking Strategy: Increase the concentration of your current masking agent or consider using a different or a combination of masking agents. Perform a preliminary experiment with a standard solution containing the suspected interfering ion to confirm the effectiveness of your masking strategy.

Issue 2: Poor Sensitivity or Low Color Development

Q: The color of my standards and samples is much weaker than expected, resulting in poor sensitivity. What should I investigate?

A: Insufficient color development can be attributed to several factors:

  • Suboptimal pH: The formation of the metal-5-Br-PADAP complex is highly pH-dependent. The optimal pH for complex formation varies for different metals. For instance, the determination of uranium with 5-Br-PADAP is typically carried out at a pH of around 7.6. Operating outside the optimal pH range will result in incomplete complex formation and lower absorbance values.

  • Incorrect Reagent Concentration: The concentration of 5-Br-PADAP should be in sufficient excess to ensure complete complexation of the target metal. However, an excessively high concentration can lead to increased background absorbance.

  • Interference from Masking Agents: While essential for selectivity, some masking agents can form weak complexes with the target analyte, reducing the extent of its reaction with 5-Br-PADAP. This is a delicate balance that may require optimization.

  • Slow Reaction Kinetics: The complexation reaction between some metals and 5-Br-PADAP may not be instantaneous. It is important to allow sufficient time for the color to fully develop and stabilize before taking absorbance measurements.

Troubleshooting Protocol:

  • pH Optimization: Prepare a series of standard solutions at varying pH values (e.g., in 0.5 pH unit increments around the expected optimum) to determine the pH that yields the maximum absorbance.

  • Reagent Concentration Study: Vary the concentration of 5-Br-PADAP in a set of standard solutions while keeping the metal concentration and other parameters constant to find the optimal reagent concentration.

  • Kinetic Study: After adding all reagents, measure the absorbance of a standard solution at regular time intervals to determine the time required to reach a stable maximum absorbance.

Issue 3: Non-Linear Calibration Curve

Q: My calibration curve is not linear, especially at higher concentrations. What are the possible reasons?

A: A non-linear calibration curve can indicate a deviation from Beer-Lambert's law and can be caused by:

  • Insufficient Reagent Concentration: At higher analyte concentrations, the amount of 5-Br-PADAP may become the limiting reactant, leading to incomplete complex formation and a plateauing of the calibration curve.

  • Self-Aggregation of the Dye: At high concentrations, molecules of 5-Br-PADAP or its metal complexes may aggregate, which can affect the molar absorptivity and lead to non-linearity. The use of a surfactant like Triton X-100 can help prevent this.

  • Instrumental Factors: Using a wavelength other than the λmax of the metal complex or having a wide spectrophotometer slit width can also contribute to non-linearity.

Troubleshooting Protocol:

  • Re-evaluate Reagent-to-Analyte Ratio: Ensure that the concentration of 5-Br-PADAP is in sufficient excess, even for the highest concentration standard.

  • Incorporate a Surfactant: Consider adding a non-ionic surfactant such as Triton X-100 to your reaction mixture to improve the solubility and stability of the complexes and prevent aggregation.

  • Verify Spectrophotometer Settings: Confirm that you are measuring the absorbance at the correct λmax for your specific metal-5-Br-PADAP complex and that the instrument's slit width is appropriate.

Part 3: Data and Protocols

Table 1: Common Masking Agents for Interfering Ions in Metal Determination with 5-Br-PADAP
Interfering IonCommon Masking Agent(s)Typical ConcentrationReference(s)
Iron (Fe³⁺)Fluoride (F⁻), Ascorbic Acid (to reduce to Fe²⁺ then complex), N-(Dithiocarboxy)sarcosine (DTCS)7 x 10⁻³ M (Fluoride)
Aluminum (Al³⁺)Triethanolamine (TEA), Fluoride (F⁻)8 x 10⁻² M (TEA)
Manganese (Mn²⁺)Triethylenetetraamine and DTCSVaries
Cobalt (Co²⁺)Pyrophosphate and EGTAVaries
Zinc (Zn²⁺)Potassium Cyanide (KCN)Varies
Copper (Cu²⁺)Thiourea, ThiosulfateVaries
Nickel (Ni²⁺)Cyanide (CN⁻)Varies

Note: The optimal concentration of the masking agent may vary depending on the sample matrix and the concentration of the interfering ion.

Experimental Workflow for Selective Uranium (VI) Determination

The following is a generalized protocol for the spectrophotometric determination of Uranium (VI) using 5-Br-PADAP, adapted from established methods.

Step-by-Step Protocol:

  • Sample Preparation: Prepare your sample solution. If analyzing natural water samples, a pre-concentration step such as extraction with tri-n-octylamine may be necessary.

  • Reagent Preparation:

    • 5-Br-PADAP Solution: Prepare a stock solution of 5-Br-PADAP in a suitable organic solvent like dimethylformamide or ethanol. A typical concentration is around 8 x 10⁻⁵ M.

    • Buffer Solution: Prepare a buffer solution to maintain the optimal pH (e.g., triethanolamine buffer for a pH around 7.6).

    • Masking Solution: Prepare a solution containing the necessary masking agents. For uranium determination, a mixture of sodium fluoride and 5-sulphosalicylic acid is often used.

    • Surfactant Solution: Prepare a solution of a non-ionic surfactant like Triton X-100 (e.g., 0.1%).

  • Complex Formation:

    • In a volumetric flask, add an aliquot of the sample or standard solution.

    • Add the buffer solution to adjust the pH.

    • Add the masking solution and mix well.

    • Add the surfactant solution.

    • Finally, add the 5-Br-PADAP solution and dilute to the mark with deionized water.

  • Incubation: Allow the solution to stand for a sufficient time for the color to develop fully and stabilize.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the U(VI)-5-Br-PADAP complex (typically around 578-579 nm) against a reagent blank.

  • Quantification: Determine the concentration of Uranium (VI) in the sample using a calibration curve prepared with standard solutions.

Part 4: Visualizations

Diagram 1: Chelation of a Metal Ion by 5-Br-PADAP

Chelation cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (Mⁿ⁺) Complex Colored Metal-5-Br-PADAP Complex Metal_Ion->Complex Chelation 5_Br_PADAP 5-Br-PADAP 5_Br_PADAP->Complex

Caption: Chelation of a metal ion with 5-Br-PADAP to form a colored complex.

Diagram 2: Mechanism of a Masking Agent

Masking Sample Sample containing Target Metal (M) and Interfering Ion (I) Add_Masking_Agent Add Masking Agent (MA) Sample->Add_Masking_Agent Masked_Interferent Interfering Ion complexed with Masking Agent (I-MA) Add_Masking_Agent->Masked_Interferent Free_Target_Metal Free Target Metal (M) Add_Masking_Agent->Free_Target_Metal Add_5_Br_PADAP Add 5-Br-PADAP Free_Target_Metal->Add_5_Br_PADAP Final_Complex Colored Target Metal Complex (M-5-Br-PADAP) Add_5_Br_PADAP->Final_Complex

Caption: Selective complexation using a masking agent.

References

  • Analyst (RSC Publishing). (n.d.). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant.
  • ResearchGate. (n.d.). Effects of 5-Br-PADAP concentration on peak heights of metals. The other conditions are shown in Table 1.
  • of DSpace. (n.d.). Kinetic Study of the Complexation of Palladium (II) With 2-(5-Bromo-2-Pyridylazo)-5-Diethylaminophenol.
  • ResearchGate. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
  • Scilit. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.
  • PubMed Central. (n.d.). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution.
  • Analytical Methods (RSC Publishing). (n.d.). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP.
  • Benchchem. (n.d.). Masking agents for interfering ions in Eriochrome Red B methods.
  • Analyst (RSC Publishing). (n.d.). *2-(5-bromo-2-pyridylazo)

Refinement of extraction procedures for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol chelates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) chelate extraction. This resource is designed for researchers, scientists, and drug development professionals who leverage this highly sensitive chromogenic reagent for the determination of metal ions. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and refine your own extraction procedures effectively.

Core Principles: The "Why" Behind the Method

Understanding the foundational chemistry of 5-Br-PADAP is critical for troubleshooting. The process relies on two key equilibria: chelation and phase distribution.

  • Chelation: 5-Br-PADAP is a tridentate ligand, meaning it binds to a metal ion at three points. This forms a stable, intensely colored chelate complex. The reaction is highly pH-dependent; the reagent itself is a weak acid, and the metal ion's availability is governed by its hydrolysis. Therefore, precise pH control is the most critical parameter for ensuring quantitative complex formation.[1][2]

  • Solvent Extraction: The formed metal chelate is a neutral, non-polar molecule. This charge neutralization and the organic nature of the ligand make the complex significantly more soluble in an immiscible organic solvent than in the aqueous sample matrix.[3][4] This allows for its selective transfer from the aqueous phase to the organic phase upon mixing, effectively isolating and concentrating the analyte for measurement.

This two-step process forms the basis of the entire workflow. Problems encountered during the procedure can almost always be traced back to a disruption in one of these two fundamental steps.

G cluster_aqueous Aqueous Phase cluster_extraction Extraction Step cluster_organic Organic Phase A Sample Containing Metal Ion (Mⁿ⁺) + Interferences B 1. pH Adjustment & Addition of Masking Agents A->B C 2. Add 5-Br-PADAP Reagent B->C D Chelate Formation: Mⁿ⁺ + 2(5-Br-PADAP) → M(5-Br-PADAP)₂ C->D E 3. Add Immiscible Organic Solvent & Mix D->E Partitioning of neutral chelate F Phase Separation E->F G M(5-Br-PADAP)₂ in Organic Solvent F->G H 4. Spectrophotometric Measurement G->H

Caption: General workflow for the solvent extraction of metal ions using 5-Br-PADAP.

Frequently Asked Questions (FAQs)

Q1: What makes 5-Br-PADAP a superior chromogenic reagent for certain metals? A1: Its primary advantages are high sensitivity and selectivity. 5-Br-PADAP forms complexes with very high molar absorptivities, often exceeding 70,000 L·mol⁻¹·cm⁻¹, which allows for the detection of metal ions at trace (ng/mL) levels.[5][6] Its ability to form stable complexes that can be extracted into an organic phase also helps to remove the analyte from complex sample matrices, reducing interference.

Q2: My 5-Br-PADAP reagent won't dissolve in the aqueous buffer. Is it degraded? A2: This is normal behavior. 5-Br-PADAP has very poor solubility in water.[7] It is standard practice to first prepare a stock solution in a water-miscible organic solvent, such as methanol or absolute ethanol, before diluting it into your aqueous sample.[6]

Q3: What is the typical stoichiometry of the metal-chelate complexes? A3: For many divalent metal ions like Co(II) and Ni(II), the complex typically forms a 1:2 metal-to-ligand ratio, M(5-Br-PADAP)₂.[6] However, the exact stoichiometry can vary depending on the metal, its oxidation state, and the reaction conditions. It's always best to consult the literature for the specific metal ion you are studying.

Q4: How stable are the 5-Br-PADAP chelate complexes? A4: Stability varies. While many complexes are stable for at least 24 hours, some can be unstable and prone to precipitation.[6] For example, the Uranium(VI) complex is known to precipitate from aqueous solutions but can be stabilized by the addition of surfactants or certain organic acids.[5] If you observe turbidity or a decrease in absorbance over time, chelate instability is a likely cause.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during extraction procedures in a direct question-and-answer format.

G cluster_problems cluster_causes cluster_solutions Start Unexpected Results? P1 Low / Inconsistent Absorbance Start->P1 P2 High Blank Reading Start->P2 P3 Poor Phase Separation Start->P3 P4 Suspected Interference Start->P4 C1 Incorrect pH? Chelate Instability? Incomplete Extraction? P1->C1 C2 Contaminated Reagents? Reagent Decomposition? P2->C2 C3 Emulsion Formation? P3->C3 C4 Competing Ions in Matrix? P4->C4 S1 Verify & Optimize pH Add Surfactant/Co-solvent Increase Shaking Time/Solvent C1->S1 S2 Use High-Purity Solvents Prepare Fresh Reagent Use Acid-Washed Glassware C2->S2 S3 Centrifuge Add Salt (NaCl) Use Different Solvent C3->S3 S4 Add Specific Masking Agent Perform Pre-extraction Step C4->S4

Caption: A decision-tree diagram for troubleshooting common 5-Br-PADAP extraction issues.

Problem 1: Low or inconsistent absorbance readings.
  • Q: I've followed the protocol, but my color development is weak or my results are not reproducible. What's the cause? A: This is the most common issue and usually points to a problem with the chelation step.

    • Plausible Cause 1: Suboptimal pH. The single most critical factor. The optimal pH for complex formation is a narrow window that varies for each metal. For example, the U(VI) complex forms best at pH 7.6, while Co(II) and Ni(II) complexes form readily at pH 7.0.[5][6]

      • Solution: Verify the pH of your aqueous phase after adding all buffers and reagents, just before extraction. If necessary, perform a pH optimization study for your specific matrix by measuring absorbance across a range of pH values.

    • Plausible Cause 2: Chelate Instability. The formed complex may be precipitating out of solution before or during extraction.[5]

      • Solution: Introduce a stabilizing agent. For aqueous analysis without extraction, a non-ionic surfactant like Triton X-100 can be used.[5] For extraction procedures, adding a co-solvent like dimethylformamide (DMF) or ensuring a sufficient excess of the 5-Br-PADAP reagent can improve stability.

    • Plausible Cause 3: Incomplete Extraction. The chelate is forming, but not transferring efficiently to the organic phase.

      • Solution: Increase the vigor and duration of mixing/shaking to ensure equilibrium is reached. Also, verify that the volume ratio of organic to aqueous phase is appropriate for your expected analyte concentration.[8]

Problem 2: Suspected interference from other ions in the sample matrix.
  • Q: My results are consistently high, and I suspect other metals in my sample are reacting with the 5-Br-PADAP. How can I make the procedure more selective? A: This requires masking the interfering ions. Masking agents are chemicals that form strong, stable, and preferably colorless complexes with interfering ions, preventing them from reacting with the 5-Br-PADAP.[9][10]

    • Plausible Cause: Co-extraction of interfering chelates. Many metal ions form colored complexes with 5-Br-PADAP.

      • Solution: Add a specific masking agent to the aqueous phase before the 5-Br-PADAP. The choice of agent is crucial. For instance, to determine Uranium(VI), a cocktail of masking agents including triethanolamine, sodium fluoride, and 5-sulphosalicylic acid can be used to prevent interference from common ions.[5] Cyanide is an effective mask for Cu(II) and Zn(II), while triethanolamine can mask iron and aluminum.[10]

Interfering IonRecommended Masking Agent(s)Reference
Iron (Fe), Copper (Cu), Aluminum (Al), Zinc (Zn)Triethanolamine, Thiourea, Fluoride, Cyanide, Acetylacetone[10]
Iron (II)-(Dithiocarboxy)sarcosine (DTCS), Nitrilotriacetic acid (NTA)[9]
Various common ions (for U analysis)Triethanolamine, Sodium Fluoride, 5-Sulphosalicylic acid, CDTA[5]
Copper (II), Nickel (II)EDTA (can decompose these complexes while leaving Fe(II) complex intact)[11]
Problem 3: An emulsion has formed, and I cannot separate the aqueous and organic layers.
  • Q: After shaking, the two solvents have formed a cloudy emulsion instead of two clear layers. How can I resolve this? A: Emulsion formation is common when samples contain high concentrations of surfactants, proteins, or other macromolecules.

    • Solution 1: Centrifugation. The easiest and most effective solution is to centrifuge the sample. The applied force will break the emulsion and lead to clean phase separation.

    • Solution 2: "Salting Out". Add a small amount of an inert salt, like sodium chloride (NaCl), to the mixture and shake gently. This increases the polarity of the aqueous phase, which often helps to break the emulsion.

    • Solution 3: Solvent Change. If the problem persists, consider using a different organic solvent. Chloroform and methyl isobutyl ketone (MIBK) have different properties than benzene or toluene and may be less prone to emulsification with your specific sample matrix.

Optimized Experimental Protocols

The following are generalized, self-validating protocols. You must optimize parameters such as pH, reagent concentration, and extraction time for your specific analyte and matrix.

Protocol 1: General Solvent Extraction and Spectrophotometric Determination

This protocol details the fundamental steps for extracting a metal ion from an aqueous sample.

  • Sample Preparation: Place a known volume (e.g., 10.0 mL) of the aqueous sample containing the metal analyte into a separatory funnel.

  • Masking (If Required): Add the optimized concentrations of any necessary masking agents (see Table above). Swirl to mix.

  • pH Adjustment: Add a suitable buffer solution (e.g., ammonium acetate for pH 7.0) to bring the aqueous phase to the optimal pH for chelate formation.[6] Verify the final pH with a calibrated pH meter.

  • Chelate Formation: Add a molar excess of a 5-Br-PADAP solution (e.g., 1.0 mL of a 5x10⁻⁴ M solution in methanol).[6] Swirl and allow the mixture to stand for the optimal reaction time (typically 5-10 minutes) to ensure complete complexation.[12]

  • Extraction: Add a precise volume (e.g., 10.0 mL) of a suitable immiscible organic solvent (e.g., chloroform, MIBK).

  • Equilibration: Stopper the separatory funnel and shake vigorously for 2-3 minutes to facilitate the transfer of the chelate into the organic phase. Vent the funnel periodically to release pressure.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Measurement: Drain the lower (organic) layer into a clean, dry vial. If necessary, add a small amount of a drying agent like anhydrous sodium sulfate to remove any residual water.[13] Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) for the specific metal chelate against a reagent blank prepared in the same manner.

Protocol 2: Self-Validation and Quality Control

To ensure the trustworthiness of your results, incorporate these steps into your workflow.

  • Reagent Blank: A reagent blank should be run with every batch of samples. It contains all reagents (buffer, masking agents, 5-Br-PADAP, solvent) but uses deionized water instead of a sample. The absorbance of the blank is subtracted from all sample absorbances.

  • Calibration Curve: Prepare a series of standards with known concentrations of the analyte and run them through the entire extraction procedure. Plot absorbance vs. concentration. A linear curve with a high correlation coefficient (R² > 0.995) validates the method's accuracy in the tested range.

  • Spike Recovery: Analyze a sample, then analyze a duplicate of that sample "spiked" with a known amount of the analyte. The percent recovery should ideally be within 90-110%, demonstrating that the sample matrix is not interfering with the extraction.

    % Recovery = ([Spiked Sample Conc. - Unspiked Sample Conc.] / Known Spike Conc.) * 100

References

  • Title: Errors in Spectrophotometry and Calibration Procedures to Avoid Them Source: PMC (PubMed Central) URL: [Link]

  • Title: Chelating Extractants for Metals Source: MDPI - Metals URL: [Link]

  • Title: On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol Source: ResearchGate URL: [Link]

  • Title: Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). Application to Fe(III) and Fe(II) Electrochemical Determination at Trace Level in Natural Water Source: ResearchGate URL: [Link]

  • Title: THE SOLVENT EXTRACTION OF METAL CHELATES Source: CORE URL: [Link]

  • Title: Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). Application to Fe(III) and Fe(II) Electrochemical Determination at Trace Level in Natural Water Source: ResearchGate URL: [Link]

  • Title: Isolation/Modification/Labeling - Metals indicators Source: Interchim URL: [Link]

  • Title: The Solvent Extraction of Metal Chelates - 1st Edition Source: Elsevier URL: [Link]

  • Title: Spectrophotometric Determination of Complexation of Ruthenium (IV) with 2-[(5-Bromo-2-Pyridylazo)]-5-Diethylaminophenol and N-Hydroxy-N, N'-Diphenylbenzamidine Source: SPHINX Knowledge House URL: [Link]

  • Title: Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant Source: Analyst (RSC Publishing) URL: [Link]

  • Title: The Effects of pH and Chelating Agent on Synthesis and Characterization of Ni Mo/γ Source: SciSpace URL: [Link]

  • Title: An experimental design for the optimization of the extraction methods of metallic mobile fractions from environmental solid samples Source: PubMed URL: [Link]

  • Title: Use of Masking Agents in the Determination of Lead in Tap Water by Flame Atomic Absorption Spectrometry With Flow Injection Pre-Concentration Source: PubMed URL: [Link]

  • Title: Effect of pH on acidic and basic chelating agents used in the removal of iron sulfide scales: A computational study Source: ResearchGate URL: [Link]

  • Title: Effects of mixture of chelating agents with different pH values on phytoextraction and heavy metals removal Source: ResearchGate URL: [Link]

  • Title: Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (Br-PADAP) Based Test Strips

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (Br-PADAP) based test strips. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

I. Color Development Issues
FAQ 1: Why am I seeing no or very weak color development on my test strip, even when the target analyte is present?

Answer: This is a common issue that typically points to suboptimal reaction conditions for the formation of the Br-PADAP-metal complex. Br-PADAP is a chromogenic chelating agent that forms colored complexes with various metal ions. The intensity of the color is directly related to the concentration of the complex formed.

Underlying Causality: The chelation reaction is highly dependent on several factors:

  • pH: The pH of the sample solution is critical. The deprotonation of the phenolic hydroxyl group on the Br-PADAP molecule is necessary for chelation to occur. If the pH is too low (acidic), the hydroxyl group remains protonated, preventing complex formation. Conversely, an excessively high pH can lead to the precipitation of metal hydroxides, rendering the metal unavailable to react with the Br-PADAP.

  • Reagent Concentration: Insufficient concentration of Br-PADAP on the test strip will naturally lead to a weaker color, as there are not enough chelating molecules to react with the analyte.

  • Analyte Concentration: The analyte concentration might be below the detection limit of the test strip.

  • Reaction Time: The complex formation is not always instantaneous. Insufficient reaction time can result in incomplete color development.

Troubleshooting Protocol:

  • Verify Sample pH:

    • Measure the pH of your sample solution.

    • Adjust the pH to the optimal range for your specific target analyte. For many metal ions, a neutral to slightly alkaline pH (around 7-8) is ideal. For instance, the determination of Co(II), Ni(II), and Fe(II) with Br-PADAP is effective at a pH of 7.0.

    • Use a suitable buffer system to maintain the optimal pH. Ammonium acetate buffer is a common choice.

  • Check Test Strip Integrity:

    • Ensure the test strips have been stored correctly, typically at 2-8°C, and are within their expiration date. Improper storage can lead to degradation of the reagent.

  • Prepare a Positive Control:

    • Prepare a standard solution of your target analyte at a known concentration within the expected range of the test strips.

    • Run the test with this positive control. If you see the expected color, the issue likely lies with your sample. If the positive control also fails, the test strips themselves may be faulty.

  • Increase Reaction Time:

    • Allow the test strip to remain in contact with the sample for a longer duration, as specified by the manufacturer or determined through optimization experiments.

Experimental Workflow for pH Optimization:

pH_Optimization cluster_prep Sample Preparation cluster_adjust pH Adjustment cluster_test Testing cluster_observe Observation & Analysis Prep Prepare multiple aliquots of the sample Adjust_pH Adjust each aliquot to a different pH value (e.g., 5, 6, 7, 8, 9) Prep->Adjust_pH Test Introduce a Br-PADAP test strip into each aliquot Adjust_pH->Test Observe Observe and record the color intensity for each pH Test->Observe Analyze Identify the pH that yields the strongest color development Observe->Analyze

Caption: Workflow for determining the optimal pH for Br-PADAP test strips.

II. Inconsistent or Non-Reproducible Results
FAQ 2: My results are inconsistent between different test strips from the same batch, or between different experiments. What could be the cause?

Answer: Inconsistent results are often due to a lack of precise control over experimental variables. The Br-PADAP reaction is sensitive, and minor variations can lead to significant differences in color intensity.

Underlying Causality:

  • Inhomogeneous Sample: If the analyte is not evenly distributed in your sample, different aliquots will have different concentrations.

  • Variable Reaction Time: Even small differences in the time the test strip is exposed to the sample can affect the final color.

  • Temperature Fluctuations: Reaction kinetics are temperature-dependent. Significant changes in ambient temperature can alter the rate of complex formation.

  • Inconsistent Sample Volume: The amount of sample applied to the test strip must be consistent.

  • Material Instability: Over time, the materials of the test strip can degrade, affecting performance.

Troubleshooting Protocol:

  • Ensure Sample Homogeneity: Thoroughly mix your sample before taking an aliquot for testing.

  • Standardize Reaction Time: Use a timer to ensure the reaction time is identical for all tests.

  • Control Temperature: Perform your experiments in a temperature-controlled environment.

  • Precise Sample Application: Use a calibrated micropipette to apply a consistent volume of sample to each test strip.

  • Perform Stability Testing: If you suspect material degradation, it's important to conduct stability and aging tests to understand how the materials change over time or under specific conditions.

Troubleshooting Decision Tree:

Inconsistent_Results Start Inconsistent Results Observed Q1 Is the sample thoroughly mixed? Start->Q1 A1_No Mix sample vigorously and re-test Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Is the reaction time strictly controlled? A1_Yes->Q2 A2_No Use a timer for consistent timing Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is the ambient temperature stable? A2_Yes->Q3 A3_No Move to a temperature- controlled environment Q3->A3_No No A3_Yes Proceed to next check Q3->A3_Yes Yes Q4 Is a calibrated pipette used for sample application? A3_Yes->Q4 A4_No Use a calibrated micropipette Q4->A4_No No A4_Yes Consider test strip variability or other factors Q4->A4_Yes Yes

Caption: Decision tree for troubleshooting inconsistent results.

III. Interference Problems
FAQ 3: I am observing a color change even in my negative control, or the color is not what I expect for my target analyte. Could this be interference?

Answer: Yes, this is a strong indication of interference. Br-PADAP is a non-selective reagent and can form colored complexes with a variety of metal ions. The presence of other metal ions in your sample can lead to false positives or inaccurate quantification.

Underlying Causality:

  • Competing Ions: Various metal ions such as Cr³⁺, V⁵⁺, Ca²⁺, and Mg²⁺ are known to interfere with Br-PADAP-based assays. Other ions like Co(II), Ni(II), and Fe(II) also react with Br-PADAP.

  • Masking Agents: The presence of certain anions or complexing agents in your sample matrix can bind to the target analyte, preventing it from reacting with the Br-PADAP.

  • Sample Matrix Effects: Components of a complex sample matrix can interfere with the colorimetric reaction.

Troubleshooting Protocol:

  • Identify Potential Interferents: Review the composition of your sample to identify any ions known to react with Br-PADAP.

  • Use Masking Agents: To mitigate interference from specific ions, you can introduce a masking agent. For instance, in the determination of uranium, additives can be used to mask interfering ions.

  • Perform a Spiking Study:

    • Prepare a blank sample (matrix without the target analyte).

    • Spike the blank with known concentrations of suspected interfering ions, both individually and in combination.

    • Test these spiked samples with the Br-PADAP strips to confirm which ions are causing the interference.

  • Sample Pre-treatment: If interference is significant, you may need to perform a sample pre-treatment step, such as solid-phase extraction, to remove the interfering ions before using the test strip.

Table of Common Interferents and Potential Masking Agents:

Target AnalyteCommon Interfering IonsPotential Masking Agents
Uranium (U(VI))Cr³⁺, V⁵⁺, Ca²⁺, Mg²⁺Triethanolamine, CDTA, Sodium Fluoride, Sulphosalicylic Acid
Cobalt (Co(II))Ni(II), Fe(II)Derivative spectrophotometry can resolve spectral overlap
Nickel (Ni(II))Co(II), Fe(II)Derivative spectrophotometry can resolve spectral overlap
Iron (Fe(II))Co(II), Ni(II)Derivative spectrophotometry can resolve spectral overlap
Chromium (Cr)Other heavy metalspH adjustment can provide some selectivity

Chelation Reaction of Br-PADAP:

Chelation_Reaction cluster_reactants Reactants cluster_product Product BrPADAP Br-PADAP (Colorless/Yellow) Complex [M(Br-PADAP)₂] Complex (Colored) BrPADAP->Complex + 2M²⁺ Metal Metal Ion (e.g., M²⁺) Metal->Complex

Caption: Simplified representation of the Br-PADAP chelation reaction.

IV. Physical Test Strip Issues
FAQ 4: The color on the test strip is uneven or blotchy. What is causing this?

Answer: Uneven color development is typically a physical issue related to the sample application or the test strip itself.

Underlying Causality:

  • Improper Sample Application: If the sample is not applied evenly across the reactive pad of the strip, the color will develop only in the areas that were wetted.

  • Incomplete Wicking: For test strips that rely on wicking, air bubbles or blockages can prevent the sample from flowing evenly through the membrane.

  • Manufacturing Defects: In rare cases, there may be inconsistencies in the coating of the Br-PADAP reagent on the test strip.

Troubleshooting Protocol:

  • Refine Sample Application Technique: Ensure the entire reactive pad is fully and evenly saturated with the sample.

  • Inspect for Air Bubbles: When dipping a strip, immerse it smoothly to avoid trapping air bubbles on the surface.

  • Check for Clogs: If using a lateral flow-type strip, ensure the sample application pad is not clogged with particulate matter from the sample.

  • Contact the Manufacturer: If you consistently observe this issue with multiple strips from the same batch, contact the manufacturer, as there may be a quality control issue.

By systematically addressing these common issues, you can enhance the reliability and accuracy of your experimental results using Br-PADAP-based test strips.

References
  • Interference due to associated radicals in the direct Br-PADAP method - ResearchGate. Available from: [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol - ResearchGate. Available from: [Link]

  • Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol - ResearchGate. Available from: [Link]

  • Application of a Novel Sorbent Functionalized with 2-(5- Bromo-2-Pyridylazo)-5-Diethylaminophenol for On-line Preconcentration of Cadmium and Zinc | Request PDF - ResearchGate. Available from: [Link]

  • Application of the Ion Pair of 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol and Ammonium Tetraphenylborate onto Microcrystalline Naphthalene. A Column Method for Preconcentration of Trace Palladium and Determination by Third Derivative Spectrophotometry - R Discovery. Available from: [Link]

  • 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)

Validation & Comparative

Comparison of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol with PAR and PAN reagents.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in the spectrophotometric determination of metal ions, the choice of a chromogenic reagent is a critical decision that directly impacts the sensitivity, selectivity, and overall accuracy of an assay.[1][2] Among the plethora of available options, pyridylazo compounds have established themselves as a versatile and reliable class of reagents. This guide provides an in-depth, objective comparison of three prominent members of this family: 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP), 4-(2-Pyridylazo)resorcinol (PAR), and 1-(2-Pyridylazo)-2-naphthol (PAN).

This publication moves beyond a simple cataloging of properties. It is designed to equip you, as a discerning scientist, with the rationale behind experimental choices and to provide a framework for selecting the optimal reagent for your specific application. We will delve into the structural nuances that govern their reactivity, compare their performance based on empirical data, and provide a validated experimental protocol for their application.

Structural and Mechanistic Overview

The efficacy of these reagents lies in their shared molecular architecture: a pyridylazo group coupled to an electron-rich aromatic system (a phenol or naphthol derivative). This arrangement facilitates the formation of stable, intensely colored chelate complexes with a wide array of metal ions.[1][3] The fundamental reaction involves the displacement of a proton from a hydroxyl group and coordination of the metal ion with the azo nitrogen and the pyridyl nitrogen, forming one or more five- or six-membered rings.

The key differences in their performance stem from the subtle yet significant variations in their substituent groups.

  • PAN (1-(2-Pyridylazo)-2-naphthol): As a foundational pyridylazo reagent, PAN is known for its ability to form water-insoluble chelates with many transition metals, often requiring extraction into an organic solvent for spectrophotometric analysis.[3][4] Its naphthol ring provides a larger chromophoric system compared to the phenolic ring in PAR.

  • PAR (4-(2-Pyridylazo)resorcinol): The presence of a second hydroxyl group on the resorcinol ring enhances the water solubility of both the reagent and its metal complexes, often eliminating the need for solvent extraction.[5] This makes PAR a widely used and convenient reagent for aqueous systems.[6][7]

  • 5-Br-PADAP (this compound): This derivative represents a significant advancement in sensitivity. The introduction of a bromine atom and a dimethylamino group on the phenolic ring enhances the electron-donating capacity of the ligand, leading to the formation of metal complexes with exceptionally high molar absorptivities.[8]

Below is a visualization of the chemical structures of these three reagents.

G cluster_5BrPADAP This compound (5-Br-PADAP) cluster_PAR 4-(2-Pyridylazo)resorcinol (PAR) cluster_PAN 1-(2-Pyridylazo)-2-naphthol (PAN) img1 img1 img2 img2 img3 img3

Figure 1: Chemical structures of the compared reagents.

Comparative Performance Analysis

The selection of a chromogenic reagent is fundamentally a data-driven process. The following table summarizes key performance characteristics of 5-Br-PADAP, PAR, and PAN, compiled from various studies. It is crucial to recognize that these values can be influenced by experimental conditions such as pH, solvent, and the specific metal ion being analyzed.[6]

Parameter5-Br-PADAPPARPAN
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ~1 x 10⁵ for many transition metals[8]6.6 x 10⁴ for Zn²⁺ at pH 7.0[9]Varies significantly with metal and solvent
Wavelength of Max. Absorbance (λmax) (nm) 550 - 570 for many metal complexes[8]~500 for Zn²⁺[9]Varies, often in the 520-560 nm range
Solubility of Metal Complexes Generally soluble in the presence of surfactantsGood water solubility[5]Often water-insoluble, requiring extraction[3]
Selectivity Can be improved with masking agents and pH controlBroad reactivity, selectivity can be an issueGenerally unselective, forms complexes with many transition metals[3]
Sensitivity Very highHighModerate to high

Expert Insights on Performance:

The data clearly positions 5-Br-PADAP as the superior reagent in terms of sensitivity, with molar absorptivity values often double that of PAR for many metals.[8] This heightened sensitivity is a direct consequence of the electronic effects of the bromo and dimethylamino substituents. For analyses requiring the detection of trace metal concentrations, 5-Br-PADAP is often the reagent of choice.

PAR offers a significant advantage in its ease of use due to the water solubility of its metal complexes.[5] This makes it a workhorse reagent in many laboratories for a wide range of applications, particularly in biological systems where the introduction of organic solvents is undesirable.[7][9]

PAN , while being a historically important and effective reagent, often presents methodological complexities due to the poor aqueous solubility of its metal chelates.[3] This necessitates an additional liquid-liquid extraction step, which can increase analysis time and the potential for experimental error. However, this property can also be exploited for preconcentration of metal ions.[3]

Experimental Protocol: Spectrophotometric Determination of a Divalent Metal Ion (e.g., Zinc)

To provide a practical context for this comparison, the following is a generalized, self-validating protocol for the determination of a divalent metal ion, such as zinc, using one of these reagents. The causality behind each step is explained to underscore the principles of a robust analytical method.

Objective: To determine the concentration of Zn²⁺ in an aqueous sample.

Materials:

  • Standard solution of Zn²⁺ (1000 ppm)

  • Chromogenic reagent solution (5-Br-PADAP, PAR, or PAN) in a suitable solvent (e.g., ethanol)

  • Buffer solution (e.g., acetate buffer for pH 5-6, or ammonia-ammonium chloride buffer for pH ~9, depending on the chosen reagent and metal)

  • Surfactant solution (e.g., Triton X-100), particularly for 5-Br-PADAP, to enhance solubility of the complex[10]

  • Deionized water

  • Spectrophotometer

Workflow Visualization:

G start Start: Prepare Standards and Sample prep_reagent Prepare Chromogenic Reagent Solution start->prep_reagent add_buffer Add Buffer to Standards and Sample prep_reagent->add_buffer add_reagent Add Reagent to all Solutions add_buffer->add_reagent mix_incubate Mix and Incubate for Color Development add_reagent->mix_incubate measure_abs Measure Absorbance at λmax mix_incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Unknown Concentration plot_curve->determine_conc end End: Report Results determine_conc->end

Figure 2: Generalized workflow for spectrophotometric metal ion determination.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Action: Prepare a series of working standard solutions of Zn²⁺ (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by serial dilution of the 1000 ppm stock solution with deionized water.

    • Rationale: A series of standards is essential for constructing a calibration curve, which is the foundation of quantitative spectrophotometry, allowing for the determination of an unknown concentration based on its absorbance.

  • Preparation of the Reagent Blank:

    • Action: In a separate volumetric flask, add all reagents as described below, but substitute deionized water for the sample or standard.

    • Rationale: The reagent blank is used to zero the spectrophotometer, thereby correcting for any absorbance contributed by the reagent itself or the buffer system at the analytical wavelength.

  • Complex Formation:

    • Action: To a fixed volume of each standard and the unknown sample in separate volumetric flasks, add the appropriate buffer solution to maintain the optimal pH for complex formation. Then, add a sufficient volume of the chromogenic reagent solution. If using 5-Br-PADAP, also add the surfactant solution. Dilute to the final volume with deionized water.

    • Rationale: pH control is critical as the complexation reaction is pH-dependent.[8] A surfactant is often necessary with 5-Br-PADAP to prevent precipitation of the highly colored but sometimes sparingly soluble complex.[10]

  • Incubation and Measurement:

    • Action: Allow the solutions to stand for a specified period to ensure complete color development. Subsequently, measure the absorbance of each solution at the predetermined λmax against the reagent blank.

    • Rationale: The incubation time allows the chelation reaction to reach equilibrium, ensuring a stable and maximum absorbance reading. Measuring at λmax provides the highest sensitivity and adherence to Beer-Lambert's Law.

  • Data Analysis:

    • Action: Plot a calibration curve of absorbance versus the concentration of the Zn²⁺ standards. Determine the concentration of Zn²⁺ in the unknown sample by interpolating its absorbance on the calibration curve.

    • Rationale: A linear calibration curve (with R² > 0.99) validates the direct proportionality between absorbance and concentration over the tested range, a prerequisite for accurate quantification.

Conclusion and Recommendations

The choice between 5-Br-PADAP, PAR, and PAN is contingent upon the specific requirements of the analytical task.

  • For applications demanding the highest sensitivity and the ability to detect trace concentrations of metal ions, 5-Br-PADAP is the unequivocally superior choice. Its high molar absorptivity translates directly to lower detection limits.[8]

  • For routine analyses in aqueous media where convenience and ease of use are paramount, PAR is an excellent and widely validated option. Its water-soluble complexes simplify the experimental procedure significantly.[5][6][7]

  • PAN remains a viable, albeit more traditional, reagent. Its utility is most pronounced in applications where the insolubility of its metal complexes can be leveraged for preconcentration or separation purposes.[3]

As with any analytical method, a thorough validation, including the assessment of potential interferences from other ions in the sample matrix, is essential for ensuring the accuracy and reliability of the results. The judicious use of masking agents and precise pH control can often mitigate such interferences.[10]

This guide has provided a comprehensive comparison grounded in the chemical principles and empirical performance of these three important pyridylazo reagents. By understanding their individual strengths and limitations, researchers can make informed decisions to optimize their spectrophotometric analyses of metal ions.

References

  • Vertex AI Search. The Role of PAN (CAS 85-85-8)
  • PubMed. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins. 2015-09-05. [Link]

  • ResearchGate. Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). [Link]

  • ResearchGate. Molar absorptivity of the metal-PAR complexes at /~max and 520nm recorded in ammonium acetate buffer (pH 9.0). [Link]

  • ResearchGate. Molar absorptivities of the different PAR-metal complex components as.... [Link]

  • PubMed. Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol. 2019-08-15. [Link]

  • ResearchGate. Effect of PAN amount on the recovery of studied metal ions (volume = 100 mL, n = 4). [Link]

  • PubMed. PAR immobilized colorimetric fiber for heavy metal ion detection and adsorption. 2010-05-15. [Link]

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  • ResearchGate. Effects of 5-Br-PADAP concentration on peak heights of metals. The other conditions are shown in Table 1. [Link]

  • PubMed. Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. [Link]

  • Portal de Recerca de la Universitat Autònoma de Barcelona. Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). [Link]

  • University of Thi-Qar. Spectrophotometric determination of Cobalt II with PAN using Flow injection technique. [Link]

  • ResearchGate. A direct spectrophotometric method for the simultaneous determination of zinc and cobalt in metalloproteins using 4-(2-pyridylazo)resorcinol | Request PDF. [Link]

  • PubMed. Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. [Link]

  • International Journal of Advanced Engineering Research and Science. A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determinat. [Link]

  • ResearchGate. Updated Spectrophotometric Investigation of Neodymium Complexes Formed with 1-(2-Pyridylazo)-2-Naphthal and 2-(5. [Link]

  • Analytical Methods (RSC Publishing). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. [Link]

  • NIH. A quick and colorful method to measure low-level contaminations of paramagnetic Ni2+ in protein samples purified by immobilized metal ion affinity chromatography. [Link]

  • PubMed. The use of 4-(2-pyridylazo)resorcinol in studies of zinc release from Escherichia coli aspartate transcarbamoylase. [Link]

  • ResearchGate. [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. [Link]

  • ResearchGate. On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. [Link]

  • International Journal For Science Technology And Engineering. SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. [Link]

  • Journal of Materials and Environmental Science. Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). [Link]

  • ResearchGate. Adsorption of heavy metal ions by sodium chelating PAN fabrics. [Link]

  • ResearchGate. Kinetics parameters for heavy metal ions adsorption on P-PAN fibers. [Link]

  • ResearchGate. (PDF) Stereochemistry Decides the Selectivity: An Approach Towards Metal Ion Detection. [Link]

  • ResearchGate. Molar Absorptivity of the complexes | Download Table. [Link]

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A Senior Application Scientist's Guide to the Cross-Reactivity of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Chromogenic Reagents in Metal Ion Analysis

In the field of analytical chemistry, the precise quantification of metal ions is a fundamental requirement across various sectors, including environmental monitoring, pharmaceutical analysis, and industrial quality control. Spectrophotometric methods, valued for their simplicity, sensitivity, and cost-effectiveness, are frequently employed for this purpose. The success of these methods often hinges on the use of high-performance chromogenic reagents, which form distinctly colored complexes with specific metal ions.

One such standout reagent is 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known by the acronym 5-Br-PADAP. This heterocyclic azo dye is renowned for its high sensitivity in forming stable, intensely colored chelates with a variety of metal ions, making it a valuable tool for trace metal analysis. However, a critical aspect of employing such a sensitive reagent is understanding its cross-reactivity profile. While high reactivity is desirable, a lack of selectivity can lead to significant interference, compromising the accuracy of analytical results. This guide provides a comparative analysis of 5-Br-PADAP's reactivity with various metal ions, supported by experimental data and protocols, to empower researchers in developing robust and selective analytical methods.

Mechanism of Chelation and Color Formation

5-Br-PADAP belongs to the family of pyridylazo compounds, which typically act as terdentate ligands. The molecule coordinates with a metal ion through three key sites: the nitrogen atom of the pyridine ring, one of the nitrogen atoms in the azo group, and the oxygen atom of the phenolic hydroxyl group. This coordination displaces the phenolic proton and results in the formation of a stable, colored chelate complex. The intense color of these complexes is due to the electronic transitions within the extended π-system of the molecule, which are significantly altered upon chelation. This change in absorbance forms the basis of the spectrophotometric quantification of the target metal ion.

Below is a conceptual diagram illustrating the chelation of a divalent metal ion (M²⁺) by the 5-Br-PADAP molecule.

Caption: Chelation of a metal ion by 5-Br-PADAP.

Comparative Analysis of 5-Br-PADAP's Reactivity with Various Metal Ions

The utility of 5-Br-PADAP is underscored by its reactivity with a broad range of metal ions. However, the optimal conditions for complex formation and the spectrophotometric properties of the resulting chelates vary significantly. This variability can be exploited to achieve a degree of selectivity, or it may necessitate the use of masking agents to mitigate interference from non-target ions. The following table summarizes key parameters for the reaction of 5-Br-PADAP with several common metal ions, compiled from various research studies.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes and Interferences
Cobalt (Co²⁺) 3.4 - 4.0585 - 589~9.27 x 10⁴High sensitivity. Iron is a major interferent. Can be determined in the presence of high Nickel concentrations with EDTA as a masking agent.
Iron (Fe²⁺/Fe³⁺) 3.4 / 7.0560, 748~7.18 x 10⁴Reacts with both Fe(II) and Fe(III). Often determined simultaneously with Co and Ni.
Nickel (Ni²⁺) 4.0 - 5.7 / 7.0520, 560~1.22 x 10⁵High sensitivity. The complex can be decomposed by EDTA, which is useful for masking.
Uranium (UO₂²⁺) 7.6576 - 578~7.4 x 10⁴Highly sensitive method. Requires masking agents like fluoride or CDTA to handle common interferences.
Copper (Cu²⁺) 4.0~570Not specifiedForms a stable 1:1 complex.
Chromium (Cr³⁺/Cr⁶⁺) Not specified5802.64 x 10⁴Can be used for the individual or sequential determination of both oxidation states.
Rhodium (Rh³⁺) 5.8 - 6.5460Not specifiedRequires extraction into an organic solvent for determination.
Thorium (Th⁴⁺) 3.0590Not specifiedThe complex forms readily at room temperature and is stable.

Expert Insights: The data clearly indicates that while 5-Br-PADAP is a highly sensitive reagent, it is not highly selective. The overlapping optimal pH ranges and absorption maxima for ions like Cobalt, Iron, and Nickel present a significant analytical challenge. This is where strategic method development becomes crucial. For instance, in the analysis of Cobalt in Nickel alloys, the addition of EDTA after complex formation is a validated technique to selectively decompose the Nickel-5-Br-PADAP complex while leaving the Cobalt complex intact. Similarly, for Uranium analysis in environmental samples, a cocktail of masking agents is often required to achieve the desired specificity.

Experimental Protocol: A Workflow for Assessing Cross-Reactivity

To ensure the trustworthiness and validity of any analytical method using 5-Br-PADAP, a systematic evaluation of potential interferences is mandatory. The following protocol outlines a general workflow for assessing the cross-reactivity of 5-Br-PADAP with a potential interfering ion.

ExperimentalWorkflow A 1. Reagent Preparation - Stock solutions of Target Metal, Interfering Metal - 5-Br-PADAP solution - Buffer solution B 2. Determination of Optimal Wavelength (λmax) - Scan absorbance of Target Metal-Reagent complex (400-700 nm) A->B D 4. Interference Study - Prepare samples with fixed Target Metal concentration - Add varying concentrations of Interfering Metal A->D C 3. Analysis of Target Metal - Prepare standards - Add buffer and reagent - Measure absorbance at λmax - Create Calibration Curve B->C F 6. Data Evaluation - Compare absorbance to Target Metal only - Calculate % error or recovery - Determine tolerance limit for interferent E 5. Measurement & Analysis - Add buffer and reagent to interference samples - Measure absorbance at λmax D->E E->F

Caption: Workflow for evaluating metal ion interference.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Metal Ion Stock Solutions (e.g., 1000 ppm): Prepare individual stock solutions of the target metal ion and all potential interfering ions by dissolving high-purity salts in deionized water with minimal acidification to prevent hydrolysis.

    • 5-Br-PADAP Solution (e.g., 0.05% w/v): Dissolve an accurately weighed amount of 5-Br-PADAP in a suitable solvent like ethanol or DMF, and then dilute with deionized water. Store in an amber bottle to protect from light.

    • Buffer Solution: Prepare a buffer solution appropriate for the target metal ion (e.g., an acetate buffer for a pH of 4.0 for Copper analysis).

  • Determination of λmax:

    • In a volumetric flask, add an aliquot of the target metal ion standard, the appropriate buffer, and the 5-Br-PADAP solution. Dilute to the mark with deionized water.

    • Allow sufficient time for color development as determined by preliminary kinetic studies.

    • Scan the absorbance of the solution from 400 nm to 700 nm using a spectrophotometer against a reagent blank. The wavelength of maximum absorbance is the λmax.

  • Cross-Reactivity Assessment:

    • Prepare a series of volumetric flasks. To each, add a fixed concentration of the target metal ion.

    • Introduce one of the potential interfering ions to these flasks in increasing concentration ratios (e.g., 1:1, 1:5, 1:10 relative to the target ion).

    • Add the buffer and 5-Br-PADAP solution to each flask and dilute to the mark.

    • Measure the absorbance of each solution at the predetermined λmax for the target metal.

    • Causality: The change in absorbance in the presence of the interfering ion, compared to the absorbance of the target ion alone, directly quantifies the extent of cross-reactivity. A significant deviation indicates interference. The tolerance limit is typically defined as the concentration of the interfering ion that causes an error of ±2% in the determination of the target analyte.

Conclusion and Recommendations

This compound (5-Br-PADAP) is a powerful and highly sensitive chromogenic reagent for the spectrophotometric determination of a wide array of metal ions. Its primary strength lies in the high molar absorptivity of its metal complexes, which allows for the quantification of trace-level concentrations.

However, this guide demonstrates that high sensitivity is coupled with significant cross-reactivity. The successful application of 5-Br-PADAP is not in its use as a universally selective reagent, but in the intelligent design of analytical methods that account for its reactivity profile. Researchers and drug development professionals should prioritize the following:

  • Thorough Validation: Always perform comprehensive interference studies with all ions expected to be present in the sample matrix.

  • Strategic Use of Masking Agents: Employ masking agents like EDTA, fluoride, or citrate to selectively prevent the complexation of interfering ions. The timing of masking agent addition can also be critical.

  • pH Optimization: Fine-tuning the pH of the reaction medium can often enhance selectivity for the target analyte.

  • Derivative Spectrophotometry: For samples containing multiple reactive metals with overlapping spectra, second-derivative spectrophotometry can be a powerful technique to resolve the individual signals and enable simultaneous determination.

By understanding and addressing the cross-reactivity of 5-Br-PADAP, researchers can fully leverage its sensitivity to develop accurate, reliable, and robust methods for metal ion analysis.

References

  • Gündüz, S., & Akman, S. (n.d.). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. PubMed. [Link]

  • (n.d.). The Role of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Metal Ion Detection. Autech Industry Co., Limited. [Link]

  • Geary, W. J., & Larsson, L. (1966). Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. Analyst, 91(1085), 508-514. [Link]

  • Menek, N., Topçu, C., & Uçar, M. (2007). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. Journal of the Chinese Chemical Society, 54(6), 1735-1740. [Link]

  • Abu-Zuhri, A. Z. (n.d.). PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah National University Journals. [Link]

  • (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. [Link]

  • (n.d.). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Royal Society of Chemistry. [Link]

  • (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. International Journal of Trend in Scientific Research and Development. [Link]

  • (n.d.). Spectrophotometric determination of rhodium(III) using 5-Br-PADAP and N-hydroxy-N,N′-diphenylbenzamidine as reagent by extracting it in dichloromethane. ResearchGate. [Link]

  • (n.d.). Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) As A Sensitive Chromogenic Reagent. Quest Journals. [Link]

  • (n.d.). Complex formation of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfo-propylamino) phenol with lead, cadmium and manganese for their sensitive spectrophotometric detection in flow injection and ion chromatography systems. LookChem. [Link]

  • (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. National Center for Biotechnology Information. [Link]

  • (n.d.). The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. ResearchGate. [Link]

  • (n.d.). [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. PubMed. [Link]

  • (n.d.). Transition-Metal-Free Cross-Coupling To Form 2-Pyridyl Derivatives. ResearchGate. [Link]

  • (n.d.). Spectroscopic Investiqation Complex Formation of Vanadium Using 2,6-Dithiolphenol and Hydrofob Amins. Scientific & Academic Publishing. [Link]

  • (n.d.). Zirconium-Redox-Shuttled Cross-Electrophile Coupling of Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]

  • (n.d.). Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions. PubMed. [Link]

  • (n.d.). Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent. PubMed. [Link]

  • (n.d.). Transition-Metal-Catalyzed Cross-Couplings through Carbene Migratory Insertion. PubMed. [Link]

  • (n.d.). *2-(5-bromo-2-pyridylazo)

A Comparative Guide to the Inter-laboratory Performance of the 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) Method for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) spectrophotometric method for the determination of metal ions. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this analytical technique, its performance characteristics in an inter-laboratory setting, and how it compares to alternative methods. The content is structured to provide not only procedural details but also the scientific rationale behind the experimental design, ensuring a robust and validated approach to method implementation.

Introduction to the 5-Br-PADAP Method: A Powerful Chromogenic Agent

The this compound (a variant of 5-Br-PADAP, which more commonly refers to 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol) is a highly sensitive chromogenic reagent used in spectrophotometric analysis. It belongs to the family of pyridylazo dyes that form intensely colored complexes with a variety of metal ions. This property makes it a valuable tool for the quantitative determination of trace metals in diverse matrices, including environmental, biological, and industrial samples.

The underlying principle of the 5-Br-PADAP method is the formation of a stable metal-ligand complex that exhibits strong absorbance at a specific wavelength in the visible spectrum. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert law. The high molar absorptivity of these complexes contributes to the method's excellent sensitivity.

The reaction mechanism involves the coordination of the metal ion with the nitrogen and oxygen atoms of the 5-Br-PADAP molecule, leading to a shift in the maximum absorbance wavelength (a bathochromic shift) compared to the free reagent. The stoichiometry of the resulting complex, often found to be 1:1 or 1:2 (metal:ligand), is a critical parameter that influences the sensitivity and linearity of the method.

Designing a Robust Inter-laboratory Study: A Framework for Method Validation

To rigorously assess the performance of the 5-Br-PADAP method, an inter-laboratory study is essential. Such a study evaluates the method's accuracy, precision (repeatability and reproducibility), and overall reliability when performed by different analysts in different laboratories. The design of this study is grounded in internationally recognized standards, primarily the ISO 5725 series, "Accuracy (trueness and precision) of measurement methods and results," and guidelines from AOAC INTERNATIONAL.

Core Principles of the Inter-laboratory Study

The study's design is built on the following pillars to ensure scientific integrity:

  • Trueness: The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is further divided into:

    • Repeatability (r): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

    • Reproducibility (R): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

Experimental Workflow for the Inter-laboratory Study

The following diagram illustrates the workflow for conducting the inter-laboratory study of the 5-Br-PADAP method.

InterLaboratory_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Statistical Analysis & Reporting P1 Define Scope: - Analyte (e.g., Fe(III)) - Matrix (e.g., Water) - Concentration Range P2 Develop Standardized Protocol (Based on 5-Br-PADAP Method) P1->P2 P3 Prepare & Validate Test Materials (Certified Reference Materials & Spiked Samples) P2->P3 P4 Recruit Participating Laboratories (8-15 labs) P3->P4 D1 Distribute Blind, Randomized Test Samples to all Labs P4->D1 D2 Laboratories Perform Analysis Following the Standardized Protocol D1->D2 D3 Data Collection: - Absorbance Readings - Calculated Concentrations D2->D3 S1 Statistical Analysis (ISO 5725): - Outlier Removal (Cochran's & Grubbs' tests) - Calculation of Repeatability (r) & Reproducibility (R) D3->S1 S2 Performance Evaluation: - Comparison with Pre-defined Criteria - Assessment of Trueness (Bias) S1->S2 S3 Final Report Generation: - Summary of Results - Method Performance Characteristics - Recommendations S2->S3

Caption: Workflow for the inter-laboratory study of the 5-Br-PADAP method.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the determination of a specific metal ion, for instance, Iron (III), using the 5-Br-PADAP method, as would be distributed to participating laboratories.

Objective: To determine the concentration of Fe(III) in aqueous samples.

Materials:

  • This compound (5-Br-PADAP) solution (e.g., 0.05% w/v in ethanol).

  • Buffer solution (e.g., acetate buffer, pH 6).

  • Standard Fe(III) stock solution (1000 mg/L).

  • Deionized water.

  • Volumetric flasks and pipettes.

  • Spectrophotometer.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of Fe(III) by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For each unknown sample, standard, and blank, pipette a fixed volume (e.g., 10 mL) into a separate volumetric flask (e.g., 25 mL).

  • Complex Formation:

    • Add a specific volume of buffer solution (e.g., 5 mL) to each flask and mix well.

    • Add a precise volume of the 5-Br-PADAP solution (e.g., 2 mL) to each flask.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for a specified time (e.g., 15 minutes).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the Fe(III)-5-Br-PADAP complex (e.g., ~560 nm).

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of each standard and sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of Fe(III) in the unknown samples by interpolating their absorbance values on the calibration curve.

Performance Comparison with Alternative Methods

While the 5-Br-PADAP method offers simplicity and cost-effectiveness, it is crucial to compare its performance with other established analytical techniques. The primary alternatives for metal ion analysis are Atomic Absorption Spectrophotometry (AAS) and Inductively Coupled Plasma (ICP) based methods (ICP-Optical Emission Spectrometry and ICP-Mass Spectrometry).

Quantitative Performance Data

The following table summarizes the expected performance characteristics of the 5-Br-PADAP method based on a hypothetical inter-laboratory study, compared to typical performance data for AAS and ICP-OES.

Performance Parameter5-Br-PADAP Method (Spectrophotometry)Atomic Absorption Spectrophotometry (AAS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Colorimetric complex formationAtomic absorption of lightAtomic emission of light
Limit of Detection (LOD) Low µg/L to mg/L rangeµg/L rangeSub-µg/L to µg/L range
Linearity (R²) > 0.995> 0.995> 0.999
Precision (RSD) 2-10% (Reproducibility)1-5% (Reproducibility)< 3% (Reproducibility)
Throughput ModerateLow to ModerateHigh (Multi-elemental)
Interferences Spectral overlap from other ions, matrix effectsChemical and ionization interferencesSpectral and matrix interferences
Cost per Sample LowModerateHigh
Instrumentation Cost LowModerateHigh
Logical Relationship of Method Selection

The choice of analytical method often depends on a balance of performance requirements, sample throughput needs, and budgetary constraints. The following diagram illustrates the decision-making process.

Method_Selection_Logic Start Start: Analytical Need Req High Throughput & Multi-element Analysis? Start->Req Cost Low Budget? Req->Cost No ICP ICP-OES / ICP-MS Req->ICP Yes LOD Ultra-trace Detection Needed? Cost->LOD No PADAP 5-Br-PADAP Method Cost->PADAP Yes AAS AAS LOD->AAS Yes LOD->PADAP No

Caption: Decision tree for selecting an analytical method for metal ion analysis.

Conclusion and Recommendations

The this compound (5-Br-PADAP) method is a robust and sensitive technique for the spectrophotometric determination of a wide range of metal ions. An inter-laboratory study, designed according to ISO 5725 and AOAC guidelines, is crucial for establishing its performance characteristics of trueness and precision.

Key Findings:

  • The 5-Br-PADAP method is a cost-effective and accessible technique, making it suitable for laboratories with limited resources.

  • It offers good sensitivity, although generally lower than that of AAS and ICP-based methods.

  • Potential for interferences from other metal ions necessitates careful method development and validation for specific sample matrices.

Recommendations:

  • For routine analysis of single elements in relatively clean matrices where high throughput is not a primary concern, the 5-Br-PADAP method is a viable and economical choice.

  • For applications requiring multi-element analysis, high sample throughput, or ultra-trace detection limits, AAS or ICP-OES/MS are the preferred alternatives.

  • Prior to implementation, a single-laboratory validation should be performed to establish the method's performance for the specific application, followed by participation in proficiency testing schemes to ensure ongoing accuracy.

By understanding the principles of the 5-Br-PADAP method, the framework for its inter-laboratory validation, and its performance relative to other techniques, researchers and scientists can make informed decisions in selecting the most appropriate analytical method for their needs.

References

  • Ghasemi, J., & Niazi, A. (2001). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytical Letters, 34(10), 1745-1758. [Link]

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]

  • ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. [Link]

  • ISO 5725-3:2023 Accuracy (trueness and precision) of measurement methods and results — Part 3: Intermediate measures of the precision of a standard measurement method. International Organization for Standardization. [Link]

  • ISO 5725-4:2020 Accuracy (trueness and precision) of measurement methods and results — Part 4: Basic methods for the determination of the trueness of a standard measurement method. International Organization for Standardization. [Link]

  • ISO 5725-6:1994 Accuracy (trueness and precision) of measurement methods and results — Part 6: Use in practice of accuracy values. International Organization for Standardization. [Link]

  • Merdivan, M., & Ayvaz, Z. (2009). Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). Journal of Materials and Environmental Science, 1(1), 1-8. [Link]

  • AOAC INTERNATIONAL. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis of AOAC INTERNATIONAL. [Link]

  • Ding, M., et al. (2000). Ion chromatography of heavy and transition metals by on- and post-column derivatizations. Journal of Chromatography A, 884(1-2), 147-154. [Link]

  • AOAC INTERNATIONAL. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Official Methods of Analysis of AOAC INTERNATIONAL. [Link]

  • El-Maali, N. A., & El-Gahami, M. A. (2021). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). International Journal of Electrochemical Science, 17, 220122. [Link]

  • Rahman, M., & Islam, M. (2014). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 6(1), 95-104. [Link]

  • AOAC INTERNATIONAL. (2012). Guidelines for Validation of Botanical Identification Methods. Journal of AOAC INTERNATIONAL, 95(1), 268-272. [Link]

  • AOAC INTERNATIONAL. (2013). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Journal of AOAC INTERNATIONAL. [Link]

  • Susanti, I., et al. (2020). Validation Methods of Analysis Heavy Metals Level Lead (Pb) and Cadmium (Cd) with Oxidator Variations by Atomic Absorption Spectrofotometry In Herbal Medicine. Journal of Physics: Conference Series, 1477(6), 062010. [Link]

  • Sari, D. P., et al. (2021). Validation Of The Cadmium Analysis Method (Cd) by Atomic Absorption Spectrophotometry in Traditional Scrub. Journal of Physics: Conference Series, 1845(1), 012041. [Link]

  • Ferreira, S. L. C., et al. (2002). On-line complexation of zinc with 5-Br-PADAP and preconcentration using a knotted reactor for inductively coupled plasma atomic emission spectrometric determination in river water samples. Talanta, 58(1), 163-170. [Link]

  • AOAC INTERNATIONAL. (2014). AOAC international guidelines for validation of qualitative binary chemistry methods. Journal of AOAC INTERNATIONAL. [Link]

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A Senior Application Scientist's Guide to Accuracy and Precision in 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and professionals in drug development, the selection of a chromogenic reagent is a critical decision that directly impacts the quality and reliability of experimental data. Among the myriad of options, 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, or 5-Br-PADAP, has emerged as a reagent of significant interest due to its high sensitivity in the spectrophotometric determination of a wide range of metal ions. This guide provides an in-depth, objective comparison of 5-Br-PADAP assays, focusing on the pivotal performance metrics of accuracy and precision. We will delve into the underlying chemistry, present comparative data against established alternatives, and provide robust, field-tested protocols grounded in international regulatory standards.

The Chemistry of High Sensitivity: Understanding the 5-Br-PADAP Complexation

5-Br-PADAP is a heterocyclic azo dye that functions as a tridentate ligand, forming stable, intensely colored complexes with various metal ions. The key to its efficacy lies in the formation of a chelate ring involving the pyridyl nitrogen atom, the azo group, and the phenolic oxygen atom. This complexation results in a significant bathochromic shift (a shift to a longer wavelength of maximum absorbance) and a dramatic increase in the molar absorptivity of the solution. This high molar absorptivity is the foundation of the exceptional sensitivity of 5-Br-PADAP assays.[1]

The reaction is typically rapid and can be performed in aqueous or micellar media, the latter often enhancing the stability and molar absorptivity of the complex.[2] The specificity of the reaction can be finely tuned by controlling the pH of the solution and by employing masking agents to prevent interference from non-target ions.

Comparative Analysis: 5-Br-PADAP vs. Alternative Chromogenic Reagents

The true measure of an analytical reagent lies in its performance relative to established alternatives. In the realm of spectrophotometric metal ion determination, reagents such as 4-(2-pyridylazo)resorcinol (PAR), 1-(2-pyridylazo)-2-naphthol (PAN), and dithizone have been workhorses for decades. The following tables present a comparative summary of accuracy and precision data for 5-Br-PADAP and these alternatives for the determination of various metal ions.

Table 1: Performance Comparison for Lead (Pb) and Cadmium (Cd) Determination

Parameter5-Br-PADAPDithizone
Analyte Cadmium (Cd) Lead (Pb)
Method SpectrophotometrySpectrophotometry
Accuracy (% Recovery) Not explicitly stated, but method showed good agreement with ICP-AES[3]94.08% - 98.77%[4][5]
Precision (% RSD) Good repeatability reported[3]0.1565% - 0.9297%[4][5]
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 3.51 x 10⁵[3]Not typically reported in the same manner
Limit of Detection (LOD) Not explicitly stated0.00596 ppm[4][5]

Table 2: Performance Comparison for Copper (Cu) and Zinc (Zn) Determination

Parameter5-Br-PADAP1-(2-pyridylazo)-2-naphthol (PAN)
Analyte General Transition Metals Copper (Cu)
Method Spectrophotometry (in Ion Chromatography)Spectrophotometry
Accuracy (% Recovery) Method successfully applied to real samplesNot explicitly stated, but showed good results for real samples
Precision (% RSD) Good, with reported low RSD values< 1.56%[6]
Molar Absorptivity (L·mol⁻¹·cm⁻¹) ~1 x 10⁵[1]Not explicitly stated
Limit of Detection (LOD) Dependent on the specific metal and system0.068 µg/mL[6]

Table 3: Performance Comparison for Other Transition Metals

Parameter5-Br-PADAP4-(2-pyridylazo)resorcinol (PAR)
Analyte General Transition Metals General Transition Metals
Method Spectrophotometry (in Ion Chromatography)Spectrophotometry (in Ion Chromatography)
Sensitivity Twice as sensitive as PAR for most metals[1]Standard sensitivity
Comments Can overcome limitations of PAR, such as in the detection of Pb²⁺ in the presence of PDCA.[1]A widely used and well-established reagent.

From the data, it is evident that 5-Br-PADAP consistently demonstrates high molar absorptivity, which translates to excellent sensitivity and low detection limits. While direct comparisons of accuracy and precision are dependent on the specific application and analyte, the available data suggests that 5-Br-PADAP is at least comparable, and often superior, to traditional chromogenic reagents.

Experimental Protocols for the Determination of Accuracy and Precision

To ensure the trustworthiness of any analytical method, a rigorous validation process is essential. The following protocols for determining the accuracy and precision of a 5-Br-PADAP assay are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][7][8][9]

I. Determination of Accuracy (as Percent Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. For 5-Br-PADAP assays, it is typically determined by spike recovery experiments.

Experimental Protocol:

  • Prepare a series of known concentration standards of the analyte of interest.

  • Select a representative sample matrix that is known to be free of the analyte or where the analyte concentration has been previously determined.

  • Spike the sample matrix with known amounts of the analyte standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Prepare a minimum of three replicate samples at each concentration level.

  • Analyze the spiked samples using the developed 5-Br-PADAP spectrophotometric method.

  • Calculate the percent recovery for each replicate using the following formula: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

  • Calculate the mean percent recovery and the standard deviation for each concentration level.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102% for assays of bulk material and 90-110% for trace analysis, though this can vary based on the application.

Accuracy_Workflow cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation cluster_acceptance Acceptance A Prepare Analyte Standards C Spike Matrix at 3 Levels (e.g., 80%, 100%, 120%) A->C B Select Blank Matrix B->C D Prepare 3 Replicates per Level C->D E Analyze with 5-Br-PADAP Method D->E F Calculate % Recovery for each replicate E->F G Calculate Mean Recovery & SD per Level F->G H Compare with Acceptance Criteria (e.g., 98-102%) G->H

Workflow for Accuracy Determination
II. Determination of Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

A. Repeatability (Intra-assay Precision)

Repeatability evaluates the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare a minimum of nine independent test samples at 100% of the target concentration. Alternatively, prepare three replicates at each of three different concentration levels.

  • Analyze the samples using the 5-Br-PADAP method within the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and %RSD for the set of measurements. %RSD = (Standard Deviation / Mean) x 100

B. Intermediate Precision (Inter-assay Precision)

Intermediate precision expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, or using a different spectrophotometer.

  • Compare the results from the different sets of experiments to assess the influence of these variables.

  • Calculate the overall mean, standard deviation, and %RSD for the combined data from all conditions.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be within acceptable limits, typically less than 2% for assays, but this can be wider for trace analysis.

Workflow for Precision Determination

Conclusion: The Value Proposition of 5-Br-PADAP

The determination of accuracy and precision is not merely a validation exercise; it is a fundamental assessment of a method's fitness for purpose. The experimental evidence and comparative data presented in this guide demonstrate that 5-Br-PADAP is a highly sensitive and reliable chromogenic reagent for the spectrophotometric determination of a wide array of metal ions. Its high molar absorptivity often translates to superior sensitivity compared to traditional reagents like PAR.

While the selection of the optimal reagent will always be application-dependent, the robust performance characteristics of 5-Br-PADAP, in terms of both accuracy and precision, make it a compelling choice for researchers and analytical scientists seeking to develop sensitive, reliable, and validated methods for trace metal analysis. By adhering to the principles of authoritative guidelines and implementing rigorous validation protocols as outlined in this guide, scientists can confidently integrate 5-Br-PADAP-based assays into their analytical workflows, ensuring data of the highest quality and integrity.

References

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A Senior Application Scientist's Guide to Pyridylazo Dyes for Heavy Metal Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of heavy metals is a critical analytical challenge. This guide provides an in-depth comparative analysis of two prominent pyridylazo dyes, 4-(2-pyridylazo)resorcinol (PAR) and 1-(2-pyridylazo)-2-naphthol (PAN), for the spectrophotometric determination of heavy metal ions. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and validated understanding of these essential analytical tools.

The Principle of Chelation and Colorimetric Detection

Pyridylazo dyes are a class of organic compounds that act as multidentate ligands, meaning they can form multiple bonds with a single metal ion. This process, known as chelation, results in the formation of a stable, colored complex.[1] The core mechanism involves the coordination of the metal ion with specific atoms within the dye molecule, typically the pyridyl nitrogen, one of the azo group's nitrogen atoms, and a deprotonated hydroxyl group. This chelation event alters the electronic structure of the dye, causing a significant shift in its maximum absorbance wavelength (λmax) and a visible color change. This change in absorbance is directly proportional to the concentration of the metal ion, forming the basis of spectrophotometric quantification.[2]

The selection of a suitable pyridylazo dye and the optimization of experimental conditions are paramount for achieving high sensitivity and selectivity in heavy metal analysis. Factors such as pH, the solvent system, and the presence of interfering ions can significantly impact the formation and stability of the metal-dye complex.

Comparative Performance of PAR and PAN

Both PAR and PAN are widely utilized for the detection of a range of divalent heavy metal ions. However, their performance characteristics differ, making one more suitable than the other depending on the specific analytical requirements.

Key Performance Indicators

The following table summarizes the key performance indicators for PAR and PAN in the detection of various heavy metal ions. This data has been compiled from various authoritative sources to provide a comprehensive comparison.

Metal IonDyeλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLimit of Detection (LOD)
Cu²⁺ PAR5104.0 x 10⁴10-
PAN---0.13 µM
Pb²⁺ PAR520-7.5-
PAN----
Cd²⁺ PAR495-9.0-
PAN----
Zn²⁺ PAR4927.15 x 10⁴7.4-
PAN----
Ni²⁺ PAR495-9.0-
PAN----
Co²⁺ PAR510-5.0-6.0-
PAN----

Understanding the Chelation Mechanism: A Structural Perspective

The interaction between pyridylazo dyes and divalent metal ions (M²⁺) is a classic example of coordination chemistry. The dye molecule acts as a tridentate ligand, forming a stable five-membered chelate ring with the metal ion.

ChelationMechanism

The formation of this complex involves the displacement of water molecules from the metal ion's coordination sphere by the donor atoms of the dye. This process is entropically favored and results in a highly stable colored species.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of PAN and a general procedure for heavy metal detection using a pyridylazo dye.

Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)

This protocol outlines a common and reliable method for the laboratory synthesis of PAN.

PAN_Synthesis

General Protocol for Spectrophotometric Heavy Metal Detection

This protocol provides a general framework for the determination of a heavy metal ion using a pyridylazo dye. Optimization of pH, wavelength, and reagent concentrations is crucial for each specific metal-dye system.

Detection_Workflow

Selectivity and Management of Interferences

A significant challenge in the use of pyridylazo dyes is their inherent lack of selectivity, as they can form complexes with a wide range of metal ions.[3] For instance, in the analysis of a specific metal, the presence of other metal ions can lead to significant interference and inaccurate results.

Several strategies can be employed to mitigate these interferences:

  • pH Control: The stability of metal-dye complexes is often highly dependent on pH. By carefully controlling the pH of the solution, it is possible to selectively form the complex of the target metal ion while minimizing the formation of interfering complexes.[4]

  • Masking Agents: Masking agents are chemical substances that react with interfering ions to form stable, colorless complexes, effectively preventing them from reacting with the pyridylazo dye. Common masking agents include cyanide, citrate, tartrate, and EDTA. The choice of masking agent depends on the specific interfering ions present.[4]

  • Derivative Spectrophotometry: This technique involves measuring the first or higher-order derivative of the absorbance spectrum. In some cases, the derivative spectra of the target metal complex and the interfering complexes may be sufficiently different to allow for their simultaneous determination.

Conclusion

Pyridylazo dyes, particularly PAR and PAN, are powerful and versatile tools for the spectrophotometric determination of heavy metal ions. Their utility stems from the formation of stable, colored complexes, allowing for sensitive and straightforward quantification. A thorough understanding of the underlying chelation chemistry, coupled with careful optimization of experimental parameters and the strategic use of techniques to mitigate interferences, is crucial for achieving accurate and reliable results. This guide provides the foundational knowledge and practical protocols to empower researchers in the effective application of these important analytical reagents.

References

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The Decisive Advantage: A Comparative Guide to 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) in Chromogenic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise quantification of metal ions is a cornerstone of research, quality control, and clinical diagnostics. Spectrophotometry, a widely accessible and robust technique, relies on the use of chromogenic reagents that form distinctly colored complexes with metal ions. The choice of reagent is paramount, directly influencing the sensitivity, selectivity, and overall reliability of the assay. Among the plethora of options, 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly known as 5-Br-PADAP, has emerged as a superior choice for a multitude of applications. This guide provides an in-depth comparison of 5-Br-PADAP against other established chromogenic reagents, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical needs.

The 5-Br-PADAP Advantage: Unpacking Superior Performance

5-Br-PADAP belongs to the family of pyridylazo dyes, which are renowned for their capacity to form stable, intensely colored chelates with a wide array of metal ions. The key advantages of 5-Br-PADAP lie in its exceptional sensitivity, high selectivity, and robust performance across a range of experimental conditions.

Unparalleled Sensitivity

The hallmark of a superior chromogenic reagent is its ability to detect minute quantities of an analyte. This is quantified by the molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength. A higher molar absorptivity translates to a greater absorbance for a given concentration, thus enabling the detection of lower analyte concentrations.

Experimental data consistently demonstrates that 5-Br-PADAP forms metal complexes with exceptionally high molar absorptivities, often exceeding 1.0 x 10⁵ L mol⁻¹ cm⁻¹. This represents a significant enhancement in sensitivity compared to other widely used reagents such as 4-(2-Pyridylazo)resorcinol (PAR), 1-(2-Pyridylazo)-2-naphthol (PAN), and Dithizone. For instance, in the determination of zinc, the 5-Br-PADAP complex exhibits a molar absorptivity of approximately 120,000 L mol⁻¹ cm⁻¹, significantly higher than that of the zinc-PAR complex.[1] This heightened sensitivity is critical in applications where trace-level detection is imperative, such as in environmental monitoring and the analysis of biological samples.

Enhanced Selectivity

Selectivity is the ability of a reagent to react with a specific analyte in the presence of other potentially interfering substances. While many chromogenic reagents react with a broad range of metal ions, the analytical utility of 5-Br-PADAP is significantly enhanced through the strategic use of pH control and masking agents.

The formation of metal-5-Br-PADAP complexes is pH-dependent, allowing for a degree of selectivity to be achieved by optimizing the reaction pH. For example, the determination of nickel with 5-Br-PADAP is typically carried out in a pH range of 5.0-6.0.[2] Furthermore, the interference from other metal ions can be effectively eliminated through the addition of masking agents. For the determination of iron(II), N-(Dithiocarboxy)sarcosine (DTCS) and nitrilotriacetic acid have been shown to be effective masking agents.[3] Similarly, cobalt interference in nickel determination can be overcome using derivative spectrophotometry, a technique that enhances the resolution of overlapping spectra.[2] This ability to mitigate interference is a crucial advantage in the analysis of complex sample matrices.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of 5-Br-PADAP against PAR, PAN, and Dithizone for the determination of common divalent metal ions.

ReagentMetal IonMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHKey AdvantagesKey Disadvantages
5-Br-PADAP Zn(II) ~120,000[1]8.0 - 9.5Exceptional sensitivity , good selectivity with masking agentsLower water solubility
Ni(II) ~104,0005.0 - 6.0[2]High sensitivity, interference from Co(II) can be managedRequires organic solvent or surfactant
Cu(II) High (specific value varies)~4.0High sensitivityPotential interference from other transition metals
Fe(II) High (specific value varies)~7.0High sensitivity, selective with masking agents[3]
PAR Zn(II) ~71,5007.0 - 9.0Good water solubility, well-established methodsLower sensitivity than 5-Br-PADAP
Pb(II) Variable~7.5[4]Broad reactivity with many metals
Cu(II) VariableAcidic to neutral
PAN Cu(II) High (specific value varies)2.0 - 8.0Forms stable, intensely colored complexesLower selectivity than 5-Br-PADAP
Zn(II) High (specific value varies)~7.0Often requires extraction into an organic solvent
Ni(II) High (specific value varies)~7.0
Dithizone Pb(II) High (specific value varies)8.5 - 11.5High sensitivity for heavy metalsProne to interference, requires extraction, light sensitive
Zn(II) High (specific value varies)4.0 - 5.5Use of toxic organic solvents (e.g., chloroform)
Cd(II) High (specific value varies)>6.0

The Chemistry of Superiority: The Chelation Mechanism

The remarkable performance of 5-Br-PADAP is rooted in its molecular structure and the nature of the chelate complexes it forms with metal ions. As a tridentate ligand, a single 5-Br-PADAP molecule can form three coordinate bonds with a central metal ion. The chelation typically involves the nitrogen atom of the pyridyl ring, one of the azo group's nitrogen atoms, and the deprotonated hydroxyl group. This results in the formation of two stable, five-membered chelate rings, a thermodynamically favorable arrangement.

The intense color of the metal-5-Br-PADAP complex arises from a charge-transfer transition, where the absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital (or vice versa). The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are influenced by the nature of the metal ion and the electronic structure of the resulting complex.

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 5-Br-PADAP.

Experimental Protocol: Spectrophotometric Determination of Zinc using 5-Br-PADAP

This protocol provides a general framework for the determination of zinc in an aqueous sample. Optimization may be required depending on the specific sample matrix and instrumentation.

Reagent Preparation
  • Standard Zinc Solution (1000 µg/mL): Dissolve 1.000 g of zinc metal in a minimal amount of concentrated nitric acid and dilute to 1000 mL with deionized water.

  • Working Zinc Standards: Prepare a series of working standards (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL) by diluting the stock solution with deionized water.

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of 5-Br-PADAP in 100 mL of ethanol.

  • Buffer Solution (pH 9.0): Prepare a boric acid/sodium hydroxide buffer.

  • Masking Solution (optional): Prepare a solution of a suitable masking agent (e.g., sodium thiosulfate) if interfering ions are expected.

Experimental Workflow

Experimental_Workflow A Sample/Standard Preparation B Add Buffer (pH 9.0) A->B C Add 5-Br-PADAP Solution B->C D Incubate for Color Development C->D E Measure Absorbance at λmax (~550 nm) D->E F Construct Calibration Curve E->F G Determine Sample Concentration F->G

Caption: General workflow for the spectrophotometric determination of zinc.

Step-by-Step Procedure
  • Calibration Curve:

    • Pipette 1.0 mL of each working zinc standard into a series of 10 mL volumetric flasks.

    • To each flask, add 2.0 mL of the pH 9.0 buffer solution.

    • Add 1.0 mL of the 5-Br-PADAP solution to each flask.

    • Dilute to the mark with deionized water and mix well.

    • Allow the solutions to stand for 15 minutes for full color development.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 550 nm) against a reagent blank.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Sample Analysis:

    • Pipette an appropriate aliquot of the sample solution into a 10 mL volumetric flask.

    • Follow steps 2-5 as described for the calibration curve.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of zinc in the sample by referring to the calibration curve.

Conclusion: A Clear Choice for High-Performance Analysis

In the pursuit of analytical excellence, this compound (5-Br-PADAP) presents a compelling case as a chromogenic reagent of choice. Its demonstrably superior sensitivity, coupled with the ability to achieve high selectivity through optimized reaction conditions, positions it as a powerful tool for researchers across various scientific disciplines. While other reagents have their merits, the exceptional molar absorptivity of 5-Br-PADAP complexes provides a distinct advantage, particularly in the challenging realm of trace metal analysis. By understanding the principles of its application and following robust experimental protocols, scientists can harness the full potential of 5-Br-PADAP to achieve accurate, reliable, and highly sensitive quantification of metal ions.

References

  • Ferreira, S. L. C., et al. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. Talanta, 43(10), 1649-1656.
  • Homsher, R., & Zak, B. (1985). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. Clinical Chemistry, 31(8), 1310-1313.
  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.
  • Sandell, E. B., & Onishi, H. (1978).
  • Shibata, S. (1972). Metal-Complexes of 2-Pyridylazo Compounds. Analytica Chimica Acta, 64, 1-105.
  • Simonsen, A., & Basson, W. D. (1971). Spectrophotometric determination of lead with 4-(2-pyridylazo)-resorcinol. Analytica Chimica Acta, 53(1), 184-187.
  • Ueno, K., Imamura, T., & Cheng, K. L. (Eds.). (1992). Handbook of Organic Analytical Reagents. CRC press.
  • Vogel, A. I. (1989).
  • Wei, F. S., Zhu, Y. R., & Yin, F. (1982). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. A sensitive spectrophotometric reagent for uranium. Analytica Chimica Acta, 139, 263-271.
  • Ghaedi, M., Shokrollahi, A., & Salimian, M. (2009). Simultaneous preconcentration of copper, nickel, cobalt and lead ions by 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) loaded on activated carbon.
  • Pyrzynska, K. (2005). Recent developments in the determination of gold by atomic spectrometry techniques. Spectrochimica Acta Part B: Atomic Spectroscopy, 60(9-10), 1316-1322.
  • Abu Zuhri, A. Z., Shraydeh, B. F., & Shalabi, J. (1986). Selective Spectrophotometric Determination of Palladium (II) With 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino)-Phenol. Analytical Letters, 19(1-2), 99-111.
  • Ferreira, S. L., et al. (2000). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. Analyst, 125(10), 1849-1852.

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A Comparative Guide to Metal Ion Analysis: Evaluating 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol Against Standard Spectrometric Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of trace metal analysis, the selection of an appropriate analytical methodology is paramount to achieving the requisite sensitivity and accuracy. This guide provides a comprehensive comparison of the chromogenic chelating agent 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) with established spectrometric techniques, namely Flame Atomic Absorption Spectroscopy (FAAS), Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the limits of detection (LOD) and quantification (LOQ) for various metal ions.

The Principle of Chelation and Spectrophotometric Detection

At the heart of the 5-Br-PADAP method is the principle of chelation, where the 5-Br-PADAP molecule acts as a ligand, binding to a metal ion to form a stable, colored complex. This chromogenic behavior allows for the quantification of the metal ion concentration using spectrophotometry, as the intensity of the color is directly proportional to the concentration of the metal-ligand complex. The molecular structure of 5-Br-PADAP is specifically designed to form strong, colored chelates with a variety of metal ions, making it a versatile reagent in analytical chemistry.

Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)

Before delving into a direct comparison, it is crucial to define the key performance metrics of an analytical method:

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with precision. It is often estimated as the concentration that gives a signal three times the standard deviation of the blank.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. The LOQ is typically estimated as the concentration that gives a signal ten times the standard deviation of the blank.

These parameters are fundamental in selecting a method that meets the sensitivity requirements for a specific application.

Comparative Analysis of Detection and Quantification Limits

The following table provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various metals using 5-Br-PADAP and other common analytical techniques. It is important to note that these values can be influenced by the sample matrix, instrumental conditions, and the specific experimental protocol employed.

Metal5-Br-PADAP (Spectrophotometry)FAASGFAASICP-OESICP-MS
Cadmium (Cd) LOD: 0.89 µg/LLOD: ~1 µg/LLOD: ~0.02 µg/LLOD: 0.25 µg/LLOD: ~0.01 µg/L
LOQ: 2.97 µg/LLOQ: ~3 µg/LLOQ: ~0.07 µg/LLOQ: 0.7 µg/LLOQ: ~0.03 µg/L
Cobalt (Co) LOD: 2.7 ng/mLLOD: ~10 µg/LLOD: ~0.2 µg/LLOD: 0.5 µg/LLOD: 0.2-0.5 µg/L
LOQ: 9.0 ng/mLLOQ: ~30 µg/LLOQ: ~0.7 µg/LLOQ: 1.5 µg/LLOQ: ~0.7-1.7 µg/L
Copper (Cu) LOD: 3.80 x 10⁻² ng/mLLOD: 21 µg/L[1]LOD: 0.76 µg/L[2]LOD: 1 µg/LLOD: ~0.03 µg/L
LOQ: 0.13 ng/mLLOQ: ~70 µg/LLOQ: ~2.5 µg/LLOQ: 2 µg/LLOQ: ~0.1 µg/L
Iron (Fe) LOD: 3.0 ng/mLLOD: ~10 µg/LLOD: ~0.5 µg/LLOD: 0.4 µg/LLOD: ~0.1 µg/L
LOQ: 10.0 ng/mLLOQ: ~30 µg/LLOQ: ~1.7 µg/LLOQ: 1 µg/LLOQ: ~0.3 µg/L
Lead (Pb) LOD: 1.4 ng/mLLOD: 10 µg/L[3]LOD: 0.217 µg/L[4]LOD: 2.5 µg/LLOD: ~0.02 µg/L
LOQ: 4.7 ng/mLLOQ: ~30 µg/LLOQ: 0.724 µg/L[4]LOQ: 6.5 µg/LLOQ: ~0.07 µg/L
Nickel (Ni) LOD: 0.2 ng/mL[5]LOD: ~10 µg/LLOD: ~0.5 µg/LLOD: 0.1 µg/LLOD: ~0.03 µg/L
LOQ: 0.67 ng/mLLOQ: ~30 µg/LLOQ: ~1.7 µg/LLOQ: 0.1 µg/LLOQ: ~0.1 µg/L
Zinc (Zn) LOD: 0.09 µg/LLOD: ~2 µg/LLOD: ~0.02 µg/LLOD: 0.35 µg/LLOD: ~0.05 µg/L
LOQ: 0.30 µg/LLOQ: ~6 µg/LLOQ: ~0.07 µg/LLOQ: 1 µg/LLOQ: ~0.17 µg/L

Note: The LOD and LOQ values for 5-Br-PADAP are often reported in ng/mL, which is equivalent to µg/L. The values presented are a synthesis of data from multiple sources and should be considered as representative. For GFAAS, FAAS, ICP-OES, and ICP-MS, the values represent typical instrumental detection limits.

Experimental Protocol: Spectrophotometric Determination of Zinc with 5-Br-PADAP

This protocol outlines a standard procedure for the determination of zinc in an aqueous sample. The causality behind each step is explained to provide a deeper understanding of the methodology.

1. Reagent Preparation:

  • Zinc Standard Solutions: Prepare a series of standard solutions of known zinc concentrations (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mg/L) by diluting a certified stock solution. This is crucial for creating a calibration curve to quantify the unknown sample.

  • 5-Br-PADAP Solution (0.01% w/v): Dissolve 10 mg of 5-Br-PADAP in 100 mL of ethanol. Ethanol is used as a solvent due to the limited water solubility of 5-Br-PADAP.[6]

  • Buffer Solution (pH 9): Prepare a buffer solution (e.g., ammonium chloride/ammonia) to maintain the optimal pH for the complex formation. The pH is a critical parameter as it affects the deprotonation of the ligand and the stability of the metal-ligand complex.

  • Masking Agent (Optional): If interfering ions are expected, a suitable masking agent (e.g., cyanide or thiosulfate) can be added to the buffer solution to selectively complex with these ions and prevent their reaction with 5-Br-PADAP.

2. Sample Preparation:

  • Acidify the water sample with nitric acid to prevent precipitation of metal hydroxides and adsorption to the container walls.

  • If the sample contains particulates, filter it through a 0.45 µm membrane filter.

  • Take a known volume of the sample for analysis.

3. Color Development:

  • To a 25 mL volumetric flask, add an aliquot of the sample or standard solution.

  • Add 5 mL of the pH 9 buffer solution.

  • Add 2 mL of the 0.01% 5-Br-PADAP solution and mix well.

  • Dilute to the mark with deionized water and allow the color to develop for 15 minutes. This waiting period ensures that the complexation reaction goes to completion.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the Zn-(5-Br-PADAP) complex, which is typically around 550-560 nm, using a spectrophotometer. Use a reagent blank (containing all reagents except the analyte) to zero the instrument.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of zinc in the sample by interpolating its absorbance on the calibration curve.

Visualizing the Process

To better illustrate the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Standards, 5-Br-PADAP, Buffer) Mix Mix Sample/Standard, Buffer, and 5-Br-PADAP Reagent_Prep->Mix Sample_Prep Sample Preparation (Acidification, Filtration) Sample_Prep->Mix Develop Color Development (15 min) Mix->Develop Measure Spectrophotometric Measurement (λmax) Develop->Measure Calibrate Calibration Curve Construction Measure->Calibrate Quantify Quantification of Zinc Concentration Calibrate->Quantify

Caption: Experimental workflow for the spectrophotometric determination of zinc using 5-Br-PADAP.

chelation_reaction cluster_reactants Reactants cluster_product Product Metal Metal Ion (M²⁺) Complex [M(5-Br-PADAP)₂]²⁺ (Colored Chelate Complex) Metal->Complex + Ligand 2 x 5-Br-PADAP Ligand->Complex

Caption: Chelation reaction of a divalent metal ion with 5-Br-PADAP.

Conclusion

The choice of an analytical method for trace metal determination is a critical decision that depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The 5-Br-PADAP spectrophotometric method offers a sensitive, cost-effective, and relatively simple alternative to more instrumentally intensive techniques like GFAAS and ICP-MS. For many applications, particularly in routine analysis and in laboratories with limited access to high-end instrumentation, 5-Br-PADAP provides excellent detection limits that are often comparable to or even better than FAAS and, in some cases, approach those of ICP-OES. However, for ultra-trace analysis and complex matrices where interferences are a significant concern, the superior sensitivity and selectivity of GFAAS and ICP-MS remain indispensable. Ultimately, a thorough understanding of the performance characteristics of each method, as outlined in this guide, will enable the researcher to make an informed decision that best suits their analytical needs.

References

  • Ferreira, S. L., Costa, A. C., & de Jesus, D. S. (1996). Derivative spectrophotometric determination of nickel using Br-PADAP. Talanta, 43(10), 1649–1656.
  • Banjare, R. K., Thakur, M., & Deb, M. K. (2004). Spectrophotometric determination of nickel(II) using 5-Br-PADAP and N-hydroxy-N,N'-diphenylbenzamidine. Journal of the Indian Chemical Society, 81(5), 414-416.
  • GeoScienceWorld. (n.d.). Detection limits were calculated for.... Retrieved from [Link]

  • dos Reis, B. F., & da Veiga, M. A. M. S. (2012). Determination of copper at wide range concentrations using instrumental features of high-resolution continuum source flame atomic absorption spectrometry. Journal of the Brazilian Chemical Society, 23(11), 2004-2010.
  • Salonia, J. A., Wuilloud, R. G., Gásquez, J. A., Olsina, R. A., & Martinez, L. D. (2000). On-line complexation of zinc with 5-Br-PADAP and preconcentration using a knotted reactor for inductively coupled plasma atomic emission spectrometric determination in river water samples. Fresenius' journal of analytical chemistry, 367(7), 653–657.
  • Korenová, M., et al. (2022). Development of an analytical method for determination of lead and cadmium in biological materials by GFAAS using Escherichia coli as model substance. PLoS ONE 17(5): e0267757.
  • Ilieva, D., Surleva, A. R., Murariu, M., & Abdullah, M. M. A. B. (2018). Evaluation of ICP-OES Method for Heavy Metal and Metalloids Determination in Sterile Dump Material.
  • Wang, L., et al. (2011). Ultrasonic oscillation dialysis-graphite furnace atomic absorption spectrometer method for determination of "free" copper and exchangeable copper in serum. Clinica chimica acta; international journal of clinical chemistry, 412(1-2), 165–169.
  • Sözgen, K., & Tütem, E. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Talanta, 62(5), 971–976.
  • Kamiya Biomedical Company. (2014). Zinc Assay (5-Br-PAPS Chromogenic Method). Retrieved from [Link]

  • Gholivand, M. B., & Torkashvand, M. (2010). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. Journal of the Iranian Chemical Society, 7(4), 936-943.
  • IHE Delft. (n.d.). Limit of Detection and Quantification. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Agilent. (2013). Using ICP-MS and Mass Profiler Professional to Determine the Effect of Storage Temperature and Packaging Type on the Trace Metal. Retrieved from [Link]

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A Comparative Guide to the Performance of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of trace metals is a cornerstone of analytical integrity. In the realm of spectrophotometric analysis, the choice of a chromogenic reagent is paramount to achieving the requisite sensitivity, selectivity, and accuracy, particularly when validating methods against Certified Reference Materials (CRMs). This guide provides an in-depth technical comparison of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP), a highly sensitive pyridylazo dye, against other established reagents for the determination of nickel in a steel certified reference material.

The Critical Role of Chromogenic Reagents in Metallurgical Analysis

The determination of elemental composition in alloys, such as steel, is crucial for quality control and adherence to material specifications. While techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectroscopy are powerful, UV-Vis spectrophotometry remains a widely accessible, cost-effective, and reliable method. The efficacy of spectrophotometry hinges on the chromogenic reagent, which forms a stable, colored complex with the target metal ion. An ideal reagent exhibits high molar absorptivity (indicating high sensitivity), significant selectivity towards the target analyte, and robust performance under routine laboratory conditions.

5-Br-PADAP has emerged as a superior reagent for the determination of various metal ions, including nickel, due to the intense color of its metal complexes. This guide will focus on its application in the analysis of nickel in a steel CRM, a common and challenging matrix due to the presence of other potentially interfering metals like cobalt and iron.

Comparative Performance Analysis: 5-Br-PADAP vs. Alternatives

The selection of a chromogenic reagent is a critical decision in method development. Here, we compare the performance of 5-Br-PADAP with two other widely used reagents for nickel determination: Dimethylglyoxime (DMG), the classical reagent for nickel, and 4-(2-Pyridylazo)resorcinol (PAR), another versatile pyridylazo dye.

Performance MetricThis compound (5-Br-PADAP) Dimethylglyoxime (DMG)4-(2-Pyridylazo)resorcinol (PAR)
Optimal pH 4.0 - 6.05.8 - 11.0~7.5
Wavelength of Max. Absorbance (λmax) 530 nm and 562 nm~445 nm~492 nm
Molar Absorptivity (ε) for Ni(II) complex ~1.04 x 10⁵ L mol⁻¹ cm⁻¹~3.2 x 10³ L mol⁻¹ cm⁻¹~7.15 x 10⁴ L mol⁻¹ cm⁻¹ (for Zn(II) at pH 7.4)
Complex Color Red-violetRedRed
Key Interferences Cobalt(II), Iron(II)-Cobalt(II), Zinc(II)
Remarks Exceptional sensitivity. Derivative spectrophotometry can mitigate cobalt interference.Highly selective for nickel, but with lower sensitivity.Good sensitivity, but less selective than 5-Br-PADAP and DMG.

Expert Insight: The significantly higher molar absorptivity of the Ni(II)-5-Br-PADAP complex underscores its superior sensitivity, enabling the determination of lower concentrations of nickel compared to DMG and PAR. While cobalt interference is a known challenge with pyridylazo reagents, advanced spectrophotometric techniques such as derivative spectrophotometry can effectively resolve the overlapping spectra of nickel and cobalt complexes, enhancing the selectivity of the method.

The Chelation Mechanism: A Structural Perspective

The remarkable sensitivity of 5-Br-PADAP is rooted in its molecular structure, which facilitates the formation of a highly conjugated system upon chelation with a metal ion. 5-Br-PADAP acts as a tridentate ligand, coordinating with the nickel(II) ion through the nitrogen atom of the pyridine ring, a nitrogen atom of the azo group, and the deprotonated oxygen atom of the phenolic hydroxyl group. This coordination results in the formation of stable five- and six-membered chelate rings.

Caption: Chelation of Ni(II) by 5-Br-PADAP.

Experimental Protocol: Determination of Nickel in a Steel Certified Reference Material

This protocol outlines the determination of nickel in a steel CRM using 5-Br-PADAP. The procedure includes the dissolution of the steel sample, management of interferences, and the spectrophotometric measurement.

Reagents and Instrumentation
  • Standard Nickel Solution (1000 µg/mL): Commercially available or prepared by dissolving high-purity nickel metal in nitric acid.

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of absolute ethanol.

  • Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Masking Agent Solution: A solution containing ammonium citrate and potassium sodium tartrate can be used to mask iron and other interfering ions.

  • Acids: Concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Instrumentation: A UV-Vis spectrophotometer capable of operating in the visible range.

Sample Preparation and Dissolution

The accurate dissolution of the metallic matrix is a critical first step. The choice of acids is dictated by the need to completely dissolve the alloy and to ensure the target analyte is in a suitable oxidation state.

  • Weighing: Accurately weigh approximately 0.1 g of the steel certified reference material into a 250 mL beaker.

  • Digestion: Add 10 mL of a 1:1 (v/v) mixture of concentrated HNO₃ and HCl. Heat the beaker gently on a hot plate in a fume hood until the sample is completely dissolved. The combination of nitric and hydrochloric acids (aqua regia) is effective for dissolving most steels.

  • Fuming: Add 5 mL of perchloric acid (HClO₄) and heat until dense white fumes of perchloric acid appear. This step helps to remove nitric acid and to oxidize any remaining organic matter. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

  • Dilution: Cool the solution and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water.

Spectrophotometric Determination
  • Aliquoting: Pipette a suitable aliquot (e.g., 5 mL) of the prepared sample solution into a 50 mL volumetric flask.

  • Masking of Interferences: Add 5 mL of the masking agent solution to complex interfering ions such as iron.

  • pH Adjustment: Add 10 mL of the pH 5.5 acetate buffer solution.

  • Color Development: Add 2 mL of the 0.05% 5-Br-PADAP solution and mix well.

  • Final Dilution: Dilute the solution to the 50 mL mark with deionized water and allow it to stand for 15 minutes for full color development.

  • Measurement: Measure the absorbance of the solution at 562 nm against a reagent blank prepared in the same manner but without the sample aliquot.

Calibration

Prepare a series of standard solutions containing known concentrations of nickel (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL) by diluting the standard nickel solution. Process these standards through the same procedure as the sample (steps 2-6 of the spectrophotometric determination) to construct a calibration curve of absorbance versus nickel concentration. The concentration of nickel in the sample can then be determined from its absorbance using the calibration curve.

Workflow Visualization

The following diagram illustrates the key stages of the analytical workflow for the determination of nickel in a steel CRM using 5-Br-PADAP.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_calibration Calibration weigh Weigh Steel CRM dissolve Dissolve in Acids weigh->dissolve fume Fume with HClO₄ dissolve->fume dilute_sample Dilute to Volume fume->dilute_sample aliquot Take Aliquot dilute_sample->aliquot mask Add Masking Agents aliquot->mask buffer Adjust pH to 5.5 mask->buffer add_reagent Add 5-Br-PADAP buffer->add_reagent measure Measure Absorbance at 562 nm add_reagent->measure prep_standards Prepare Ni Standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve plot_curve->measure Determine Concentration

Caption: Workflow for Ni determination in steel CRM.

Conclusion and Future Perspectives

This compound has demonstrated exceptional performance as a chromogenic reagent for the spectrophotometric determination of nickel in certified reference materials. Its high sensitivity, coupled with strategies to mitigate interferences, makes it a valuable tool for analytical laboratories. The detailed protocol provided herein offers a robust framework for the accurate and reliable analysis of nickel in complex matrices. Future research may focus on the development of new pyridylazo derivatives with enhanced selectivity and the application of these reagents in flow injection analysis systems for high-throughput screening.

References

  • Obaid, S. M., Abd-Almonuim, A. E., Al-Naymi, H. A., Jarad, A. J., & Saleh, M. M. (2024).

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP) in Routine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an analytical method for routine analysis is a critical decision that balances performance with cost-effectiveness. This guide provides an in-depth comparison of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP), a highly sensitive chromogenic reagent, with other analytical techniques for the determination of metal ions. We will delve into the practicalities of its application, supported by experimental data, to offer a clear perspective on its suitability for your laboratory's needs.

The Analytical Challenge: Balancing Sensitivity, Throughput, and Cost

In routine analysis, particularly within quality control and developmental stages of pharmaceuticals, the frequent monitoring of metal ion concentrations is paramount. These metals can be active ingredients, catalysts, or contaminants, and their accurate quantification is a regulatory and safety necessity. The ideal analytical method should be sensitive enough to detect trace amounts, robust for consistent results, and economical to implement and operate on a day-to-day basis.

Introducing 5-Br-PADAP: A High-Performance Chromogenic Reagent

This compound, commonly known as 5-Br-PADAP, is a spectrophotometric reagent that has gained significant attention for its ability to form stable, intensely colored complexes with a variety of metal ions. This property allows for their quantification using UV-Visible spectrophotometry, a technique readily available in most analytical laboratories.

The primary appeal of 5-Br-PADAP lies in its high molar absorptivity for various metal complexes, which translates to excellent sensitivity and low detection limits. For instance, in the determination of zinc, the 5-Br-PADAP complex exhibits a molar absorptivity of 120,000 L mol⁻¹ cm⁻¹[1][2]. Similarly, for cobalt and iron, the molar absorptivities are reported to be 9.27 x 10⁴ L mol⁻¹ cm⁻¹ and 7.18 x 10⁴ L mol⁻¹ cm⁻¹, respectively[3][4]. This high sensitivity often eliminates the need for pre-concentration steps, saving time and reducing the potential for sample contamination.

Comparative Analysis: 5-Br-PADAP vs. Alternative Methods

To holistically evaluate the cost-effectiveness of 5-Br-PADAP, it is essential to compare it against both traditional spectrophotometric reagents and more capital-intensive instrumental techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Method 1: Spectrophotometry with 5-Br-PADAP

This method involves the reaction of the metal ion in a sample with 5-Br-PADAP to form a colored complex, the absorbance of which is then measured using a UV-Vis spectrophotometer.

Method 2: Spectrophotometry with Traditional Reagents (e.g., 1,10-Phenanthroline for Iron)

A well-established method for the determination of iron involves the use of 1,10-phenanthroline, which forms a red-orange complex with Fe(II) ions.

Method 3: Atomic Absorption Spectrometry (AAS)

AAS measures the absorption of light by free atoms in a gaseous state. It is a highly selective and sensitive technique for metal analysis.

Method 4: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for multi-element analysis with high sensitivity and a wide linear range. It is often the method of choice in pharmaceutical analysis for elemental impurities.

Cost-Effectiveness Breakdown

The true cost of an analytical method extends beyond the initial purchase price of a reagent. A comprehensive cost-effectiveness analysis must consider instrumentation, consumables, operator time, and sample throughput.

Factor Spectrophotometry (5-Br-PADAP) Spectrophotometry (Traditional Reagents) Atomic Absorption Spectrometry (AAS) Inductively Coupled Plasma-OES (ICP-OES)
Initial Instrument Cost Low ($3,000 - $60,000 for a UV-Vis spectrophotometer)[5]Low ($3,000 - $60,000 for a UV-Vis spectrophotometer)[5]Moderate ($20,000 - $150,000)[6]High ($100,000 - $300,000)[7]
Reagent Cost per Analysis Moderate to High (dependent on metal)Low to ModerateN/A (uses specific lamps per element)N/A (consumes high-purity argon gas)
Sample Throughput Moderate (sequential analysis)Moderate (sequential analysis)Low (typically single-element analysis)[8]High (simultaneous multi-element analysis)[8]
Ease of Use & Training Simple, minimal training requiredSimple, minimal training requiredModerate, requires trained operatorComplex, requires highly trained operator
Consumables & Maintenance Low (cuvettes)Low (cuvettes)Moderate (hollow cathode lamps, gases)High (argon gas, nebulizer, torch, etc.)

Causality Behind the Costs: The low initial cost of a UV-Vis spectrophotometer makes spectrophotometric methods highly accessible. While the per-gram cost of a specialized reagent like 5-Br-PADAP may be higher than traditional reagents, its high sensitivity can lead to lower consumption per analysis. AAS and ICP-OES, on the other hand, require a significant upfront investment in instrumentation and have higher ongoing operational costs due to the need for specialized gases and consumables. However, their high throughput for multi-element analysis can offset these costs in high-volume laboratories.

Performance Comparison: A Data-Driven Evaluation

The choice of an analytical method is fundamentally guided by its ability to deliver accurate and reliable data. The following table summarizes key performance metrics for the determination of various metal ions using 5-Br-PADAP and compares them with alternative methods.

Analyte Method Reagent Limit of Detection (LOD) Linearity Range **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) **
Cobalt (Co) Spectrophotometry5-Br-PADAP2.7 ng/mL[9]80 - 2000 ng/mL[9]9.27 x 10⁴[3]
AAS-5 µg/L[10]-N/A
ICP-OES-0.3 µg/L-N/A
Nickel (Ni) Spectrophotometry5-Br-PADAP0.2 ng/mL[11]Up to 0.5 µg/mL[7]1.04 x 10⁵[12]
AAS-11 µg/L[10]-N/A
ICP-OES-1.5 µg/L-N/A
Iron (Fe) Spectrophotometry5-Br-PADAP3.0 ng/mL[9]80 - 2000 ng/mL[9]7.18 x 10⁴[4]
Spectrophotometry1,10-Phenanthroline~10 µg/L[13]-1.11 x 10⁴[6]
AAS-19 µg/L[10]-N/A
ICP-OES-0.4 µg/L-N/A
Zinc (Zn) Spectrophotometry5-Br-PADAP--1.20 x 10⁵[1][2]
AAS---N/A
ICP-OES-0.2 µg/L-N/A

Expert Interpretation of Performance Data: The data clearly demonstrates the high sensitivity of the 5-Br-PADAP method, with LODs often in the low ng/mL range, which is comparable to or even better than AAS for some elements. While ICP-OES generally offers the lowest detection limits, the sensitivity of 5-Br-PADAP is often more than sufficient for many routine applications, especially when considering the significantly lower cost. The choice between these methods, therefore, becomes a question of whether the ultra-trace sensitivity of ICP-OES is a necessity for the specific analytical task.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the analytical data, it is crucial to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for the determination of iron using both 5-Br-PADAP and the classic 1,10-phenanthroline method.

Protocol 1: Spectrophotometric Determination of Iron(III) using 5-Br-PADAP

Principle: Iron(III) forms a colored complex with 5-Br-PADAP in a slightly acidic to neutral medium. The absorbance of this complex is measured at its wavelength of maximum absorbance.

Reagents and Solutions:

  • Standard Iron(III) solution (1000 mg/L)

  • 5-Br-PADAP solution (0.05% w/v in ethanol)

  • Acetate buffer solution (pH 3.4)

  • Tween-80 solution (1% v/v)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting the stock solution.

  • Sample Preparation: If the sample is solid, an appropriate digestion procedure is required to bring the iron into solution. For liquid samples, dilute as necessary to fall within the linear range of the method.

  • Color Development: To a 25 mL volumetric flask, add an aliquot of the standard or sample solution. Add 2.5 mL of acetate buffer (pH 3.4) and 2.5 mL of Tween-80 solution. Add 1.0 mL of the 5-Br-PADAP solution and dilute to the mark with deionized water.

  • Measurement: Allow the color to develop for 15 minutes. Measure the absorbance at 585 nm against a reagent blank prepared in the same manner without the iron standard or sample.

  • Calibration Curve: Plot the absorbance of the standards versus their concentration to construct a calibration curve. Determine the concentration of iron in the sample from the calibration curve.

Protocol 2: Spectrophotometric Determination of Iron using 1,10-Phenanthroline

Principle: Iron(III) in the sample is first reduced to Iron(II) using hydroxylamine hydrochloride. The Iron(II) then reacts with 1,10-phenanthroline to form a stable, red-orange complex.

Reagents and Solutions:

  • Standard Iron solution (prepared from ferrous ammonium sulfate)

  • 1,10-Phenanthroline solution (0.1% w/v in water)

  • Hydroxylamine hydrochloride solution (10% w/v in water)

  • Sodium acetate solution (10% w/v in water)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations.

  • Sample Preparation: Similar to the 5-Br-PADAP method, ensure the sample is in a suitable liquid form.

  • Reduction and Complexation: To a 100 mL volumetric flask, add an aliquot of the standard or sample solution. Add 1 mL of hydroxylamine hydrochloride solution and mix. Add 10 mL of the 1,10-phenanthroline solution and 8 mL of the sodium acetate solution. Dilute to the mark with deionized water.

  • Measurement: Allow the solution to stand for 10 minutes for full color development. Measure the absorbance at 510 nm against a reagent blank.[6][14][15]

  • Calibration Curve: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the iron concentration in the sample from this curve.

Workflow Visualization

To better illustrate the procedural differences, the following diagrams outline the workflows for the spectrophotometric and instrumental methods.

cluster_0 Spectrophotometric Analysis (5-Br-PADAP) A Sample Preparation (Digestion/Dilution) B Add Buffer, Surfactant, & 5-Br-PADAP A->B C Color Development B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Data Analysis (Calibration Curve) D->E

Caption: Workflow for spectrophotometric analysis using 5-Br-PADAP.

cluster_1 Instrumental Analysis (AAS/ICP-OES) F Sample Preparation (Digestion/Dilution) H Sample Introduction (Nebulization) F->H G Instrument Calibration I Atomic Absorption/ Emission Measurement G->I H->I J Data Analysis I->J

Caption: Generalized workflow for instrumental analysis (AAS/ICP-OES).

Conclusion: Making an Informed Decision

The choice between 5-Br-PADAP-based spectrophotometry and other analytical methods is not a one-size-fits-all solution. It requires a careful evaluation of your laboratory's specific needs and resources.

5-Br-PADAP is a highly cost-effective option for routine analysis when:

  • Moderate to high sensitivity is required, but ultra-trace analysis is not essential. Its low detection limits are often sufficient for many quality control applications in the pharmaceutical and other industries.

  • Initial capital expenditure is a major consideration. The low cost of a UV-Vis spectrophotometer makes this method accessible to a wider range of laboratories.

  • Ease of use and minimal operator training are priorities. The simplicity of the spectrophotometric procedure allows for rapid implementation and reduces the need for highly specialized personnel.

  • Sample throughput is moderate. For laboratories not processing hundreds of samples daily for a wide range of elements, the sequential nature of spectrophotometry is not a significant bottleneck.

AAS and ICP-OES become more cost-effective when:

  • Ultra-trace detection limits are mandatory for regulatory compliance or research purposes.

  • High sample throughput for a large number of different elements is a daily requirement. The simultaneous multi-element capabilities of ICP-OES, in particular, can significantly reduce the cost per sample in high-volume settings.

  • The laboratory has the necessary infrastructure and trained personnel to operate and maintain these more complex instruments.

References

  • DETERMINATION OF IRON WITH 1,10-PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. (n.d.). Retrieved from [Link]

  • Singh, S. B. (n.d.). Spectroscopic determination of iron by 1,10-phenanthroline method. ResearchGate. Retrieved from [Link]

  • Atomic Absorption Spectrophotometers For Sale, New and Used Prices | LabX. (n.d.). Retrieved from [Link]

  • Standard Methods: 3500-Fe B: Iron by Phenanthroline. (n.d.). Retrieved from [Link]

  • Spectrophotometric Determination of Iron. (2017, January 9). Truman State University. Retrieved from [Link]

  • Spectrophotometric determination of nickel(II) using 5-Br-PADAP and N-hydroxy-N,N'-diphenylbenzamidine. (2022, January 8). Zenodo. [Link]

  • [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 747-748. [Link]

  • S., Jia, C., Saiyinna, & Hai, M. (2000). [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. ResearchGate. Retrieved from [Link]

  • ICP-MS VS ICP-OES Pricing : r/chemistry. (2024, February 5). Reddit. Retrieved from [Link]

  • Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager. (2025, March 6). Retrieved from [Link]

  • Spectrophotometer, UV-Vis, Fluor For Sale, New & Used Prices | LabX. (n.d.). Retrieved from [Link]

  • Ferreira, S. L., Costa, A. C., & de Jesus, D. S. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. Talanta, 43(10), 1649-1656. [Link]

  • Sözgen, K., & Tütem, E. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Talanta, 62(5), 971-976. [Link]

  • Homsher, R., & Zak, B. (1985). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. Clinical chemistry, 31(8), 1310-1313. [Link]

  • Homsher, R., & Zak, B. (1985). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. Semantic Scholar. Retrieved from [Link]

  • Anthemidis, A. N., & Ioannou, K. I. (2007). Single-sample cloud point determination of iron, cobalt and nickel by flow injection analysis flame atomic absorption spectrometry - Application to real samples and certified reference materials. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (5-Br-PADAP)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and responsible disposal of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, a widely used metallochromic indicator and reagent.

This document moves beyond generic disposal advice, offering detailed, step-by-step procedures rooted in the chemical nature of 5-Br-PADAP. By understanding the "why" behind each step, laboratory personnel can not only ensure compliance but also cultivate a deeper culture of safety and chemical competency.

Core Chemical and Hazard Profile of 5-Br-PADAP

Before addressing disposal, a thorough understanding of the compound's characteristics is paramount. This informs every aspect of its handling, from initial use to final waste management.

PropertyDataSource
Chemical Name This compound[1][2]
Synonyms 5-Br-PADAP[2]
Molecular Formula C₁₅H₁₇BrN₄O[2][3]
Molecular Weight 349.22 g/mol [2][3]
Appearance Red to dark red or purple powder/crystals[3][4]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[1][2]
Incompatibilities Strong oxidizing agents, strong bases, strong acids[2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide[2]

Expert Insight: The structure of 5-Br-PADAP contains three key features that dictate its disposal considerations: the azo group (-N=N-) , which is characteristic of dyes and can be cleaved under reductive conditions; the brominated aromatic ring , which classifies it as a halogenated organic compound; and the phenolic group , which imparts pH-dependent properties. Thermal decomposition yields hazardous gases like NOx and hydrogen bromide, underscoring the importance of avoiding incineration as a primary disposal method in a standard laboratory setting.[2]

The Disposal Workflow: A Multi-tiered Approach

The disposal of 5-Br-PADAP should not be viewed as a single action but as a workflow that begins with waste generation and ends with collection by a certified hazardous waste contractor. This workflow prioritizes safety, waste minimization, and regulatory compliance.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Final Disposal A Step 1: Waste Segregation (Solid vs. Aqueous Waste) B Step 2: Pre-treatment (Optional) Reductive Cleavage of Aqueous Waste A->B For dilute solutions C Step 3: Waste Accumulation Properly Labeled, Sealed Containers A->C For solid waste & contaminated PPE B->C Transfer treated liquid D Step 4: Pickup Request Submit to EHS/Licensed Contractor C->D Once container is full or per schedule E Step 5: Off-site Disposal Incineration or Secure Landfill D->E Handled by professionals

Caption: Disposal workflow for 5-Br-PADAP waste.

Immediate Safety and Spill Management

Accidents happen, and preparedness is key to mitigating risks.

Personal Protective Equipment (PPE): When handling 5-Br-PADAP in any form (pure solid, solutions, or waste), the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: A lab coat is required. Use chemically impermeable gloves (e.g., nitrile).[1]

  • Respiratory Protection: If handling large quantities of the powder or if dust formation is likely, a full-face respirator with appropriate cartridges should be used.[1]

Spill Protocol (Solid Material):

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate PPE as described above.

  • Containment: Gently sweep up the spilled solid material. AVOID creating dust.[5]

  • Collection: Place the swept material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department, following your institution's protocols.

Step-by-Step Disposal Procedures

The primary directive for the disposal of 5-Br-PADAP is to treat it as hazardous chemical waste.[5] It must be collected by a licensed disposal company.[5] Under no circumstances should this chemical or its solutions be disposed of down the drain.

Procedure 1: Disposal of Solid 5-Br-PADAP and Contaminated Materials

This procedure applies to expired reagents, unused solid material, and contaminated consumables (e.g., weigh boats, gloves, wipes).

  • Waste Container: Designate a specific, sealable, and chemically compatible container for solid 5-Br-PADAP waste. A wide-mouth polyethylene or glass jar with a screw-top lid is suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".

  • Collection: Carefully place the solid waste and contaminated items into the designated container. Ensure the exterior of the container remains clean.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong acids, bases, and oxidizing agents.[2][6]

  • Pickup: Once the container is full or according to your institution's schedule, submit a hazardous waste pickup request to your EHS department.

Procedure 2: Pre-treatment of Dilute Aqueous 5-Br-PADAP Waste

For dilute aqueous solutions (e.g., from spectrophotometric assays), a pre-treatment step can be employed to decolorize the waste. This is a valuable safety measure as it breaks down the chromophore, providing a visual confirmation of degradation. The resulting solution must still be disposed of as hazardous waste. This procedure utilizes sodium dithionite (sodium hydrosulfite) for the reductive cleavage of the azo bond.[7]

Causality: Azo dyes are colored due to the -N=N- double bond conjugated with aromatic rings. Sodium dithionite is a powerful reducing agent that cleaves this bond, breaking the conjugation and yielding colorless (or less colored) aromatic amine products.[7][8] While the color is removed, the resulting aromatic amines are still potentially hazardous and must be disposed of accordingly.

Protocol: Reductive Cleavage with Sodium Dithionite

  • Preparation: Conduct this procedure in a well-ventilated chemical fume hood. Wear all required PPE.

  • Waste Collection: Collect the dilute aqueous 5-Br-PADAP waste in a suitable glass beaker or flask, large enough to accommodate the addition of reagents without splashing.

  • pH Adjustment: While stirring, slowly adjust the pH of the solution to between 9 and 10 using a dilute sodium hydroxide (NaOH) solution. The reduction is more efficient under slightly alkaline conditions.

  • Reduction: Slowly add solid sodium dithionite (Na₂S₂O₄) in small portions while stirring. A general starting point is a 2-3 fold molar excess relative to the estimated amount of 5-Br-PADAP. Continue adding portions until the characteristic red/purple color of the solution disappears.

  • Reaction Quenching (Optional but Recommended): After the solution is decolorized, let it stir for an additional 30 minutes to ensure the reaction is complete. To neutralize any excess dithionite, you can carefully add a small amount of hydrogen peroxide (H₂O₂) until bubbling ceases.

  • Final pH Adjustment: Neutralize the final solution to a pH between 6 and 8 by slowly adding dilute hydrochloric acid (HCl).

  • Containerization: Transfer the treated, decolorized solution to a new, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Treated this compound waste (contains aromatic amines and bromide salts)".

  • Storage and Pickup: Store the container in the satellite accumulation area for collection by your licensed hazardous waste contractor.

Expert Caution: This pre-treatment method is a decolorization and degradation step, not a complete detoxification. The resulting solution contains brominated aromatic amines, which are themselves a class of potentially hazardous compounds. This procedure is designed to reduce the reactivity and conspicuousness of the waste, but the final product remains hazardous and must not be drain-disposed.

Regulatory Framework

Disposal of 5-Br-PADAP falls under federal and local regulations for hazardous waste management. As a halogenated organic compound, it is subject to specific land disposal restrictions under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][9] Laboratories are required by the Occupational Safety and Health Administration (OSHA) to have a Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous chemicals.[7] Always consult your institution's EHS department for specific guidance, as local regulations may also apply.

By implementing these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • ECHEMI. (n.d.). 5-Br-PADAP SDS, 14337-53-2 Safety Data Sheets.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%.
  • Google Patents. (n.d.). US4101542A - Process for the selective destruction, by reduction, of p-coupled products of the 1-naphthol series.
  • Chem-Impex. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Quora. (2017, September 17). Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines?
  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, 97%.
  • Chemoventory. (2022, April 4). Safety Data Sheet: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • PubChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2022, April 4). Safety Data Sheet: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (also known as 5-Br-PADAP), a versatile azo dye used in analytical chemistry and histology.[1][2][3] Our primary objective is to equip researchers, scientists, and drug development professionals with field-proven insights and procedural steps to ensure personal safety and experimental integrity. This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with a chemical is the foundation of effective PPE selection. While some safety data sheets (SDS) for 5-Br-PADAP classify it as non-hazardous, others provide more specific and cautionary classifications.[4] In alignment with best laboratory practices, we will adhere to the more stringent hazard classifications to ensure the highest level of safety.

The primary documented hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

Although acute toxicity data is largely unavailable, the compound is a fine powder, and like many such chemicals, dust formation should be minimized to prevent inhalation.[5][7] Furthermore, thermal decomposition can release irritating and hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5][6]

The First Lines of Defense: Engineering and Administrative Controls

Before relying on PPE, more effective hazard controls must be implemented. PPE should be considered the last line of defense.

  • Engineering Controls: Always handle the solid form of this chemical in a well-ventilated area, preferably within a chemical fume hood or at a bench with localized exhaust ventilation, especially when weighing or transferring the powder to prevent dust formation.[4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

  • Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for handling this compound. Do not eat, drink, or smoke in the work area.[5][6] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[5][6]

Core PPE Protocol for 5-Br-PADAP

The following PPE is mandatory for the routine handling of this compound.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[5][6]

  • Minimum Requirement: Wear safety glasses with side shields (or goggles) that are compliant with European standard EN 166 or NIOSH standards in the US.[4][5]

  • Best Practice/High-Risk Tasks: When there is a significant risk of splashing (e.g., handling large volumes of solutions) or dust generation (e.g., bulk transfers), a face shield should be worn in addition to safety goggles.[8]

Hand Protection

To prevent skin irritation, appropriate protective gloves are required.[5][6]

  • Glove Inspection and Use: Always inspect gloves for tears or punctures before use.[6] Use proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the appropriate chemical waste stream.

Skin and Body Protection

Protecting the skin and personal clothing is crucial.

  • Lab Coat: A standard, long-sleeved laboratory coat must be worn and kept fastened.[5] For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[9]

  • Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8][9] Canvas or mesh-topped shoes offer little protection from liquid spills and should be avoided.[8]

Respiratory Protection

Under normal laboratory use with proper engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[5][6] However, it becomes necessary in specific situations:

  • Required Use: A NIOSH-approved N95 dust mask or higher-level respirator should be used if you are handling large quantities of the powder outside of a fume hood, or if engineering controls are insufficient to prevent dust inhalation.[3] It is also required during the cleanup of a significant spill of the solid material.

  • Fit and Training: Any personnel required to wear a respirator must be part of a respiratory protection program, which includes fit-testing and training.[10]

Procedural Workflow and PPE Management

The following diagram illustrates the logical flow for safely handling 5-Br-PADAP, from preparation to disposal, emphasizing the integration of PPE at each critical step.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_risk Assess Risks: - Review SDS - Confirm Engineering Controls (Fume Hood) prep_ppe Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep_risk->prep_ppe Proceed if safe handle_weigh Weigh Solid Compound (in Fume Hood) prep_ppe->handle_weigh Enter work area handle_sol Prepare Solution handle_weigh->handle_sol post_decon Decontaminate Glassware & Work Surfaces handle_sol->post_decon Experiment complete post_waste Dispose of Waste: - Contaminated Gloves - Excess Reagent post_decon->post_waste post_doff Doff PPE: 1. Gloves 2. Goggles 3. Lab Coat post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for 5-Br-PADAP.

Operational Plans: Spills and Disposal

Emergency Spill Response

In the event of a spill, the correct PPE is critical to ensure a safe cleanup.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Emergency PPE: Before cleanup, don the appropriate PPE as outlined in the table below. Respiratory protection is crucial for solid spills.

  • Containment and Cleanup: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[5] Do not use water to clean up the initial spill as this could spread contamination.

  • Decontamination: Once the bulk material is removed, decontaminate the area according to your lab's SOPs.

Waste Disposal Protocol

All waste, including contaminated PPE and excess chemical, must be treated as hazardous waste.[5]

  • Containers: Use suitable, closed, and clearly labeled containers for waste disposal.[5]

  • PPE for Disposal: Wear your full standard laboratory PPE (lab coat, gloves, goggles) when handling waste containers.

  • Regulations: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[6] Do not empty into drains.[6]

Summary of PPE Requirements

The following table summarizes the recommended PPE for different operational scenarios involving 5-Br-PADAP.

Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Solutions in fume hood)Safety GogglesNitrile GlovesLab CoatNot Required
Weighing Solid (In fume hood or ventilated enclosure)Safety GogglesNitrile GlovesLab CoatRecommended (N95)
Large-Scale Operations Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronRequired (N95 or higher)
Solid Spill Cleanup Goggles & Face ShieldNitrile GlovesLab CoatRequired (N95 or higher)

References

  • Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. Retrieved from [Link]

  • Slideshare. (n.d.). Personal protective-equipment-for-dyeing. Retrieved from [Link]

  • The Sarpong Group, UC Berkeley. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • University of California, Riverside. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, 1 X 5 g (180017-5G). Retrieved from [Link]

  • ResearchGate. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.